molecular formula C5H4N4 B1217852 1h-Pyrazolo[3,4-d]pyrimidine CAS No. 271-80-7

1h-Pyrazolo[3,4-d]pyrimidine

Cat. No.: B1217852
CAS No.: 271-80-7
M. Wt: 120.11 g/mol
InChI Key: QUKPALAWEPMWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidine is a privileged fused heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This nitrogen-rich aromatic system serves as a bioisostere of purine, allowing it to act as a competitive ATP-antagonist and inhibit a diverse range of kinase targets . Researchers utilize this core structure to develop potent inhibitors for critical oncogenic pathways, including inhibitors of the Epidermal Growth Factor Receptor (EGFR) , Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , and Src tyrosine kinases . Its well-defined synthesis allows for extensive structural modification at multiple positions, enabling fine-tuning of potency, selectivity, and ADME properties . The primary research value of this compound lies in its application as a key synthetic intermediate for generating novel derivatives with antiproliferative activity. Recent studies have demonstrated that synthesized derivatives exhibit promising in vitro activity against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cells . The mechanism of action is often attributed to the induction of apoptosis, disruption of cell cycle progression, and the inhibition of receptor tyrosine kinases vital for cancer cell survival and proliferation . This product is intended for research purposes in drug discovery and chemical biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPALAWEPMWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181566
Record name Pyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-80-7
Record name 1H-Pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 271-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Pyrazolo[3,4-d]pyrimidine Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physicochemical Properties, Characterization, and Therapeutic Significance of a Privileged Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This bicyclic system, an isostere of the purine nucleus, serves as a crucial building block for designing targeted therapeutic agents, particularly in oncology.[3][4] Its structural similarity to the adenine moiety of ATP allows derivatives to act as competitive inhibitors for a variety of kinases, playing a pivotal role in modulating cellular signaling pathways.[4][5][6]

This technical guide provides a comprehensive characterization of the this compound core, detailing its physicochemical properties, spectroscopic data, and crystallographic structure. It also outlines key experimental protocols for its synthesis and analysis and visualizes its role in critical signaling pathways, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

Physicochemical and Structural Properties

The this compound core is a planar, aromatic heterocyclic system.[7][8] Its fundamental structure consists of a pyrazole ring fused to a pyrimidine ring. The presence of multiple nitrogen atoms allows for diverse substitution patterns, enabling the fine-tuning of its physicochemical and pharmacological properties.

Core Structure Properties
PropertyValueSource
Molecular Formula C₅H₄N₄[9]
Molecular Weight 120.11 g/mol [9]
IUPAC Name This compound[9]
CAS Number 271-80-7[9]
pKa (Strongest Acidic) 9.1
pKa (Strongest Basic) 4.28
logP -0.2
X-Ray Crystallography

X-ray diffraction studies of this compound derivatives have provided precise insights into their three-dimensional structure. For instance, in the crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, the pyrazolo[3,4-d]pyrimidine ring system is planar.[7][8] The planarity of the core is a crucial feature for its interaction with the ATP binding sites of kinases. The dihedral angle between the pyrazolopyrimidine core and substituted phenyl rings can vary, influencing the molecule's overall conformation and binding affinity.[1][7][8]

Spectroscopic Characterization

The structural elucidation of the this compound core and its derivatives relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of synthesized derivatives.

  • ¹H NMR: The proton spectra of pyrazolo[3,4-d]pyrimidine derivatives typically show characteristic signals for the protons on the pyrazole and pyrimidine rings. For example, in 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one, the pyrazole CH proton appears as a singlet around δ 7.74 ppm.[10] The chemical shifts of these protons are influenced by the nature and position of substituents. Exchangeable protons, such as those on NH groups, are also observable and can be confirmed by D₂O exchange experiments.[5][10]

  • ¹³C NMR: The carbon spectra provide information about all the carbon atoms in the molecule. In a substituted pyrazolo[3,4-d]pyrimidine, the carbon atoms of the core heterocyclic rings resonate at characteristic chemical shifts. For instance, in 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the carbon signals for the pyrazolopyrimidine core appear at specific ppm values, confirming the fused ring structure.[11]

Table of Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrazole-CH7.73 (s)142.07 (C-3)
Pyrimidine-NH12.4 (s, D₂O exchangeable)-
C-3a-108.22
C-7a-142.83
C-6-155.6
C=O-161.0
Data for 6-ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one.[10]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups. The IR spectra of this compound derivatives typically show stretching bands for N-H groups in the range of 3100-3400 cm⁻¹.[12][13] Carbonyl (C=O) stretching vibrations are observed around 1640-1670 cm⁻¹ in pyrimidinone derivatives.[10][12] Aromatic C-H and C=C stretching bands are also present.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the synthesized derivative.[10][12]

Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aminopyrazole precursor.

General Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

A widely used method for the synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative involves the reaction of an aminopyrazole carbonitrile with formic acid.[7][8]

Experimental Workflow for Synthesis

G cluster_0 Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one start 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile reagent Formic Acid start->reagent React with heat Heat (383-385 K, 6h) precipitate Pour into ice-water heat->precipitate filter Filter precipitate precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize product 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one recrystallize->product

Synthetic workflow for a pyrazolopyrimidine derivative.

Detailed Protocol:

  • Reaction Setup: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol) is heated in formic acid (10 ml).[8]

  • Heating: The reaction mixture is heated at 383–385 K for 6 hours.[8]

  • Precipitation: After cooling, the mixture is poured into ice-water, leading to the precipitation of the product.[8]

  • Isolation: The resulting precipitate is filtered off and dried.[8]

  • Purification: The crude product is recrystallized from ethanol to yield the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[8]

Role in Signaling Pathways and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[4][14] Its ability to mimic the adenine core of ATP allows it to bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[4][5][6] This has led to the development of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Inhibition and Downstream Signaling

Derivatives of this compound have been shown to inhibit a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[3][5][15] Inhibition of these kinases disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.

Generalized Kinase Inhibition Signaling Pathway

G cluster_0 Kinase Inhibition by this compound Derivatives ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activates atp ATP atp->receptor Phosphorylates inhibitor This compound Inhibitor inhibitor->receptor Inhibits cellular_response Cellular Responses (Proliferation, Survival, Angiogenesis) downstream->cellular_response apoptosis Apoptosis downstream->apoptosis Inhibits

Inhibition of receptor tyrosine kinase signaling.

This diagram illustrates how this compound-based inhibitors act as ATP-competitive inhibitors of receptor tyrosine kinases. By blocking the binding of ATP, these compounds prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival, and ultimately leading to apoptosis. For example, several studies have reported the design and synthesis of this compound derivatives as potent EGFR inhibitors, which have shown significant anti-proliferative activity against various cancer cell lines.[5][6]

Structure-Activity Relationship (SAR)

The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies. Modifications at different positions of the heterocyclic system can significantly impact potency and selectivity. Key positions for modification include:

  • N1-position: Substituents at this position can influence solubility and interactions with the solvent-exposed region of the kinase.

  • C3-position: Modifications here can affect interactions within the hydrophobic pocket of the ATP-binding site.

  • C4- and C6-positions: These positions are often substituted with groups that can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Conclusion

The this compound core represents a highly valuable scaffold for the development of targeted therapies. Its favorable physicochemical properties, well-defined structural characteristics, and amenability to chemical modification have established it as a cornerstone in the design of kinase inhibitors. A thorough understanding of its characterization, as detailed in this guide, is essential for researchers aiming to leverage this privileged structure for the discovery of novel and effective therapeutic agents. The continued exploration of this scaffold holds significant promise for advancing the field of precision medicine, particularly in the fight against cancer.

References

An In-depth Technical Guide to the Core Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a critical pharmacophore in modern drug discovery, serving as the core structure for numerous potent therapeutic agents, particularly in oncology.[1] Its structural resemblance to adenine allows it to effectively interact with the ATP-binding sites of various kinases, making it a privileged scaffold for the development of targeted inhibitors.[1] This technical guide provides a comprehensive overview of the fundamental methods for the synthesis of the this compound core, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this vital field.

Core Synthetic Strategies: A Summary

The construction of the this compound ring system is predominantly achieved through the cyclization of appropriately substituted pyrazole precursors. The choice of starting materials and cyclizing agents dictates the substitution pattern of the final bicyclic heterocycle. Two of the most classical and widely adopted methods are the Robins synthesis and variations thereof, which utilize readily available pyrazole intermediates.

A pivotal and versatile starting material for many synthetic routes is 5-amino-1H-pyrazole-4-carbonitrile. This intermediate can be readily synthesized and subsequently cyclized with various one-carbon donors to furnish the pyrimidine ring. Another common precursor is ethyl 5-aminopyrazole-4-carboxylate, which offers an alternative handle for cyclization and subsequent functionalization.[2][3]

The following sections will delve into the detailed experimental protocols for these key synthetic pathways, providing a practical guide for laboratory implementation.

Key Synthetic Pathways and Experimental Protocols

This section outlines detailed methodologies for the synthesis of the this compound core, starting from common pyrazole precursors.

Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine from 5-Amino-4-cyanopyrazole

A prevalent method for the synthesis of the 4-amino substituted pyrazolo[3,4-d]pyrimidine involves the cyclization of 5-amino-4-cyanopyrazole with formamide.[4] This "one-pot" approach is efficient and yields the desired product in good purity.

Experimental Protocol:

  • Step 1: Synthesis of 5-Amino-4-cyanopyrazole. In a reaction vessel, malononitrile and triethyl orthoformate are condensed. Without purification, the intermediate is then reacted with hydrazine hydrate in a one-pot synthesis to yield 5-amino-4-cyanopyrazole.[4]

  • Step 2: Cyclization with Formamide. The synthesized 5-amino-4-cyanopyrazole is then condensed with formamide. The reaction mixture is heated, leading to the formation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine.[4]

This straightforward synthesis provides a direct route to a key intermediate for further elaboration in drug discovery programs.

Synthesis of 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

For the synthesis of pyrazolo[3,4-d]pyrimidinones, which are also valuable intermediates, a common strategy involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. This method can be performed using both conventional heating and microwave irradiation, with the latter often providing advantages in terms of reaction time and yield.[3]

Experimental Protocol (Conventional Method):

  • Step 1: Preparation of the Ortho-amino Pyrazole Ester. The synthesis begins with the preparation of an appropriately substituted ethyl 5-aminopyrazole-4-carboxylate.

  • Step 2: Cyclization with a Nitrile. The ortho-amino ester of the pyrazole is dissolved in a suitable solvent such as dioxane. The chosen aliphatic or aromatic nitrile is added to the solution.[3]

  • Step 3: Acid Catalysis. Dry hydrogen chloride gas is passed through the reaction mixture to act as a catalyst.[3]

  • Step 4: Reaction. The mixture is then heated under reflux for a specified period to facilitate the cyclization reaction, yielding the 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[3]

Experimental Protocol (Microwave-Assisted Method):

  • Step 1 & 2: Reactant Preparation. The ortho-amino pyrazole ester and the desired nitrile are mixed in a microwave-safe reaction vessel.

  • Step 3: Microwave Irradiation. The vessel is placed in a microwave reactor and irradiated at a specific power and temperature for a shorter duration compared to the conventional method. This rapid heating accelerates the cyclization process.[3]

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The 4-chloro derivative of the pyrazolo[3,4-d]pyrimidine core is a versatile intermediate that allows for nucleophilic substitution to introduce a wide range of functional groups at the 4-position.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine in ethanol at 80°C for 4 hours.[2]

  • Step 2: Formation of the Pyrazolo[3,4-d]pyrimidinone. The resulting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes further cyclization with formamide at 190°C for 8 hours to yield the pyrazolo[3,4-d]pyrimidinone compound.[2]

  • Step 3: Chlorination. The pyrazolo[3,4-d]pyrimidinone is then chlorinated using phosphorus oxychloride (POCl₃) at 106°C for 6 hours to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[2]

Quantitative Data Summary

The efficiency of these synthetic methods can be compared through key quantitative metrics such as reaction time and yield. The following table summarizes this data for the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.

Synthesis MethodReaction TimeYield (%)Reference
Conventional6-10 hours71-83[3]
Microwave-Assisted5-10 minutes82-91[3]

As evidenced by the data, microwave-assisted synthesis offers a significant improvement in both reaction time and product yield for this particular transformation.

Visualizing the Synthetic Workflows

To further clarify the logical flow of these synthetic procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Malononitrile + Triethyl Orthoformate Malononitrile + Triethyl Orthoformate Intermediate_A Intermediate_A Malononitrile + Triethyl Orthoformate->Intermediate_A Condensation 5-Amino-4-cyanopyrazole 5-Amino-4-cyanopyrazole Intermediate_A->5-Amino-4-cyanopyrazole + Hydrazine Hydrate (One-pot) 4-Amino-1H-pyrazolo[3,4-d]pyrimidine 4-Amino-1H-pyrazolo[3,4-d]pyrimidine 5-Amino-4-cyanopyrazole->4-Amino-1H-pyrazolo[3,4-d]pyrimidine + Formamide (Cyclization)

Caption: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.

G cluster_1 Synthesis of 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones Ortho-amino Pyrazole Ester + Nitrile Ortho-amino Pyrazole Ester + Nitrile Cyclization Reaction Cyclization Reaction Ortho-amino Pyrazole Ester + Nitrile->Cyclization Reaction Dioxane 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cyclization Reaction->1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Dry HCl (gas) Conventional Heating or Microwave

Caption: Synthesis of 1-Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-ones.

G cluster_2 Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine->Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Ethanol, 80°C, 4h Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate->Pyrazolo[3,4-d]pyrimidinone + Formamide 190°C, 8h 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidinone->4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine + POCl₃ 106°C, 6h

Caption: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

References

Spectroscopic Analysis of the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds targeting a range of biological entities, including kinases like EGFR and CDK2.[1][2][3] Its structural similarity to adenine allows it to function as an effective ATP-competitive inhibitor.[2] A thorough understanding of its spectroscopic characteristics is paramount for the unambiguous structure elucidation, purity assessment, and metabolic profiling of its derivatives. This guide provides an in-depth overview of the key spectroscopic techniques—NMR, Mass Spectrometry, IR, and UV-Vis—used to analyze this important heterocyclic system.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives in solution. The chemical shifts of the protons and carbons are sensitive to the substitution pattern on both the pyrazole and pyrimidine rings.

Characteristic Chemical Shifts: The protons on the core scaffold, H4 and H6, typically appear as singlets in the aromatic region of the ¹H NMR spectrum. The exact positions vary based on the electronic nature of the substituents. In a recent study, the H6 proton of a 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol appeared at 8.13 ppm, while the N-H proton was observed as a broad singlet far downfield at 12.34 ppm.[4] The carbons of the fused ring system can be definitively assigned using 2D NMR techniques like HMQC and HMBC.[5]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

AtomChemical Shift (δ) Range (ppm)Notes
¹H NMR
H48.1 - 8.8Position and multiplicity depend on substitution.
H68.4 - 9.2Often a singlet.
N1-H12.0 - 14.0Often a broad singlet, exchangeable with D₂O.[4]
¹³C NMR
C3145 - 150
C3a104 - 108Quaternary carbon at the ring junction.[4]
C4150 - 158Chemical shift is highly dependent on the substituent at this position (e.g., -OH, -NH₂, -Cl).[4]
C6148 - 158
C7a151 - 158Quaternary carbon at the ring junction.[4]

Note: Data compiled from various substituted derivatives.[4][5][6] Shifts can vary significantly based on solvent and substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolo[3,4-d]pyrimidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[5] DMSO-d₆ is frequently used due to the good solubility of many heterocyclic compounds and its ability to observe exchangeable protons like N-H.[4][5]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[5]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • If necessary for complete assignment, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HMQC/HSQC (for direct ¹H-¹³C correlations) and HMBC (for long-range ¹H-¹³C correlations).[5]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 start->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Place Sample in Spectrometer (≥300 MHz) transfer->instrument acquire_1h Acquire 1H Spectrum instrument->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HMBC, etc.) acquire_13c->acquire_2d process Fourier Transform, Phase & Baseline Correction acquire_2d->process calibrate Calibrate to Solvent Reference process->calibrate assign Assign Signals & Elucidate Structure calibrate->assign MS_Fragmentation cluster_path1 Path 1: C4-Substituent Loss M Molecular Ion (M+•) M_R [M - R]+• M->M_R - R• M_HCN [M - HCN]+• M->M_HCN - HCN M_R_HCN [M - R - HCN]+• M_R->M_R_HCN - HCN FTIR_Workflow start Grind 1-2 mg of Sample add_kbr Add 100-200 mg of dry KBr start->add_kbr mix Mix & Grind to Homogeneous Powder add_kbr->mix press Press Mixture in Die mix->press pellet Form Transparent Pellet press->pellet analyze Analyze in FTIR Spectrometer pellet->analyze EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Autophos Autophosphorylation Dimer->Autophos RAS RAS Autophos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Autophos

References

An In-depth Technical Guide to the Fundamental Properties of 1H-Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2][3] This guide provides a comprehensive overview of its core chemical, physical, and biological properties, supplemented with detailed experimental protocols and pathway visualizations.

Core Chemical and Physical Properties

This compound and its parent amine are foundational structures for a vast library of derivatives. Their intrinsic properties are crucial for understanding their behavior in both chemical and biological systems.

PropertyThis compound4-Amino-1H-pyrazolo[3,4-d]pyrimidine
IUPAC Name This compound1H-pyrazolo[3,4-d]pyrimidin-4-amine[4]
Synonyms -4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine[4][5]
Molecular Formula C₅H₄N₄[6]C₅H₅N₅[4][5]
Molecular Weight 120.11 g/mol [6]135.13 g/mol [4][5]
CAS Number 271-80-7[6][7]2380-63-4[4][5]
Appearance Off-white to yellow solid[7]-
Melting Point 213-214 °C[7]>300 °C
pKa (Strongest Acidic) 11.53 ± 0.20 (Predicted)[7]9.1 (Predicted)[8]
pKa (Strongest Basic) -4.28 (Predicted)[8]
LogP 0.2 (Predicted)[6]-0.2 (Predicted)[8]
SMILES C1=NNC2=NC=NC=C21[4]C1=NNC2=NC=NC(=C21)N[4]

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the this compound nucleus is versatile, with multiple established routes. A common and effective strategy involves the cyclization of a substituted aminopyrazole precursor.

General Synthetic Workflow

A frequently employed pathway starts with the cyclization of an ethyl cyanoacetate derivative with a hydrazine to form an aminopyrazole carboxylate. This intermediate is then cyclized with formamide to yield the pyrazolopyrimidinone, which can be subsequently chlorinated to provide a key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, ready for further functionalization.[9][10]

Synthetic Workflow for this compound Core start Ethyl (ethoxymethylene)cyanoacetate intermediate1 Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate start->intermediate1  Phenyl hydrazine,  Ethanol, 80°C intermediate2 Pyrazolo[3,4-d]pyrimidinone Derivative intermediate1->intermediate2  Formamide,  190°C final_intermediate 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate2->final_intermediate  POCl₃,  106°C

General synthesis of the pyrazolo[3,4-d]pyrimidine core.
Experimental Protocol: Chlorination of Pyrazolopyrimidinone

This protocol describes the synthesis of the versatile 4-chloro intermediate from the pyrimidinone precursor.

Materials:

  • 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1)[11]

  • Phosphorus oxychloride (POCl₃)

Procedure: [10]

  • A mixture of the pyrazolo[3,4-d]pyrimidinone derivative (1) and phosphorus oxychloride (POCl₃) is prepared.

  • The reaction mixture is heated under reflux at approximately 106°C for 6 hours.

  • After cooling to room temperature, the mixture is poured carefully onto crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.[11]

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on standard spectroscopic techniques. The following table summarizes key characteristic signals.

TechniqueFeatureTypical Chemical Shift / FrequencyReference
¹H NMR Pyrimidine C3-H & C6-Hδ 8.23 ppm (singlets)[9][10]
NH (Hydrazinyl)δ 9.89 ppm (exchangeable)[12][13]
NH₂δ 4.73 ppm (exchangeable)[12][13]
¹³C NMR Carbonyl (C=O)δ 161.09 ppm[9][10]
IR N-H Stretch3190-3444 cm⁻¹[12][13]
C-H Aromatic~3030 cm⁻¹[14]
C-H Aliphatic~2925 cm⁻¹[14]

Biological Activities and Therapeutic Applications

The this compound scaffold is a cornerstone in the development of targeted therapies, primarily due to its ability to mimic adenine in the ATP-binding pocket of kinases.[2][3][13]

Primary Mechanism of Action: Kinase Inhibition

Derivatives of this compound are potent inhibitors of various protein tyrosine kinases (RTKs) that are often dysregulated in cancer.[15] The core scaffold serves as the heteroaromatic system that occupies the adenine binding region of the ATP-binding site.[12][14][16] Modifications at different positions on the ring system allow for specific interactions with hydrophobic regions and the hinge region of the kinase domain, leading to potent and selective inhibition.[12]

Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Many derivatives show high inhibitory activity against both wild-type (WT) and mutant forms of EGFR (e.g., T790M), which is crucial for overcoming drug resistance in non-small cell lung cancer.[12][16][17]

  • Cyclin-Dependent Kinases (CDKs): As potent inhibitors of CDKs, such as CDK2, these compounds can arrest the cell cycle and induce apoptosis, making them valuable for treating various cancers.[2]

  • Src and Abl Kinases: Dual Src/Abl inhibitors based on this scaffold have shown efficacy against chronic myeloid leukemia (CML) cell lines, including those resistant to imatinib.[18]

  • FMS-like Tyrosine Kinase 3 (FLT3): This is a frequent target in acute myeloid leukemia (AML), and pyrazolo[3,4-d]pyrimidine derivatives have been designed as effective FLT3 inhibitors.[15]

Kinase Inhibition Mechanism cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor hinge Hinge Region hydrophobic1 Hydrophobic Region I hydrophobic2 Hydrophobic Region II adenine_region Adenine Region core Pyrazolo[3,4-d] -pyrimidine Core core->adenine_region Binds to (H-bonds) linker Linker linker->hinge Interacts with head Hydrophobic Head head->hydrophobic1 Occupies tail Hydrophobic Tail tail->hydrophobic2 Occupies atp ATP atp->adenine_region Blocked

ATP-competitive inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Other Biological Activities

Beyond kinase inhibition, this scaffold has been explored for other therapeutic applications:

  • Antitumor Agents: Derivatives have demonstrated broad-spectrum anticancer activity against various cell lines, including breast, colon, and liver cancer.[19][20] They can induce apoptosis and cause cell cycle arrest at the S and G2/M phases.[12][19]

  • DHFR Inhibitors: By mimicking the structure of methotrexate, certain derivatives act as Dihydrofolate Reductase (DHFR) inhibitors, presenting another avenue for anticancer therapy.[9][10]

  • Antiviral and Antimicrobial Activity: The scaffold has also been investigated for potential use against viruses and bacteria.[1][15]

Key Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[19]

Methodology: [19][20]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 48 hours). A positive control (e.g., doxorubicin) and a negative control (vehicle) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT Assay Workflow step1 Seed cancer cells in 96-well plate step2 Treat with compound (various concentrations) for 48h step1->step2 step3 Add MTT solution and incubate for 4h step2->step3 step4 Remove supernatant, add DMSO to dissolve formazan crystals step3->step4 step5 Measure absorbance at 570 nm step4->step5 step6 Calculate % viability and determine IC₅₀ step5->step6

Workflow for determining in vitro antiproliferative activity.
EGFR Kinase Inhibition Assay

This protocol outlines a general method for determining the enzymatic inhibitory activity of compounds against EGFR.

Methodology: [12][16]

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the enzyme.

  • Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure the amount of ATP remaining.

  • Analysis: The inhibitory activity of the compound is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound scaffold remains a highly valuable and versatile core in modern drug development. Its fundamental properties, including its purine-like structure, synthetic accessibility, and ability to effectively target key enzymes like protein kinases, solidify its importance. The continued exploration of novel derivatives holds significant promise for the development of next-generation targeted therapies for cancer and other diseases.

References

Tautomerism in 1H-Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine. This structural mimicry allows its derivatives to effectively interact with the ATP-binding sites of numerous kinases, leading to the development of potent inhibitors for a range of therapeutic targets, including those in oncology and inflammatory diseases. A critical, yet often nuanced, aspect of the molecular character of these derivatives is their tautomerism. The existence of multiple tautomeric forms, which can readily interconvert, profoundly influences their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. Consequently, understanding and characterizing the tautomeric equilibria of this compound derivatives is paramount for rational drug design, structure-activity relationship (SAR) studies, and predicting their interactions with biological targets.

This technical guide provides an in-depth exploration of tautomerism in this compound derivatives, summarizing key quantitative data, detailing experimental and computational methodologies for their study, and visualizing the relevant biological pathways where these compounds are active.

Tautomeric Forms of this compound Derivatives

The primary tautomerism observed in this compound derivatives is annular tautomerism, involving the migration of a proton between the nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers. Additionally, for derivatives with appropriate substituents, other forms of tautomerism, such as keto-enol and amino-imino tautomerism, can also exist. The position of the tautomeric equilibrium is influenced by a variety of factors including the electronic nature of substituents, the solvent, temperature, and the physical state (solution or solid).

Below is a visual representation of the principal tautomeric equilibrium in the this compound core.

Figure 1: Annular Tautomerism in the Pyrazolo[3,4-d]pyrimidine Core.

Data Presentation: Spectroscopic and Structural Evidence

The determination of the predominant tautomeric form is achieved through a combination of spectroscopic and structural analysis techniques. Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state are the most powerful tools for this purpose.

NMR Spectroscopic Data

The chemical shifts of protons and carbons in the heterocyclic core are sensitive to the location of the mobile proton. The following table summarizes representative ¹H and ¹³C NMR data for some this compound derivatives, which helps in the assignment of the predominant tautomer in solution.

CompoundSolventPredominant Tautomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneDMSO-d₆1H-tautomer2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH), 8.74 (d, 1H, aro. CH), 8.95 (s, 1H, aro. CH), 12.3 (s, 1H, NH)20.88 (CH₃), 108.28 (C-3a), 120.58, 124.46, 128.31, 137.6, 142.95, 146.22 (aromatic C), 142.07 (C-3), 142.86 (C-7a), 154.58 (C-6), 160.93 (C=O)
6-ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneDMSO-d₆1H-tautomer1.29 (t, 3H, CH₃), 2.74 (q, 2H, CH₂), 7.73 (s, 1H, pyrazole CH), 8.38 (d, 1H, aro. CH), 8.75 (d, 1H, aro. CH), 8.94 (s, 1H, aro. CH), 12.4 (s, 1H, NH)10.56 (CH₃), 26.44 (CH₂), 108.22 (C-3a), 120.52, 124.40, 128.29, 137.57, 142.96, 146.25 (aromatic C), 142.07 (C-3), 142.83 (C-7a), 155.6 (C-6), 161.0 (C=O)
1-(4-Chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineMethanol1H-tautomerNot explicitly provided in abstractNot explicitly provided in abstract
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneDMSO-d₆1H-tautomer8.32 (s, 1H), 8.11 (d, J = 7.8 Hz, 2H), 7.53 (t, J = 7.8 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 3.55 (s, 3H), 2.53 (s, 3H)156.9, 151.8, 150.8, 146.1, 138.2, 129.2, 126.7, 121.5, 104.9, 30.2, 13.4
X-ray Crystallographic Data

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. The following table summarizes key findings from the crystal structures of some this compound derivatives.

CompoundTautomeric Form in CrystalKey Structural FeaturesReference
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one1H-tautomerThe pyrazolo[3,4-d]pyrimidine ring system is planar. The phenyl ring forms a dihedral angle of 34.72 (6)° with the mean plane of the heterocyclic system.
4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine1H-tautomerThe pyrazolo[3,4-d]pyrimidine ring system is essentially planar. Molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers.
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1H-tautomerThe pyrazolopyrimidine moiety is planar. C5—H5···N2 hydrogen bonds form chains of molecules.

Experimental and Computational Protocols

A combination of experimental and computational methods is crucial for a thorough investigation of tautomerism in this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive technique to study tautomeric equilibria in solution.

Objective: To identify and quantify the different tautomers present in solution.

Methodology:

  • Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Identify the signals corresponding to the protons on the pyrazole and pyrimidine rings, as well as the NH protons. The chemical shifts of these protons, particularly the CH and NH protons of the pyrazole ring, are indicative of the tautomeric form.

    • Integrate the signals corresponding to each tautomer to determine their relative populations. For accurate quantification, use signals that are well-resolved and do not overlap.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the carbon atoms in the heterocyclic core, especially those adjacent to the nitrogen atoms, are sensitive to the tautomeric state.

  • 2D NMR Spectroscopy:

    • Perform experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the ¹H and ¹³C signals to their respective atoms in the molecule. This is crucial for confirming the structure of the observed tautomers.

  • Variable Temperature (VT) NMR:

    • Acquire NMR spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium. Changes in the relative integrals of the signals for each tautomer with temperature can be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

The following workflow illustrates the process of NMR analysis for tautomerism.

nmr_workflow start Sample Preparation (Dissolve in Deuterated Solvent) h1_nmr ¹H NMR Acquisition start->h1_nmr c13_nmr ¹³C NMR Acquisition start->c13_nmr d2_nmr 2D NMR (HSQC, HMBC) start->d2_nmr vt_nmr Variable Temperature NMR start->vt_nmr analysis Data Analysis h1_nmr->analysis c13_nmr->analysis d2_nmr->analysis vt_nmr->analysis quantification Tautomer Quantification (Integration of Signals) analysis->quantification assignment Signal Assignment analysis->assignment thermo Thermodynamic Parameters (ΔH°, ΔS°) analysis->thermo conclusion Determination of Predominant Tautomer and Equilibrium Constant quantification->conclusion assignment->conclusion thermo->conclusion

Figure 2: Experimental Workflow for NMR Analysis of Tautomerism.
X-ray Crystallography

This technique provides a definitive structure of the tautomer present in the solid state.

Objective: To determine the precise molecular structure and tautomeric form in a single crystal.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise positions of all atoms in the molecule.

  • Analysis: The refined structure will clearly show the location of the hydrogen atom on the pyrazole ring, thus identifying the tautomer present in the crystal lattice. Analysis of intermolecular interactions, such as hydrogen bonding, can provide insights into the factors stabilizing a particular tautomer in the solid state.

Computational Chemistry

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of different tautomers and for complementing experimental data.

Objective: To calculate the relative energies of the possible tautomers and to predict the position of the tautomeric equilibrium.

Methodology:

  • Structure Generation: Build the 3D structures of all possible tautomers of the this compound derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Solvation Effects: To model the effect of a solvent, use a continuum solvation model (e.g., PCM - Polarizable Continuum Model).

  • Analysis: Compare the calculated energies (or Gibbs free energies) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable. The energy difference can be used to estimate the equilibrium constant (K_T) using the equation: ΔG = -RTln(K_T).

Signaling Pathways Involving this compound Derivatives

The biological activity of many this compound derivatives stems from their ability to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. Many this compound derivatives have been developed as EGFR inhibitors.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->P_EGFR Inhibition

Figure 3: Simplified EGFR Signaling Pathway and Inhibition by Pyrazolo[3,4-d]pyrimidines.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. It forms active complexes with cyclins E and A, which then phosphorylate substrates like the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. Inhibition of CDK2 by this compound derivatives can lead to cell cycle arrest.

CDK2_pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE P_Rb P-Rb CDK2_CyclinE->P_Rb Phosphorylation Rb Rb E2F E2F Rb->E2F Binds and Inhibits S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes P_Rb->E2F Releases Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE Inhibition

Figure 4: Simplified CDK2 Signaling Pathway in G1/S Transition and its Inhibition.
Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Its aberrant activation is common in many cancers. This compound derivatives have been identified as potent Src inhibitors.

Src_pathway Growth_Factors Growth Factors/ Integrins Receptor Receptor Tyrosine Kinase/ Integrin Growth_Factors->Receptor Src Src Receptor->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes STAT3->Cell_Processes Ras_MAPK->Cell_Processes PI3K_AKT->Cell_Processes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition

Figure 5: Overview of Src Kinase Signaling and its Inhibition.

Conclusion

The tautomeric behavior of this compound derivatives is a fundamental aspect of their chemical identity with significant implications for their application in drug discovery. A thorough characterization of the predominant tautomeric forms and the dynamics of their interconversion is essential for understanding their biological activity and for the design of new, more effective therapeutic agents. This guide has provided a comprehensive overview of the key concepts, data, and methodologies for studying tautomerism in this important class of compounds. By integrating spectroscopic, crystallographic, and computational approaches, researchers can gain a deeper understanding of the structure

An In-depth Technical Guide to the Solubility Profile of 1H-Pyrazolo[3,4-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-pyrazolo[3,4-d]pyrimidine, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Due to its structural similarity to adenine, this nucleus is a key component in the development of various kinase inhibitors and other therapeutic agents. A thorough understanding of its solubility in organic solvents is critical for synthesis, purification, formulation, and biological screening.

While specific quantitative solubility data for the parent this compound is not extensively documented in publicly available literature, this guide consolidates qualitative solubility information and provides detailed experimental protocols for its determination. The general consensus in the scientific literature is that pyrazolo[3,4-d]pyrimidines exhibit low aqueous solubility, a characteristic that often necessitates the use of organic solvents in research and development.[1][2][3][4][5] The solubility in organic media is influenced by the polarity of the solvent and the potential for hydrogen bonding with the pyrazolopyrimidine core.

Qualitative Solubility Profile of this compound

The following table summarizes the generally observed solubility of this compound in a range of common organic solvents. This information is aggregated from various sources that utilize these solvents for the synthesis and handling of pyrazolopyrimidine derivatives.

SolventClassPolarity IndexExpected SolubilityRationale & Notes
Dimethyl Sulfoxide (DMSO)Dipolar Aprotic7.2SolubleFrequently used as a solvent for reactions and for preparing stock solutions for biological assays, indicating good solubility.[6]
N,N-Dimethylformamide (DMF)Dipolar Aprotic6.4SolubleAnother common solvent for the synthesis of pyrazolopyrimidine derivatives, suggesting good solubility.[7] Low solubility of some starting materials in DMF has been noted, but it is generally a good solvent for this class of compounds.
MethanolProtic5.1Sparingly to Moderately SolubleAs a protic solvent, it can engage in hydrogen bonding. Solubility is expected to be moderate and temperature-dependent.
EthanolProtic4.3Sparingly SolubleSimilar to methanol, but its lower polarity may result in slightly lower solubility. Often used for recrystallization.[8]
AcetoneDipolar Aprotic5.1Sparingly SolubleModerate polarity may allow for some dissolution.
AcetonitrileDipolar Aprotic5.8Sparingly SolubleIts dipolar nature may facilitate some solubility.
Dichloromethane (DCM)Nonpolar3.1Poorly Soluble to InsolubleThe nonpolar nature of DCM is less likely to effectively solvate the polar pyrazolopyrimidine core.
ChloroformNonpolar4.1Poorly Soluble to InsolubleSimilar to DCM, its low polarity limits its effectiveness as a solvent.
Diethyl EtherNonpolar2.8InsolubleA nonpolar solvent with limited ability to dissolve the polar heterocyclic compound.
HexaneNonpolar0.1InsolubleA highly nonpolar solvent, not suitable for dissolving this compound.

Experimental Protocols for Solubility Determination

The solubility of this compound in various organic solvents can be quantitatively determined using several established methods. The gravimetric method is a straightforward and widely used technique.[9][10][11][12]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid.

Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Drying oven

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 298.15 K, 310.15 K).

  • Sample Collection:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for several hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a pre-heated pipette to avoid crystallization upon cooling.

    • Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.

  • Gravimetric Analysis:

    • Transfer a known volume of the filtered saturated solution into a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is completely removed, place the dish or vial in a drying oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.

    • Cool the container in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution taken

Factors Influencing Solubility

The solubility of this compound is governed by several interconnected factors related to both the solute and the solvent. Understanding these factors is key to predicting and manipulating its solubility.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.

G start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration at Constant Temperature (e.g., 24-48h with agitation) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling weighing1 Transfer Known Volume to Pre-weighed Container sampling->weighing1 evaporation Solvent Evaporation weighing1->evaporation drying Drying to Constant Weight evaporation->drying weighing2 Final Weighing drying->weighing2 calculation Calculate Solubility (g/L) weighing2->calculation end End: Quantitative Solubility Data calculation->end

Caption: Workflow for gravimetric solubility determination.

References

A Historical Overview of 1H-Pyrazolo[3,4-d]pyrimidine Discovery: From Anticancer Pursuits to Blockbuster Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-d]pyrimidine core, a versatile scaffold in medicinal chemistry, boasts a rich history of discovery and development. Initially conceived as purine analogs for anticancer research, these compounds have evolved into blockbuster drugs for a range of therapeutic applications, most notably in the treatment of gout and erectile dysfunction. This technical guide provides an in-depth historical overview of the discovery of this important heterocyclic system, detailing key milestones, experimental protocols, and the scientific visionaries who paved the way for its success.

The Genesis: A Quest for Purine Antagonists

The story of 1H-pyrazolo[3,4-d]pyrimidines begins in the mid-20th century, a period of burgeoning interest in the development of antimetabolites as potential chemotherapeutic agents. The central hypothesis was that structural analogs of endogenous purines could interfere with nucleic acid biosynthesis and, consequently, inhibit the proliferation of rapidly dividing cancer cells.

In 1956 , a seminal paper by Roland K. Robins titled "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines" was published in the Journal of the American Chemical Society.[1] This work described the first synthesis of the this compound ring system. Robins' research was driven by the hope of discovering new anti-tumor agents.[1]

One of the key compounds synthesized in this work was 4-hydroxypyrazolo[3,4-d]pyrimidine , which would later become known as Allopurinol .[1] The synthesis was accomplished from two pyrazole intermediates: 3-amino-4-cyanopyrazole and 3-amino-4-pyrazolecarboxamide.[1]

A Serendipitous Turn: The Discovery of Allopurinol and Xanthine Oxidase Inhibition

While the initial focus of pyrazolopyrimidine research was on cancer, a pivotal shift occurred through the work of Nobel laureates Gertrude B. Elion and George H. Hitchings at the Wellcome Research Laboratories. Their research was also centered on purine analogs, and they had developed the anticancer drug 6-mercaptopurine (6-MP). They observed that 6-MP was metabolized and inactivated by the enzyme xanthine oxidase .

Elion and Hitchings hypothesized that an inhibitor of xanthine oxidase could potentiate the effects of 6-MP. This led them to investigate various purine analogs, including the 1H-pyrazolo[3,4-d]pyrimidines synthesized by Robins. They discovered that 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) was a potent inhibitor of xanthine oxidase.

This finding had profound implications. By inhibiting xanthine oxidase, allopurinol not only affected the metabolism of 6-MP but also blocked the final steps in the metabolic pathway of purines, which leads to the production of uric acid. This realization opened up a new therapeutic avenue for the treatment of hyperuricemia and gout, conditions characterized by an overproduction of uric acid.

The logical progression from cancer research to gout therapy is illustrated in the following diagram:

Gout_Therapy_Discovery Cancer Research Cancer Research Purine Analogs Purine Analogs Cancer Research->Purine Analogs 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) Purine Analogs->6-Mercaptopurine (6-MP) 1H-Pyrazolo[3,4-d]pyrimidines 1H-Pyrazolo[3,4-d]pyrimidines Purine Analogs->1H-Pyrazolo[3,4-d]pyrimidines Xanthine Oxidase (XO) Xanthine Oxidase (XO) 6-Mercaptopurine (6-MP)->Xanthine Oxidase (XO) Metabolized by Decreased Uric Acid Decreased Uric Acid Allopurinol Allopurinol 1H-Pyrazolo[3,4-d]pyrimidines->Allopurinol XO Inhibition XO Inhibition Allopurinol->XO Inhibition Inhibits XO Inhibition->Decreased Uric Acid Gout Therapy Gout Therapy Decreased Uric Acid->Gout Therapy

Figure 1: Logical progression from cancer research to gout therapy.
A New Direction: Sildenafil and the Inhibition of Phosphodiesterase-5

Decades later, the versatility of the pyrazolopyrimidine scaffold was demonstrated once again with the discovery of Sildenafil (Viagra®) by scientists at Pfizer. The research, initially aimed at developing treatments for hypertension and angina, focused on inhibitors of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of blood flow.

The Pfizer team, led by Simon Campbell and David Roberts, explored various heterocyclic systems as potential PDE5 inhibitors. Their investigation led them to the pyrazolo[4,3-d]pyrimidin-7-one core. Through systematic chemical modifications, they optimized the structure to enhance potency and selectivity for PDE5.

During clinical trials for angina, an unexpected side effect was observed: an increase in penile erections. This serendipitous discovery led to a shift in the clinical development of sildenafil, ultimately resulting in its approval in 1998 as a groundbreaking treatment for erectile dysfunction.[2]

The discovery of sildenafil highlighted a different branch in the therapeutic evolution of pyrazolopyrimidines, targeting a completely different enzyme and physiological pathway.

Sildenafil_Discovery Cardiovascular Research Cardiovascular Research PDE5 Inhibition PDE5 Inhibition Cardiovascular Research->PDE5 Inhibition Pyrazolopyrimidinone Scaffold Pyrazolopyrimidinone Scaffold PDE5 Inhibition->Pyrazolopyrimidinone Scaffold Lead to Sildenafil Sildenafil Pyrazolopyrimidinone Scaffold->Sildenafil Optimization Erectile Dysfunction Therapy Erectile Dysfunction Therapy Sildenafil->Erectile Dysfunction Therapy Serendipitous Discovery

Figure 2: The discovery pathway of Sildenafil.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that marked the discovery and development of 1H-pyrazolo[3,4-d]pyrimidines.

Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)

The original synthesis of allopurinol, as described by Roland K. Robins in his 1956 paper, involved the reaction of 3-amino-4-pyrazolecarboxamide sulfate with formamide.

Experimental Protocol:

  • Reactants: 3-amino-4-pyrazolecarboxamide sulfate and formamide.

  • Procedure: A mixture of 3-amino-4-pyrazolecarboxamide sulfate and an excess of formamide is heated. The original paper specifies heating the sulfate salt at 180-190°C, leading to a completed reaction in about 45 minutes.[3]

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization.

  • Yield: The process is reported to give a good yield of allopurinol.[3]

A general workflow for this synthesis is depicted below:

Allopurinol_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-amino-4-pyrazolecarboxamide_sulfate 3-amino-4-pyrazole- carboxamide sulfate Heating Heat (180-190°C) 3-amino-4-pyrazolecarboxamide_sulfate->Heating Formamide Formamide Formamide->Heating Cooling Cooling & Filtration Heating->Cooling Recrystallization Recrystallization Cooling->Recrystallization Allopurinol Allopurinol Recrystallization->Allopurinol

References

Illuminating the Path Forward: A Technical Guide to the Preliminary Biological Screening of 1H-Pyrazolo[3,4-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary biological screening of novel this compound analogues, with a primary focus on their anticancer properties, alongside emerging applications as antimicrobial agents. This document synthesizes key findings from recent research, presenting quantitative data in a comparative format, detailing experimental protocols, and illustrating critical biological pathways and workflows.

Anticancer Activity: A Primary Focus

A significant body of research has been dedicated to evaluating the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity Screening

The initial step in assessing the anticancer potential of newly synthesized this compound analogues is typically an in vitro cytotoxicity assay against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely employed method for this purpose.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of a test compound suggests a cytotoxic or cytostatic effect.

Table 1: In Vitro Cytotoxic Activity of Selected this compound Analogues (IC50 in µM)

Compound/DerivativeA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Other Cell LinesReference
Compound 1a 2.24-42.3-PC-3 (Prostate)[2]
Compound 1d --1.74--[2]
Compound 5 High ActivityHigh ActivityHigh ActivityHigh ActivityHT1080 (Fibrosarcoma)[1]
Compound 7 17.50---Hela (Cervical): 43.75, HT1080: 73.08, Caco-2 (Colon): 68.75[1][3]
Compound 5e --1.4--[4]
Compound 6 ---0.4-[4]
Compound 8 Potent ActivityPotent Activity---[5]
Compound 10 Potent ActivityPotent Activity---[5]
Compound 12a Potent ActivityPotent Activity---[5]
Compound 12b 8.2119.56---[5][6]
ZMF-10 ----MDA-MB-231 (Breast): 3.48[7]
VIIa IC50 values of 0.326 to 4.31 μM on 57 different cell lines[8]

Note: "-" indicates data not available in the cited sources. "High Activity" indicates that the source mentioned significant cytotoxicity without providing a specific IC50 value.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 1H-pyrazolo[3,4-d]pyrimidines exert their anticancer effects is the inhibition of various protein kinases.[8] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Several classes of kinases have been identified as targets for this compound analogues, including:

  • Cyclin-Dependent Kinases (CDKs) : These are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[4][9][10]

  • Epidermal Growth Factor Receptor (EGFR) : EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades promoting cell growth and proliferation. Both wild-type and mutant forms of EGFR are targets for these compounds.[5][6][11]

  • P21-Activated Kinase 1 (PAK1) : PAK1 is involved in cytoskeletal dynamics, cell motility, and survival. Its inhibition can suppress cancer cell migration and induce apoptosis.[7]

  • Fibroblast Growth Factor Receptors (FGFRs) : FGFRs are a family of receptor tyrosine kinases implicated in angiogenesis and tumor progression.[12]

  • Src and Abl Tyrosine Kinases : These non-receptor tyrosine kinases are involved in various signaling pathways controlling cell growth and adhesion.[8]

Table 2: Kinase Inhibitory Activity of Selected this compound Analogues (IC50 in µM)

Compound/DerivativeTarget KinaseIC50 (µM)Reference
ZMF-10 PAK10.174[7]
Compound 6 CDK20.19[4]
Compound 8 EGFRWT0.026[5]
Compound 10 EGFRWT0.021[5]
Compound 12a EGFRWT0.022[5]
Compound 12b EGFRWT0.016[5][6]
Compound 12b EGFRT790M0.236[5][6]
PD173074 FGFR10.0215[12]

Antimicrobial Activity

While the primary focus of research has been on anticancer applications, some this compound derivatives have also been investigated for their antimicrobial properties.[13] The agar well diffusion method is a common preliminary screening technique to assess the ability of these compounds to inhibit the growth of various bacteria and fungi.

Table 3: Antimicrobial Activity of Selected this compound Analogues (Zone of Inhibition in mm)

CompoundStaphylococcus aureusEscherichia coliAspergillus nigerCandida albicansReference
2e 18161715
2f 17151614
2g 19171816

Note: The data represents the diameter of the zone of inhibition, with larger values indicating greater antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Kinase Inhibition Assay (Generic)
  • Assay Components : A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution in a 96-well plate.

  • Inhibitor Addition : The this compound analogues are added to the wells at various concentrations.

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Reaction Termination : The reaction is stopped, often by the addition of a stop solution.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).[15]

  • IC50 Determination : The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Antimicrobial Screening (Agar Well Diffusion Method)
  • Media Preparation : A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation : The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Plate Pouring : The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation : Wells of a specific diameter are cut into the agar using a sterile cork borer.

  • Compound Application : A defined volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement : The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizing the Path: Workflows and Signaling Pathways

Diagrams are powerful tools for conceptualizing complex processes. The following visualizations, created using the DOT language, illustrate a typical biological screening workflow and a key signaling pathway targeted by this compound analogues.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Preliminary Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of this compound Analogues Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Antimicrobial Kinase_Inhibition Kinase Inhibition Assays (e.g., CDK, EGFR) Cytotoxicity->Kinase_Inhibition Active Compounds SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Kinase_Inhibition->Apoptosis Cell_Cycle Cell Cycle Analysis Kinase_Inhibition->Cell_Cycle Kinase_Inhibition->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the preliminary biological screening of novel compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival Inhibitor This compound Analogue Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound analogue.

This guide provides a foundational understanding of the preliminary biological evaluation of this compound analogues. The promising results highlighted herein underscore the potential of this scaffold in the development of novel therapeutic agents, particularly in the realm of oncology. Further research, including in vivo studies and detailed structure-activity relationship analyses, will be crucial in translating these preliminary findings into clinical applications.

References

Identifying Novel Biological Targets for 1H-Pyrazolo[3,4-d]pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Its structural similarity to the purine nucleobase allows it to function as a versatile ATP-competitive inhibitor for a range of protein kinases. While several biological targets have been identified and extensively studied, the full therapeutic landscape of this scaffold remains to be explored. This technical guide provides a comprehensive overview of the known biological targets of this compound derivatives, details key experimental protocols for target validation, and outlines strategic approaches for the identification of novel biological targets. The information presented herein is intended to empower researchers and drug development professionals to further exploit the therapeutic potential of this promising chemical scaffold.

Known Biological Targets of this compound Derivatives

The this compound core has been successfully employed to develop inhibitors for a variety of protein kinases and other enzymes. The primary targets identified to date are predominantly involved in cell signaling pathways that are frequently dysregulated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR)

EGFR, a receptor tyrosine kinase, is one of the most well-established targets for this compound-based inhibitors.[1][2] These compounds act as ATP-competitive inhibitors, targeting both the wild-type (WT) and mutant forms of the enzyme, such as the T790M resistance mutation.[1][2] The pyrazolopyrimidine core effectively occupies the adenine-binding region of the EGFR kinase domain.[3]

Src Family Kinases (SFKs)

The Src family of non-receptor tyrosine kinases, including Src and Abl, are crucial mediators of various cellular processes such as proliferation, migration, and survival. Several this compound derivatives have demonstrated potent inhibitory activity against SFKs, making them attractive candidates for cancer therapy.[4][5]

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, a key regulator of the cell cycle, is another important target of this scaffold.[6] Inhibition of CDK2 by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[6][7] The pyrazolopyrimidine moiety acts as a bioisostere of the purine ring of ATP, effectively blocking the kinase activity of CDK2.[6][7]

PIM Kinases

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes involved in cell survival and proliferation. A number of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent PIM-1 inhibitors.[8][9]

Breast Tumor Kinase (BRK/PTK6)

BRK, a non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers, has emerged as a target for this compound derivatives. These compounds have shown potent biochemical inhibition of BRK.[10]

Heme Oxygenase-1 (HO-1)

Beyond kinase inhibition, certain this compound compounds have been shown to modulate the expression of HO-1, an enzyme with anti-inflammatory and neuroprotective effects. This suggests a broader therapeutic potential for this scaffold beyond oncology.

Other Targets

The versatility of the this compound scaffold is further highlighted by its activity against other targets, including Tropomyosin Receptor Kinase (Trk) and its potential as an anti-Wolbachia agent for the treatment of filariasis.[11]

Quantitative Data on Target Inhibition

The following tables summarize the inhibitory activities of representative this compound derivatives against their respective targets.

Table 1: Inhibitory Activity against EGFR

CompoundTargetIC50 (µM)Cell LineReference
Compound 12bEGFRwt0.016-[1][2]
Compound 12bEGFRT790M0.236-[1][2]
Compound 8EGFRwt0.026-[1]
Compound 10EGFRwt0.023-[1]
Compound 12aEGFRwt0.021-[1]
Erlotinib (Reference)EGFRwt0.006-[1]
Erlotinib (Reference)EGFRT790M0.563-[1]
Compound 4EGFR-TK0.054-[12]
Compound 15EGFR-TK0.135-[12]
Compound 16EGFR-TK0.034-[12]

Table 2: Inhibitory Activity against CDK2

CompoundTargetIC50 (µM)Ki (µM)Reference
Compound 14CDK2/cyclin A20.057-[6]
Compound 13CDK2/cyclin A20.081-[6]
Compound 15 (from ref[6])CDK2/cyclin A20.119-[6]
Sorafenib (Reference)CDK2/cyclin A20.184-[6]
Compound 15 (from ref[13])CDK2-0.005[13]
Compound 14 (from ref[13])CDK2-0.007[13]
Compound 23CDK2-0.090[13]
Compound 15 (from ref[7])CDK2/cyclin A20.061-[7][14]
Compound 11CDK2/cyclin A20.089-[14]
Compound 14 (from ref[14])CDK2/cyclin A20.118-[14]
Compound 13 (from ref[14])CDK2/cyclin A20.13-[14]
Dinaciclib (Reference)CDK2/cyclin A20.029-[14]

Table 3: Inhibitory Activity against PIM-1 Kinase

CompoundTargetIC50 (nM)Reference
Compound VPIM-17[8]
Compound VIPIM-1670[8]
Compound 10PIM-118[8]
Compound 11PIM-127[8]
Compound 12PIM-11.5[8]

Table 4: Anti-proliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 12bA549 (Lung)8.21[1][2]
Compound 12bHCT-116 (Colon)19.56[1][2]
Compound 14MCF-7 (Breast)0.045[6]
Compound 14HCT-116 (Colon)0.006[6]
Compound 14HepG-2 (Liver)0.048[6]
Compound 15MCF-7 (Breast)0.046[6]
Compound 15HCT-116 (Colon)0.007[6]
Compound 15HepG-2 (Liver)0.048[6]
Sorafenib (Reference)MCF-7 (Breast)0.144[6]
Sorafenib (Reference)HCT-116 (Colon)0.176[6]
Sorafenib (Reference)HepG-2 (Liver)0.019[6]
Compound 15A2780 (Ovarian)0.158[13]
Compound 15Various Cancer Cell Lines0.127 - 0.560[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR, CDK2, Src, PIM-1)

    • Kinase-specific substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound test compounds

    • DMSO

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17][18]

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[17]

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for 72 hours.[17]

    • After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[17]

    • Incubate the cells for 1.5 hours at 37°C.[17]

    • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Incubate at 37°C for 15 minutes with shaking.[17]

    • Measure the absorbance at 492 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[6][19][20]

  • Reagents and Materials:

    • Cancer cell lines

    • This compound test compounds

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash them with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI-stained DNA.

    • The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Strategies for Identifying Novel Biological Targets

While a number of kinase targets for the this compound scaffold have been identified, its full target space is likely broader. The following are powerful, unbiased approaches to discover novel biological targets.

Chemoproteomics

Chemoproteomics is a powerful strategy for the unbiased identification of protein targets of small molecules in a complex biological system.[21][22][23][24][25]

  • Affinity-Based Chemoproteomics: This approach involves immobilizing a this compound derivative onto a solid support (e.g., beads). The immobilized compound is then used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active site of enzymes. In a competitive ABPP experiment, a cell lysate is pre-incubated with a this compound compound before adding the ABPP probe. If the compound binds to a target enzyme, it will block the binding of the probe. The reduction in probe labeling is then quantified by mass spectrometry to identify the target proteins.

Chemoproteomics_Workflow cluster_affinity Affinity-Based cluster_abpp Activity-Based (ABPP) Compound Compound Immobilization Immobilization Compound->Immobilization on beads Pull-down Pull-down Immobilization->Pull-down Cell Lysate Cell Lysate Cell Lysate->Pull-down Mass Spec_A Mass Spectrometry Pull-down->Mass Spec_A Elution & Digestion Target ID_A Target Identification Mass Spec_A->Target ID_A Cell Lysate_B Cell Lysate Incubation Incubation Cell Lysate_B->Incubation Compound_B Compound Compound_B->Incubation Labeling Labeling Incubation->Labeling ABPP Probe ABPP Probe ABPP Probe->Labeling Mass Spec_B Mass Spectrometry Labeling->Mass Spec_B Analysis Target ID_B Target Identification Mass Spec_B->Target ID_B

Caption: Chemoproteomics workflows for novel target identification.

Phenotypic Screening

Phenotypic screening involves testing a library of compounds in a cell-based or organism-based assay that recapitulates a specific disease phenotype, without a preconceived target.[26][27][28][29][30][] This approach can identify compounds that act through novel mechanisms and on previously unknown targets. A library of diverse this compound derivatives could be screened in various phenotypic assays to uncover new biological activities. Subsequent target deconvolution studies, often employing chemoproteomics, are then required to identify the molecular target responsible for the observed phenotype.

Phenotypic_Screening_Workflow Library This compound Library Screen Phenotypic Screen (e.g., Cell Viability, Morphology) Library->Screen Hit Hit Identification Screen->Hit Deconvolution Target Deconvolution (e.g., Chemoproteomics) Hit->Deconvolution Target Novel Biological Target Deconvolution->Target Validation Target Validation Target->Validation EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrazolopyrimidine 1H-Pyrazolo[3,4-d] -pyrimidine Pyrazolopyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Src_Signaling RTK Receptor Tyrosine Kinase Src Src RTK->Src Activates FAK Focal Adhesion Kinase Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Activates Pyrazolopyrimidine 1H-Pyrazolo[3,4-d] -pyrimidine Pyrazolopyrimidine->Src Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation CDK2_Signaling G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase DNA_Replication DNA Replication M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase Cyclin_A Cyclin_A CDK2 CDK2 Cyclin_A->CDK2 Binds & Activates Rb pRb CDK2->Rb Phosphorylates Pyrazolopyrimidine 1H-Pyrazolo[3,4-d] -pyrimidine Pyrazolopyrimidine->CDK2 E2F E2F Rb->E2F Releases E2F->DNA_Replication

References

The Chemical Reactivity of the 1H-Pyrazolo[3,4-d]pyrimidine Core: An In-depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,á-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, most notably protein kinases. This guide provides a comprehensive exploration of the chemical reactivity of the 1H-pyrazolo[3,4-d]pyrimidine ring, offering insights into its functionalization and application in the design of novel therapeutics.

Introduction to the this compound Ring System

The this compound ring is a bicyclic heteroaromatic system formed by the fusion of a pyrazole and a pyrimidine ring. This arrangement of nitrogen atoms imparts a unique electronic distribution, influencing its chemical reactivity and biological activity. The numbering of the ring system is crucial for understanding its substitution patterns.

The core is structurally analogous to adenine, a key component of nucleic acids and adenosine triphosphate (ATP). This bioisosterism is a fundamental reason for its success as a pharmacophore, particularly in the development of ATP-competitive kinase inhibitors.

Chemical Reactivity of the this compound Core

The chemical reactivity of the this compound ring is dictated by the electronic properties of both the pyrazole and pyrimidine rings. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrazole ring is more electron-rich and prone to electrophilic substitution.

Electrophilic Substitution

Electrophilic substitution reactions on the this compound core are less common than nucleophilic substitutions. The electron-withdrawing nature of the pyrimidine ring deactivates the pyrazole ring towards electrophilic attack. However, under specific conditions, electrophilic substitution can be achieved, typically at the C3 position of the pyrazole ring.

Halogenation: Direct halogenation of the this compound ring can be challenging. However, iodination at the C3 position has been achieved using N-iodosuccinimide (NIS) in DMF.

Nitration: Nitration of the this compound ring is not a commonly reported transformation due to the deactivating effect of the pyrimidine ring and the potential for oxidation under harsh nitrating conditions.

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the this compound core. The electron-deficient pyrimidine ring readily undergoes nucleophilic attack, particularly when activated by a good leaving group at the C4 or C6 positions.

The most common precursor for nucleophilic substitution is a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative. The chlorine atom at the C4 position is highly susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides.

Experimental Protocols

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

A common and crucial intermediate for exploring the reactivity of the this compound core is 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Its synthesis is a multi-step process.[1][2]

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine in ethanol at 80°C for 4 hours.[2]

Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one The resulting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is then cyclized with formamide at 190°C for 8 hours.[2]

Step 3: Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine The pyrazolo[3,4-d]pyrimidinone is chlorinated using phosphorus oxychloride (POCl₃) at 106°C for 6 hours to yield the final product.[1][2]

Nucleophilic Substitution at the C4 Position

The following is a general procedure for the nucleophilic substitution of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with an amine.

Procedure: To a solution of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), the desired amine (1.1-1.5 eq) and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is then heated under reflux for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.[3]

Halogenation at the C3 Position

The following protocol describes the iodination of a this compound derivative.

Procedure: To a solution of the this compound derivative in DMF, N-iodosuccinimide (NIS) is added. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC. The product is then isolated by aqueous workup and purified by chromatography.

Quantitative Data

The following tables summarize key quantitative data related to the chemical reactivity and biological activity of this compound derivatives.

Table 1: Physicochemical Properties

PropertyValueSource
Predicted pKa (Strongest Acidic)9.1ChemAxon[4]
Predicted pKa (Strongest Basic)4.28ChemAxon[4]

Table 2: Reaction Yields for Synthesis of Key Intermediates

ReactionProductYield (%)Reference
Cyclization and Chlorination4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine49.5 (overall)[5]
Chlorination of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineGood

Table 3: Biological Activity of this compound Derivatives (IC₅₀ Values)

Compound ClassTarget KinaseCell LineIC₅₀ (µM)Reference
Phenylpyrazolo[3,4-d]pyrimidine derivativeEGFRWTA5498.21[6]
Phenylpyrazolo[3,4-d]pyrimidine derivativeEGFRWTHCT-11619.56[6]
Pyrazolo[3,4-d]pyrimidine derivativeEGFR Tyrosine Kinase-0.034 - 0.135[7]
N-acyl amino acid conjugatesDHFRMCF-7Not specified[2]
3-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one derivativesHCT 116, HepG2, MCF-7-22.7–40.75[8]

Signaling Pathways and Biological Significance

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a key driver in the development and progression of many cancers. This compound derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs).

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrazolo_TKI 1H-Pyrazolo[3,4-d] pyrimidine TKI Pyrazolo_TKI->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by this compound TKIs.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle. Their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. This compound derivatives have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Releases E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Promotes Pyrazolo_Inhibitor 1H-Pyrazolo[3,4-d] pyrimidine Inhibitor Pyrazolo_Inhibitor->CyclinE_CDK2 Inhibits BRK_Signaling GrowthFactors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->Receptor BRK BRK/PTK6 Receptor->BRK Activates Downstream Downstream Effectors (e.g., STAT3, Akt) BRK->Downstream Pyrazolo_Inhibitor 1H-Pyrazolo[3,4-d] pyrimidine Inhibitor Pyrazolo_Inhibitor->BRK Inhibits CellResponse Cell Migration, Invasion, Survival Downstream->CellResponse Experimental_Workflow Start Start: Design of Target Molecules Synthesis Synthesis of This compound Core & Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening (Kinase Assays, Cell Viability) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo End Preclinical Candidate InVivo->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This document provides detailed application notes and experimental protocols for the synthesis of this compound-based kinase inhibitors targeting key enzymes in oncogenic signaling, including FLT3, VEGFR2, BRK/PTK6, and RET.

General Synthetic Strategies

The synthesis of this compound derivatives typically commences with the construction of a substituted pyrazole ring, which is subsequently annulated to form the pyrimidine ring. A common and versatile intermediate is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which allows for nucleophilic substitution at the 4-position to introduce a variety of side chains, crucial for modulating kinase selectivity and potency. Further functionalization can be achieved through reactions such as Suzuki coupling at other positions of the heterocyclic core.

Featured Kinase Inhibitors: Synthesis Protocols and Data

Multi-Kinase Inhibitor Targeting FLT3 and VEGFR2

This compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, has demonstrated potent inhibitory activity against both FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key drivers of angiogenesis and leukemogenesis.

Quantitative Data Summary

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, nM)
1 FLT35MV4-1110
VEGFR22HUVEC8

Experimental Protocol: Synthesis of Compound 1

Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

A mixture of 5-amino-1H-pyrazole-4-carboxamide (10 g, 71.4 mmol) and urea (42.8 g, 714 mmol) is heated at 190°C for 2 hours. After cooling, the solid is treated with 10% aqueous KOH, followed by acidification with dilute HCl to a pH of 4-5. The resulting precipitate is filtered, washed with water, and dried to yield this compound-4,6-diol. This intermediate is then refluxed in excess phosphorus oxychloride (POCl₃) for 4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to afford 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Synthesis of 4-(4-aminophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

To a solution of 4-aminophenol (1.2 g, 11 mmol) in dry DMF (20 mL), sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.54 g, 10 mmol). The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice water, and the precipitate is collected by filtration, washed with water, and dried to yield the product.

Step 3: Synthesis of 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 1)

A solution of 4-(4-aminophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (2.27 g, 10 mmol) and 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.21 g, 10 mmol) in anhydrous THF (50 mL) is stirred at room temperature for 8 hours. The solvent is evaporated under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried to give the final compound.

Experimental Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Ether Linkage Formation cluster_2 Step 3: Urea Formation A 5-Amino-1H-pyrazole-4-carboxamide + Urea B This compound-4,6-diol A->B 190°C C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, reflux F 4-(4-Aminophenoxy)-1H-pyrazolo[3,4-d]pyrimidine C->F D 4-Aminophenol + NaH E Sodium 4-aminophenoxide D->E E->F DMF, RT H Compound 1 F->H G 4-Chloro-3-(trifluoromethyl)phenyl isocyanate G->H THF, RT

Caption: Synthetic workflow for the multi-kinase inhibitor (Compound 1).

Selective BRK/PTK6 Inhibitor

This series of compounds are 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives designed for selective inhibition of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). These inhibitors often feature a 3-iodo substituent that serves as a handle for further diversification via Suzuki coupling.

Quantitative Data Summary

Compound IDTarget KinaseIC50 (nM)Cell LineAnti-migratory Activity (IC50, nM)
51 BRK/PTK63.37MDA-MB-23150

Experimental Protocol: Synthesis of a Representative BRK/PTK6 Inhibitor (analogue of Compound 51)

Step 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.35 g, 10 mmol) in DMF (20 mL), N-iodosuccinimide (NIS) (2.25 g, 10 mmol) is added. The mixture is stirred at 60°C for 4 hours. After cooling, the reaction is diluted with water, and the resulting precipitate is filtered, washed with water, and dried to give 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Suzuki Cross-Coupling

A mixture of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (261 mg, 1 mmol), an appropriate arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Na₂CO₃ (212 mg, 2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is heated under reflux in an inert atmosphere for 12 hours. The reaction mixture is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final compound.

Experimental Workflow

G cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki Coupling A 1H-Pyrazolo[3,4-d]pyrimidin-4-amine B 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine A->B NIS, DMF, 60°C D Final BRK/PTK6 Inhibitor B->D C Arylboronic Acid C->D Pd(PPh3)4, Na2CO3, Dioxane/H2O, reflux G cluster_flt3 FLT3 Signaling cluster_vegfr2 VEGFR2 Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival STAT5->Proliferation_Survival VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds & Dimerizes PLCg PLCg VEGFR2->PLCg Activates PI3K_VEGFR PI3K_VEGFR VEGFR2->PI3K_VEGFR Activates IP3_DAG IP3_DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC Activates PKC->RAF AKT_VEGFR AKT_VEGFR PI3K_VEGFR->AKT_VEGFR Activates Proliferation_Survival_Angiogenesis Proliferation_Survival_Angiogenesis AKT_VEGFR->Proliferation_Survival_Angiogenesis Inhibitor Compound 1 (FLT3/VEGFR2 Inhibitor) Inhibitor->FLT3 Inhibitor->VEGFR2 G EGFR EGF Receptor BRK BRK/PTK6 EGFR->BRK Activates EGF EGF EGF->EGFR STAT3 STAT3 BRK->STAT3 Phosphorylates Paxillin Paxillin BRK->Paxillin Phosphorylates Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Proliferation_Migration Proliferation_Migration Gene_Transcription->Proliferation_Migration Cell_Adhesion_Migration Cell_Adhesion_Migration Paxillin->Cell_Adhesion_Migration Inhibitor BRK/PTK6 Inhibitor Inhibitor->BRK G GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa RET RET Receptor GFRa->RET Binds & Dimerizes RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK RET->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K_AKT RET->PI3K_AKT Activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Inhibitor RET Inhibitor Inhibitor->RET

Application Notes and Protocols: 1H-Pyrazolo[3,4-d]pyrimidine as a Scaffold for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the progression of various cancers, making it a well-established target for anticancer therapies.[1][2] The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising framework in the design of novel EGFR inhibitors. This core is a bioisostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site within the EGFR kinase domain.[3][4][5] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of this compound-based EGFR inhibitors.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against EGFR and various cancer cell lines.

Table 1: EGFR Kinase Inhibitory Activity

CompoundEGFRWT IC50 (µM)EGFRT790M IC50 (µM)Reference
Erlotinib (Reference)0.0060.563[3]
Compound 12b0.0160.236[3][6][7]
Compound 160.034Not Reported[8]
Compound 40.054Not Reported[8]
Compound 150.135Not Reported[8]
Compound 5i0.3Not Reported[4]
Compound B144.18Not Reported[9]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

CompoundCell LineIC50 / GI50 (µM)Reference
Compound 12bA549 (Lung)8.21[3]
HCT-116 (Colon)19.56[3]
Compound 15NCI-60 Panel0.018 - 9.98[8][10]
Compound 16NCI-60 Panel0.018 - 9.98[8][10]
Compound 12gMCF-7 (Breast)5.36 - 9.09[9]
A549 (Lung)5.36 - 9.09[9]
HT-29 (Colon)5.36 - 9.09[9]

Experimental Protocols

General Synthesis of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions.[11]

Materials:

  • Substituted anilines

  • 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Appropriate solvent (e.g., isopropanol, ethanol)

  • Catalyst (e.g., HCl)

Procedure:

  • Dissolve the substituted aniline in the chosen solvent.

  • Add 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine to the solution.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • Allow the reaction to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with a cold solvent to remove impurities.

  • Recrystallize the product from a suitable solvent to obtain the pure compound.

  • Confirm the structure of the final product using spectroscopic methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry).

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.[1]

Materials:

  • Recombinant human EGFR enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).

  • Add the EGFR enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT or MTS Assay)

This protocol describes a colorimetric assay to assess the effect of an EGFR inhibitor on the proliferation of cancer cells.[1][12]

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 converts PIP3 PIP3 PIP2->PIP3 converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and the point of inhibition.

Inhibitor_Screening_Workflow Start Compound Library (this compound derivatives) Biochem_Assay Biochemical Assay (EGFR Kinase Inhibition) Start->Biochem_Assay Primary_Screen Primary Screen (Determine IC50) Biochem_Assay->Primary_Screen Hit_Selection Hit Selection (Potent Inhibitors) Primary_Screen->Hit_Selection Hit_Selection->Start Inactive Compounds Cell_Assay Cell-Based Assays (Proliferation, Apoptosis, etc.) Hit_Selection->Cell_Assay Active Compounds Secondary_Screen Secondary Screen (Cellular Efficacy) Cell_Assay->Secondary_Screen Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screen->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo End Candidate Drug In_Vivo->End

Caption: Workflow for screening EGFR inhibitors.

SAR_Logic Scaffold This compound Core Position4 Position 4 (Aniline Moiety) Scaffold->Position4 Substitution at Hydrophobic Hydrophobic Tail (Substituents on Aniline) Position4->Hydrophobic Modification of Activity Enhanced EGFR Inhibitory Activity Position4->Activity Crucial for Hydrophobic->Activity Leads to Linker Linker Region Linker->Activity Influences

Caption: Structure-Activity Relationship (SAR) logic.

References

Application of 1H-Pyrazolo[3,4-d]pyrimidine in Anti-Cancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel anti-cancer therapeutics. Its structural similarity to the endogenous purine nucleus allows it to function as a bioisostere, competitively binding to the ATP-binding sites of numerous protein kinases and other key enzymes implicated in oncogenesis. This document provides a comprehensive overview of the application of this compound derivatives in anti-cancer drug design, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of the targeted signaling pathways.

Targeted Signaling Pathways

Derivatives of this compound have been extensively investigated as inhibitors of several key targets in cancer signaling pathways. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. Their inhibition can induce cell cycle arrest and apoptosis in cancer cells.

  • Dihydrofolate Reductase (DHFR): An enzyme essential for the synthesis of nucleotides, which are required for DNA replication and cell division.

Below are diagrams illustrating the points of intervention of this compound derivatives in these pathways.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition. (Within 100 characters)

CDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylation CyclinA_CDK2 Cyclin A / CDK2 CyclinB_CDK1 Cyclin B / CDK1 E2F E2F Rb->E2F Inhibition E2F->S Transcription of S-phase genes Inhibitor This compound Derivatives Inhibitor->CyclinE_CDK2 Inhibition Inhibitor->CyclinA_CDK2 Inhibition

Caption: CDK2 in Cell Cycle Regulation. (Within 100 characters)

DHFR_Pathway cluster_folate_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Inhibitor This compound Derivatives Inhibitor->DHFR Inhibition

Caption: DHFR Inhibition in Folate Metabolism. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of representative this compound derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: Anti-proliferative Activity of this compound Derivatives against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC50 (µM)Reference
1a A549 (Lung)2.24[1]
MCF-7 (Breast)42.3[1]
HepG2 (Liver)-[1]
PC-3 (Prostate)-[1]
1d MCF-7 (Breast)1.74[1]
Compound 7 Caco-2 (Colon)43.75[2]
A549 (Lung)17.50[2]
HT1080 (Fibrosarcoma)73.08[2]
Hela (Cervical)68.75[2]
Compound 12b A549 (Lung)8.21[3][4]
HCT-116 (Colon)19.56[3][4]
Compound 10e MCF-7 (Breast)11[5]
Compound 10d MCF-7 (Breast)12[5]

Table 2: Enzymatic Inhibitory Activity of this compound Derivatives.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 12b EGFR (Wild Type)0.016[3][4][6]
EGFR (T790M Mutant)0.236[3][4][6]
Compound 7f DHFR-[7]
Compound 7e DHFR1.83[7]
Compound 4a CDK20.21[8]
Compound 4b CDK2-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Add serially diluted This compound derivatives A->B C 3. Incubate for 48-72h B->C D 4. Add MTT reagent and incubate for 4h C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: MTT Assay Experimental Workflow. (Within 100 characters)
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with a test compound using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the test compound for a specified time. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with a test compound.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of a test compound against a specific protein kinase (e.g., EGFR, CDK2).

Materials:

  • Purified recombinant kinase (e.g., EGFR, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • This compound test compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the test compound, purified kinase, and the kinase-specific substrate in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare serial dilutions of This compound derivatives B 2. Add inhibitor, kinase, and substrate to microplate A->B C 3. Initiate reaction with ATP B->C D 4. Incubate at room temperature C->D E 5. Stop reaction and add detection reagent D->E F 6. Measure luminescence or fluorescence E->F G 7. Calculate IC50 values F->G

Caption: Kinase Inhibition Assay Workflow. (Within 100 characters)

Synthesis of this compound Core

A common synthetic route to the this compound core involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative.

General Procedure:

  • Synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile: This is often achieved by the reaction of a substituted hydrazine with ethoxymethylenemalononitrile.

  • Hydrolysis to Carboxamide: The pyrazole-4-carbonitrile is then hydrolyzed, typically using a strong base like sodium hydroxide in an alcoholic solvent, to yield the corresponding 5-aminopyrazole-4-carboxamide.

  • Cyclization to form the Pyrimidine Ring: The 5-aminopyrazole-4-carboxamide is cyclized by heating with a suitable one-carbon source, such as formamide or urea, to form the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Chlorination: The pyrimidinone can be chlorinated, for example, using phosphorus oxychloride (POCl₃), to produce the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate. This chloro-derivative is a versatile precursor for the synthesis of various N-substituted analogs by nucleophilic aromatic substitution with different amines.

This document serves as a foundational guide for researchers interested in the exciting field of 1H-pyrazolo[3,4-d]pyrimidines for anti-cancer drug discovery. The provided data and protocols offer a starting point for the synthesis, evaluation, and mechanistic understanding of this important class of compounds.

References

Application Notes and Protocols for Cell-Based Assays with 1H-Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine compounds, a promising class of molecules often investigated for their kinase inhibitory and anti-cancer properties.

Overview of this compound Compounds

The this compound scaffold is a core structure in many compounds designed as kinase inhibitors due to its structural similarity to the adenine moiety of ATP.[1] This allows these compounds to competitively bind to the ATP-binding site of various kinases, leading to the inhibition of their enzymatic activity.[2] Researchers have successfully synthesized and tested numerous derivatives of this scaffold, demonstrating their potential in targeting a range of kinases involved in cancer progression, such as Breast Tumor Kinase (BRK), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).[1][3][4]

Key Cell-Based Assays

A variety of in vitro cell-based assays are essential for characterizing the biological activity of this compound compounds. These assays are crucial for determining their anti-proliferative effects, mechanism of action, and target engagement. The most commonly employed assays include:

  • Cell Viability/Cytotoxicity Assays (MTT and SRB)

  • Kinase Inhibition Assays

  • Cell Cycle Analysis

  • Apoptosis Assays

Data Presentation: Summary of Reported Activities

The following tables summarize the reported in vitro activities of various this compound derivatives from the literature.

Table 1: Anti-proliferative Activity of this compound Compounds in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 12b A549 (Lung Carcinoma)Not Specified8.21[1][5]
HCT-116 (Colorectal Carcinoma)Not Specified19.56[1][5]
Compound 1a A549 (Lung Carcinoma)MTT2.24[6]
MCF-7 (Breast Cancer)MTT42.3[6]
HepG2 (Hepatocellular Carcinoma)MTTNot Specified[6]
PC-3 (Prostate Cancer)MTTNot Specified[6]
Compound 1d MCF-7 (Breast Cancer)MTT1.74[6]
Compound 11 MCF-7 (Breast Cancer)SRB3.60 µg/mL[7]
Compound 22 A549 (Lung Carcinoma)SRB4.80 µg/mL[7]
Compound 7d OVCAR-4 (Ovarian Cancer)MTT1.74[8]
ACHN (Renal Cancer)MTT5.53[8]
NCI-H460 (Lung Cancer)MTT4.44[8]

Table 2: Kinase Inhibitory Activity of this compound Compounds

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Compound 38 BRK/PTK6Not Specified0.153[3]
Compound 12b EGFR (Wild Type)Not Specified0.016[1][5]
EGFR (T790M Mutant)Not Specified0.236[1][5]
Compound 5i EGFR (Wild Type)Not Specified0.3[2]
VEGFR2Not Specified7.60[2]
Compound 4 EGFR Tyrosine KinaseNot Specified0.054[9]
Compound 15 EGFR Tyrosine KinaseNot Specified0.135[9]
Compound 16 EGFR Tyrosine KinaseNot Specified0.034[9]

Table 3: Effects of this compound Compounds on Cell Cycle Distribution

Compound IDCell LineTreatment Concentration% Cells in G1% Cells in S% Cells in G2/MReference
Compound 14 HCT-116Not Specified57.04Not SpecifiedNot Specified[4]
Compound 12b A5498.21 µM (IC50)28.0442.3928.55[1]
Compound 7f MCF-7Not SpecifiedNot Specified46.361.5[10]
Compound 16 Not SpecifiedNot SpecifiedIncreasedIncreasedNot Specified[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Protocol)

This protocol is for determining the concentration of a this compound compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.[8]

Materials:

  • This compound compound stock solution (e.g., in DMSO)

  • Selected cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4][11]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.[4]

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for determining the inhibitory activity of this compound compounds against a specific kinase using a luminescent assay format, such as the Kinase-Glo® Plus assay. This assay quantifies the amount of ATP remaining in the solution after a kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • This compound compound stock solution

  • Recombinant kinase (e.g., CDK2/cyclin A, EGFR)

  • Kinase substrate (specific to the kinase being tested)

  • ATP

  • Kinase buffer

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound compound in kinase buffer containing a small percentage of DMSO (e.g., 5%).[4]

    • Prepare a solution of the kinase and its substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • In a white, opaque plate, add the following to each well:

      • 1 µL of the diluted inhibitor or vehicle control.[4]

      • 2 µL of the enzyme solution.[4]

      • 2 µL of the substrate/ATP mixture.[4]

    • Incubate the plate at room temperature for a specified time (e.g., 10-60 minutes) to allow the kinase reaction to proceed.[4]

  • ATP Detection:

    • Add 5 µL of the Kinase-Glo® Reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.[4]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a this compound compound. The method is based on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA.

Materials:

  • This compound compound

  • Selected cancer cell line

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound compound at the desired concentration (e.g., its IC50) for a specific duration (e.g., 24 or 48 hours).[1] Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to generate a DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound compound

  • Selected cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat them with the this compound compound as described for the cell cycle analysis.[11]

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge the cells and wash the pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Generate a quadrant plot to distinguish between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

    • Quantify the percentage of cells in each quadrant.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_downstream Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P PyrazoloPyrimidine 1H-Pyrazolo[3,4-d] pyrimidine Compound PyrazoloPyrimidine->EGFR Inhibits ATP ATP ATP->EGFR Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound compounds.

Experimental Workflow Diagrams

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Flow_Cytometry_Workflow cluster_assays Staining Protocols start Start seed_treat Seed and treat cells with compound start->seed_treat harvest Harvest cells (trypsinization) seed_treat->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix stain_cc Cell Cycle: Stain with PI/RNase fix->stain_cc stain_apop Apoptosis: Stain with Annexin V/PI fix->stain_apop acquire Acquire data on flow cytometer stain_cc->acquire stain_apop->acquire analyze Analyze data (histograms/quadrants) acquire->analyze end End analyze->end

Caption: Workflow for cell cycle and apoptosis analysis by flow cytometry.

References

Application Notes and Protocols: Developing 1H-Pyrazolo[3,4-d]pyrimidine Derivatives for Selective JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2] This signaling is integral to the JAK-STAT pathway, which transduces extracellular signals into transcriptional changes governing cell proliferation, differentiation, and immune responses.[1] JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes, making it a prime therapeutic target for autoimmune diseases such as rheumatoid arthritis.[1][3][4] Selective inhibition of JAK3 is a key focus in drug discovery to minimize off-target effects associated with the inhibition of other JAK family members.[5] The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective JAK3 inhibitors.[3][6] Some of these derivatives have shown the ability to exploit a unique cysteine residue (Cys909) in the catalytic site of JAK3, leading to high potency and selectivity.[3][7]

This document provides detailed application notes and protocols for the development and evaluation of this compound derivatives as selective JAK3 inhibitors.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against the four members of the JAK family. The IC50 values, representing the half-maximal inhibitory concentration, are provided to allow for a clear comparison of potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. TYK2Reference Compound
13t JAK3 0.1 >4300-fold>4300-foldNot specifiedTofacitinib
JAK1>1000
JAK2>1000
13k JAK3 0.8 >1250-fold>1250-foldNot specifiedTofacitinib
JAK1>1000
JAK2>1000
13n JAK3 0.5 >2000-fold>2000-foldNot specifiedTofacitinib
JAK1>1000
JAK2>1000
Compound 2 JAK3 0.15 4300-foldNot specifiedNot specifiedTofacitinib
JAK1645
Tofacitinib JAK3 1-5 ~20-100-fold~20-100-foldNot specified-
JAK1112
JAK220

Note: Data for compounds 13t, 13k, and 13n are derived from a study on novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives.[3] Data for Compound 2 is from a study on a highly selective, irreversible JAK3 inhibitor.[5][8] Tofacitinib data is included as a well-characterized reference JAK inhibitor.[8][9]

Mandatory Visualizations

JAK3_Signaling_Pathway JAK3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor γc Cytokine Receptor Cytokine->Receptor:f0 Binding JAK3 JAK3 Receptor:f0->JAK3 JAK1 JAK1 Receptor:f1->JAK1 Activation STAT5_unphos STAT5 Receptor:f1->STAT5_unphos Recruitment JAK3->Receptor:f1 JAK3->STAT5_unphos Phosphorylation JAK1->Receptor:f1 Phosphorylation JAK1->JAK3 Trans-phosphorylation STAT5_phos p-STAT5 STAT5_unphos->STAT5_phos STAT5_dimer p-STAT5 Dimer STAT5_phos->STAT5_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Differentiation, Survival) STAT5_dimer->Gene_Transcription Translocation

Caption: The JAK3 signaling pathway, initiated by cytokine binding.

Experimental_Workflow Experimental Workflow for JAK3 Inhibitor Development Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Biochemical_Assay In Vitro Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Selectivity Kinase Selectivity Profiling Biochemical_Assay->Selectivity Cellular_Assay Cell-Based Assays (STAT5 Phosphorylation, Reporter Gene Assay) In_Vivo In Vivo Efficacy Studies (e.g., Rheumatoid Arthritis Model) Cellular_Assay->In_Vivo Selectivity->Cellular_Assay Potent & Selective Compounds PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End Candidate Selection

Caption: Workflow for the development of JAK3 inhibitors.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic scheme for this compound derivatives involves the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with N-iodosuccinimide to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[6] This intermediate can then be reacted with various alkyl and amine halides.[6] The final products are often obtained through Suzuki cross-coupling reactions.[6] For specific details on the synthesis of individual compounds, refer to the primary literature.

In Vitro JAK Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against a specific JAK isoform.[2][10]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu, Tyr) 4:1 peptide substrate[11]

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)[12]

  • 96-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in the kinase assay buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range.[2]

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds. Incubate for 10-15 minutes at room temperature to allow compound binding.[2]

  • ATP Addition: Prepare a 2X ATP solution in the kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.[2] Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.[2]

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.[2] Incubate for 40 minutes at room temperature.[12]

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent.[2] Incubate for 30-60 minutes at room temperature.[12]

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[2]

Cellular STAT5 Phosphorylation Assay

This assay evaluates the ability of a compound to inhibit JAK3-mediated STAT5 phosphorylation in a cellular context.[13][14]

Materials:

  • Cell line expressing the IL-2 receptor (e.g., 32D/IL-2Rβ cells or human T-cells)[13]

  • Recombinant human IL-2

  • Test compounds dissolved in DMSO

  • Cell lysis buffer

  • Phospho-STAT5 (Tyr694) antibody

  • Total STAT5 antibody

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture and Starvation: Culture cells to the desired density. Prior to the experiment, starve the cells of serum and cytokines to reduce basal STAT5 phosphorylation.

  • Compound Treatment: Pre-incubate the starved cells with various concentrations of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-2 for a short period (e.g., 15-30 minutes) to induce JAK3-mediated STAT5 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Phospho-STAT5:

    • Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-STAT5 and total STAT5.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-STAT5 in the cell lysates.

  • Data Analysis: Quantify the levels of phosphorylated STAT5 relative to total STAT5. Plot the percentage of inhibition of STAT5 phosphorylation against the compound concentration to determine the cellular IC50 value.

STAT5 Reporter Gene Assay

This assay measures the transcriptional activity of STAT5 as a downstream readout of JAK3 activation.[13][14]

Materials:

  • A cell line stably expressing a STAT5-driven reporter gene (e.g., luciferase) and the IL-2 receptor (e.g., 32D/IL-2Rβ/6xSTAT5-luc).[13]

  • Recombinant human IL-2

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 1-2 hours.

  • Cytokine Stimulation: Add IL-2 to the wells to stimulate the JAK3-STAT5 pathway and incubate for 6-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay). Calculate the percent inhibition of reporter gene activity for each compound concentration and determine the IC50 value.

In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of a JAK3 inhibitor in a preclinical model of rheumatoid arthritis.[3]

Materials:

  • Lewis rats

  • Complete Freund's Adjuvant (CFA)

  • Test compound formulated in a suitable vehicle

  • Calipers for paw volume measurement

  • Scoring system for arthritis severity

Procedure:

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of CFA at the base of the tail of the rats.

  • Compound Administration: Begin oral administration of the test compound or vehicle daily, starting from the day of adjuvant injection or upon the onset of clinical signs of arthritis.

  • Assessment of Arthritis:

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure the volume of the hind paws using calipers at regular intervals.

    • Score the severity of arthritis based on a pre-defined scoring system.

  • Termination and Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., joints, spleen) for histological analysis and biomarker assessment (e.g., cytokine levels).

  • Data Analysis: Compare the arthritis scores, paw volumes, and histological findings between the compound-treated and vehicle-treated groups to determine the in vivo efficacy of the JAK3 inhibitor.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of potent and selective JAK3 inhibitors. The protocols and data presented in this document provide a framework for the systematic development and evaluation of these compounds. Through a combination of in vitro biochemical assays, cell-based functional assays, and in vivo disease models, researchers can identify and optimize lead candidates with therapeutic potential for the treatment of autoimmune diseases. Rigorous validation of on-target activity and selectivity is crucial for the successful progression of these inhibitors into clinical development.[1]

References

The Role of 1h-Pyrazolo[3,4-d]pyrimidines in Advancing Autoimmune Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1h-Pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies for a range of autoimmune diseases. This document provides detailed application notes and experimental protocols based on published research, focusing on the utility of these compounds as inhibitors of key signaling molecules implicated in autoimmune pathologies, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and inducible nitric oxide synthase (iNOS).

Application Notes

This compound derivatives have been successfully synthesized and evaluated as potent and selective inhibitors of several key targets in autoimmune disease pathways. Their versatility allows for chemical modifications that can fine-tune their selectivity and pharmacokinetic properties, making them attractive candidates for drug discovery programs.

Key Therapeutic Targets and Applications:

  • Janus Kinase (JAK) Inhibition: Certain derivatives of this compound have been identified as potent JAK inhibitors, particularly selective for JAK3.[1] The JAK-STAT signaling pathway is crucial for the transduction of signals from numerous cytokines that drive the inflammatory and immune responses characteristic of autoimmune diseases like rheumatoid arthritis and psoriasis.[2][3] By blocking JAK3, these compounds can effectively inhibit the signaling of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the proliferation and activation of lymphocytes.[3]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: The this compound core is also a key component of potent BTK inhibitors. BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) and Fc receptor signaling pathways.[4][5] Dysregulation of B-cell signaling is a hallmark of many autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, where autoantibody production by B cells contributes significantly to pathology.[6][7] Irreversible BTK inhibitors based on a modified pyrazolo[3,4-d]pyrimidine scaffold have demonstrated efficacy in preclinical models of arthritis.[4]

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: Derivatives of the isomeric pyrazolo[4,3-d]pyrimidine scaffold have been shown to act as inhibitors of iNOS dimerization.[8] iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, in response to inflammatory stimuli. Elevated levels of NO are associated with the pathophysiology of inflammatory conditions, and inhibition of iNOS represents a potential therapeutic strategy for diseases like rheumatoid arthritis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative this compound derivatives from published studies.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives

Compound IDTargetIC50 (nM)Assay TypeAutoimmune Disease RelevanceReference
13t JAK30.1Kinase AssayRheumatoid Arthritis[1]
Compound 8 BTK2.1Kinase AssayRheumatoid Arthritis[4]
Ibrutinib Derivative (5) BTK1244Kinase AssayRheumatoid Arthritis[4]
D27 iNOS1120Enzyme AssayRheumatoid Arthritis[8]

Table 2: In Vivo Efficacy of this compound Derivatives in Animal Models

Compound IDAnimal ModelDiseaseDosing RegimenKey FindingsReference
13t Rat Adjuvant-Induced ArthritisRheumatoid ArthritisNot SpecifiedEfficacious with low toxicity[1]
Compound 8 Mouse Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisNot SpecifiedSignificant in vivo efficacy[4]
D27 Rat Adjuvant-Induced ArthritisRheumatoid ArthritisNot SpecifiedPotent anti-inflammatory effect[8]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives in the context of autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-2, IL-7) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_Transcription Induces Inhibitor This compound (e.g., Compound 13t) Inhibitor->JAK3 Inhibits BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (Calcium Mobilization, NF-κB, MAPK) PLCg2->Downstream Cell_Response B-Cell Proliferation, Activation, & Antibody Production Downstream->Cell_Response Leads to Inhibitor This compound Derivative (e.g., Compound 8) Inhibitor->BTK Inhibits CIA_Workflow Day_0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day_21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day_0->Day_21 Arthritis_Onset Arthritis Onset (Clinical Scoring) Day_21->Arthritis_Onset Treatment Treatment Initiation: Vehicle or Test Compound (e.g., Compound 8) Arthritis_Onset->Treatment Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Treatment->Monitoring Termination Study Termination (e.g., Day 42) Monitoring->Termination Analysis Analysis: - Histopathology of Joints - Cytokine Levels - Antibody Titers Termination->Analysis

References

Application Notes and Protocols for the Synthesis of Substituted 1H-Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a "bioisostere" of the purine nucleus.[1] This structural similarity allows compounds bearing this core to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this compound have been investigated as potent inhibitors of various kinases, including EGFR (Epidermal Growth Factor Receptor), Src tyrosine kinase, and cyclin-dependent kinases (CDKs), making them highly valuable in the development of novel therapeutics, particularly in oncology.[2][3][4][5][6][7][8] For instance, Allopurinol, a substituted pyrazolo[3,4-d]pyrimidine, is a clinically used drug for the treatment of gout.[3] This document provides detailed protocols for several common and effective methods for the synthesis of substituted 1H-pyrazolo[3,4-d]pyrimidines, including cyclocondensation reactions, multi-component reactions (MCRs), and microwave-assisted synthesis.

I. Synthesis via Cyclocondensation of 5-Aminopyrazoles

A prevalent and versatile method for the synthesis of the this compound core involves the cyclocondensation of 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate derivatives with a one-carbon source. Common reagents for this cyclization include formamide, formic acid, and triethyl orthoformate.

Protocol 1: Synthesis of 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione from 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

This protocol describes the fusion of a 5-aminopyrazole-4-carboxamide with urea to form the pyrazolo[3,4-d]pyrimidine dione.

Experimental Protocol:

  • Combine 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1 equivalent) and urea (1.2 equivalents) in a round-bottom flask.

  • Heat the mixture in an oil bath at 180-190 °C.

  • Maintain the temperature and stir the molten mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Triturate the resulting solid with hot ethanol.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 1,6-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones from an Ortho-amino Ester of Pyrazole

This protocol details the cyclization of an ortho-amino ester of a pyrazole with various nitriles under conventional heating.[1]

Experimental Protocol:

  • Dissolve the starting ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole (10 mM) and the desired aliphatic or aromatic nitrile (15 mM) in a sufficient amount of dioxane in a round-bottom flask.

  • Pass a steady stream of dry HCl gas through the reaction mixture.

  • Continue the reaction for 6 hours, monitoring progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice.

  • Basify the mixture with a 5% sodium hydroxide solution until a precipitate forms.

  • Collect the crude precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Quantitative Data for Conventional Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones: [1]

CompoundR-group (from R-CN)Reaction Time (h)Yield (%)
2a CH₃678
2b C₂H₅675
2e 4-Nitrophenyl683
2f 4-Chlorophenyl681
2g 4-Methoxyphenyl679

II. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.[1]

Protocol 3: Microwave-Assisted Synthesis of 1,6-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

This protocol provides an efficient microwave-assisted alternative to the conventional synthesis described in Protocol 2.[1]

Experimental Protocol:

  • In a 5 mL glass vial, combine the ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole (1 mM), potassium tert-butoxide (0.1 mM), and the appropriate aliphatic or aromatic nitrile (1.5 mM).

  • Cap the vial and place it in a microwave reactor.

  • Irradiate the mixture at 960 W for 2.5–3.5 minutes, monitoring the internal temperature.

  • After the reaction is complete (monitored by TLC), pour the mixture into 50 mL of ice-cold water.

  • Neutralize the solution with dilute HCl to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize from a suitable solvent to yield the pure product.

Comparison of Conventional vs. Microwave-Assisted Synthesis: [1]

CompoundConventional Yield (%)Microwave Yield (%)Conventional Time (h)Microwave Time (min)
2a 788563.0
2b 758263.5
2e 839162.5
2f 818962.5
2g 798663.0

III. Multi-Component Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules in a single step from three or more starting materials, which is advantageous for creating libraries of compounds for drug discovery.

Protocol 4: Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol describes a one-pot, three-component synthesis under controlled microwave irradiation.

Experimental Protocol:

  • In a microwave reactor vial, combine the methyl 5-aminopyrazole-4-carboxylate derivative (1 equivalent), trimethyl orthoformate (2 equivalents), and the desired primary amine (1.2 equivalents).

  • Seal the vial and irradiate the reaction mixture in a microwave reactor at 160 °C for 55 minutes.

  • After cooling, the precipitated product is isolated by vacuum filtration.

  • Recrystallize the solid from an appropriate solvent (e.g., acetonitrile or ethyl acetate) to obtain the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.

Quantitative Data for Three-Component Microwave-Assisted Synthesis:

Compound5-Aminopyrazole-4-carboxylatePrimary AmineYield (%)
4a Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylateBenzylamine83
4m Methyl 5-amino-3-((4-bromophenyl)amino)-1H-pyrazole-4-carboxylatep-Toluidine21

IV. Synthesis via Functionalization of a Pre-formed Pyrazolo[3,4-d]pyrimidine Core

This strategy involves the initial synthesis of a core pyrazolo[3,4-d]pyrimidine, which is then functionalized in subsequent steps. A common approach is the chlorination of a pyrazolopyrimidinone, followed by nucleophilic substitution of the chloro group.

Protocol 5: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.[2]

Experimental Protocol:

  • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (200 mg, 1.29 mmol) in tetrahydrofuran (THF, 2.0 mL) in a round-bottom flask.

  • Add ammonium hydroxide (2.0 mL) to the solution.

  • Stir the reaction mixture at 20-30 °C for 2 hours.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Grind the resulting concentrate with acetonitrile (0.5 mL).

  • Collect the product by filtration to afford 4-aminopyrazolo[3,4-d]pyrimidine as a solid.

Quantitative Data for Protocol 5:

Starting MaterialProductReagentsReaction Time (h)Temperature (°C)Yield (%)
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine4-Aminopyrazolo[3,4-d]pyrimidineNH₄OH, THF220-3057[2]

Visualizations

Experimental Workflow: Three-Component Microwave-Assisted Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 5-Aminopyrazole- 4-carboxylate D Combine in Microwave Vial A->D B Trimethyl Orthoformate B->D C Primary Amine C->D E Microwave Irradiation (160 °C, 55 min) D->E One-pot F Cooling and Precipitation E->F G Vacuum Filtration F->G H Recrystallization G->H I Pure 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-one H->I

Caption: Workflow for the one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Signaling Pathway: Simplified EGFR Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds and Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrazolopyrimidines.

Signaling Pathway: Simplified CDK2 Cell Cycle Regulation

G G1_Phase G1 Phase G1_S_Checkpoint G1/S Checkpoint G1_Phase->G1_S_Checkpoint S_Phase S Phase (DNA Replication) G1_S_Checkpoint->S_Phase Progression CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb pRb (Inactive) Rb->pRb E2F E2F E2F->S_Phase Activates Transcription Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Releases Rb_E2F->E2F Releases Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

References

Application Notes and Protocols for the Development of 1H-Pyrazolo[3,4-d]pyrimidine-Based FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in a variety of human cancers, including urothelial, breast, and lung cancer. This makes the FGFR family of receptor tyrosine kinases a compelling target for anticancer drug development. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the design of potent and selective kinase inhibitors due to its structural similarity to the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site of kinases. These application notes provide a comprehensive guide to utilizing this scaffold for the development of novel FGFR inhibitors, covering structure-activity relationships (SAR), key experimental protocols, and data interpretation.

FGFR Signaling Pathway and Inhibition

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo transphosphorylation, activating downstream signaling cascades. The two primary pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which promote cell proliferation and survival.[1] Small molecule inhibitors based on the this compound scaffold are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and blocking the initiation of these downstream signals.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor This compound Inhibitor Inhibitor->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Development_Workflow Design Compound Design & Synthesis KinaseAssay In Vitro Kinase Assay (FGFR1-4, VEGFR2, etc.) Design->KinaseAssay CellAssay Cellular Proliferation Assay (FGFR-dependent cell lines) KinaseAssay->CellAssay SAR SAR Analysis & Lead Optimization CellAssay->SAR SAR->Design Iterative Optimization InVivo In Vivo Xenograft Model SAR->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Candidate Preclinical Candidate Selection PKPD->Candidate

References

In Vivo Experimental Setup for 1H-Pyrazolo[3,4-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies on 1H-Pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential in oncology and inflammatory diseases. These guidelines are designed to assist in the setup and execution of robust preclinical animal experiments.

Overview of In Vivo Models

This compound derivatives have demonstrated efficacy in various preclinical models, primarily targeting cancer and inflammation. The most common in vivo models employed are:

  • Anticancer Studies: Human tumor xenograft models in immunodeficient mice are the standard for evaluating the antitumor activity of these compounds.

  • Anti-inflammatory Studies: Carrageenan-induced paw edema in rats is a widely used acute inflammation model to assess the anti-inflammatory potential of these derivatives.

Experimental Protocols

In Vivo Anticancer Efficacy Study: Human Tumor Xenograft Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound derivatives in a subcutaneous xenograft mouse model.

Materials:

  • Animals: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID, or NSG), typically 6-8 weeks old females.

  • Tumor Cells: A relevant human cancer cell line (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) cultured under standard conditions.

  • Test Compound: this compound derivative.

  • Vehicle Control: A non-toxic vehicle for drug dissolution/suspension (e.g., saline, 0.5% carboxymethylcellulose (CMC), or a solution of DMSO/polyethylene glycol/saline).

  • Positive Control: A standard-of-care anticancer drug for the specific cancer type.

  • Anesthetics: (e.g., isoflurane).

  • Calipers: For tumor measurement.

  • Syringes and needles.

Procedure:

  • Animal Acclimatization: House the mice in a pathogen-free environment for at least one week before the experiment to allow for acclimatization.

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., sterile PBS or Matrigel).

    • Subcutaneously inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Drug Administration:

    • Prepare the test compound and control treatments. The formulation and route of administration (e.g., oral gavage, intraperitoneal injection) should be based on the compound's properties.

    • Administer the treatments according to a predefined schedule (e.g., daily, twice daily, or weekly) for a specified duration (e.g., 21-28 days).

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers at regular intervals (e.g., twice or three times a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse at the same time as tumor measurements to assess toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Workflow for In Vivo Anticancer Xenograft Study:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation cell_culture Tumor Cell Culture cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Groups tumor_growth->grouping treatment Drug Administration grouping->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring Repeated Cycles endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis TGI Calculation & Statistical Analysis endpoint->analysis

Workflow for a typical in vivo anticancer xenograft study.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol describes the induction of acute inflammation in rats and the evaluation of the anti-inflammatory effects of this compound derivatives.

Materials:

  • Animals: Male Wistar rats (150-200 g).

  • Inducing Agent: 1% (w/v) carrageenan suspension in sterile saline.

  • Test Compound: this compound derivative.

  • Vehicle Control: Appropriate vehicle for the test compound.

  • Positive Control: A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Plethysmometer: For measuring paw volume.

  • Syringes and needles.

Procedure:

  • Animal Acclimatization and Fasting: House the rats for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Baseline Measurement:

    • Divide the rats into treatment groups.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage or intraperitoneal injection) one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: Inhibition (%) = [1 - (Mean paw volume increase in treated group / Mean paw volume increase in control group)] x 100.

Workflow for Carrageenan-Induced Paw Edema Assay:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis acclimatization Animal Acclimatization & Fasting baseline Baseline Paw Volume Measurement acclimatization->baseline grouping Grouping baseline->grouping treatment Drug Administration grouping->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement (hourly) induction->measurement Time Course analysis Calculation of Edema Inhibition measurement->analysis

Workflow for the carrageenan-induced paw edema assay.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different compounds and treatment groups.

Table 1: In Vivo Antitumor Efficacy of this compound Derivatives in Xenograft Models

CompoundCell LineDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)Body Weight Change (%)Reference
Derivative A PC350OralDaily65-5[1][2]
Derivative B MCF-725i.p.Twice daily78-2[3]
Positive Control PC310i.v.Weekly85-10

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives

CompoundDose (mg/kg)Administration RoutePaw Edema Inhibition at 3h (%)Reference
Derivative C 50Oral45[4]
Derivative D 100i.p.62
Indomethacin 10Oral55

Signaling Pathways

This compound derivatives often exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Two of the most relevant pathways are the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in regulating cell growth and proliferation.[5][6][7] Many this compound derivatives are designed as EGFR inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Simplified EGFR signaling pathway targeted by some this compound derivatives.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and is often implicated in inflammatory diseases and some cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds to JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates

Simplified JAK/STAT signaling pathway, a target for anti-inflammatory this compound derivatives.

References

Troubleshooting & Optimization

overcoming poor aqueous solubility of 1h-Pyrazolo[3,4-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1H-Pyrazolo[3,4-d]pyrimidine Inhibitor Solubility

Welcome to the technical support center for this compound inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound inhibitors have such low water solubility?

A1: The this compound scaffold, an isostere of adenine, is a common feature in many kinase inhibitors.[1][2] Its planar, aromatic ring system contributes to high crystal packing energy, which in turn leads to poor aqueous solubility.[3] This low solubility is a known issue for this class of compounds and can negatively impact bioavailability, hinder in vitro assay reproducibility, and complicate preclinical development.[4][5]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

A2: Yes, poor aqueous solubility is a likely cause of irreproducible in vitro results.[4] When a compound is not fully dissolved in the assay medium, its effective concentration at the target site is unknown and likely lower than intended. The compound may precipitate out of solution, leading to variable and inaccurate measurements of biological activity. It is crucial to ensure your compound is fully solubilized before performing biological evaluations.

Q3: What are the main strategies I can use to overcome the poor solubility of these inhibitors?

A3: There are several established strategies to improve the aqueous solubility of this compound derivatives. These can be broadly categorized into two approaches: chemical modification and formulation enhancement.

  • Chemical Modification: This involves creating a prodrug, a chemically modified version of the active compound that has improved solubility and is converted back to the active drug in vivo.[4][6]

  • Formulation Enhancement: This approach focuses on creating advanced delivery systems for the existing compound. Key methods include:

    • Complexation with Cyclodextrins: Encapsulating the drug within cyclodextrin molecules.[7]

    • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.[1]

    • Nanosystem Encapsulation: Using liposomes or albumin nanoparticles to carry the drug.[8][9]

    • Co-solvents: Using a mixture of solvents to increase solubility.[10]

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound crashes out of solution during aqueous buffer dilution.

This is a classic sign of a compound exceeding its solubility limit in the final buffer composition.

A prodrug strategy can permanently increase the aqueous solubility of the parent compound.[4][6] This involves adding a water-solubilizing moiety, such as an N-methylpiperazino group linked by an O-alkyl carbamate chain, which is later cleaved in vivo to release the active inhibitor.[4]

Logical Workflow for Prodrug Development

G cluster_0 Prodrug Development Workflow Start Parent Inhibitor (Poor Solubility) Step1 Identify Reactive Site (e.g., -OH, -NH2) Start->Step1 Analyze Structure Step2 Select Solubilizing Moiety (e.g., N-methylpiperazine) Step1->Step2 Choose Group Step3 Synthesize Prodrug (e.g., Carbamate linkage) Step2->Step3 Perform Reaction Step4 Confirm Structure (NMR, Mass Spec) Step3->Step4 Verify Step5 Measure Aqueous Solubility Step4->Step5 Quantify Improvement Step6 Assess Plasma Stability & Hydrolysis Rate Step5->Step6 Evaluate Kinetics End Soluble Prodrug for In Vivo Studies Step6->End Validate Candidate

Caption: Workflow for designing and validating a soluble prodrug.

Experimental Protocol: Synthesis of a Carbamate Prodrug [4]

  • Chlorocarbonate Intermediate Formation:

    • Dissolve the parent this compound compound (1 equivalent) and sodium bicarbonate in dichloromethane (CH2Cl2).

    • Add triphosgene to the mixture and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once complete, filter the mixture and evaporate the solvent under reduced pressure. The resulting chlorocarbonate intermediate is typically used immediately without further purification.

  • Prodrug Formation:

    • Activate 2-N-methylpiperazinethanol with sodium hydride in a suitable solvent.

    • Add the chlorocarbonate intermediate from the previous step to the activated alcohol solution.

    • Stir the reaction until completion (monitored by TLC).

    • Purify the final prodrug product using column chromatography.

Data Summary: Solubility Improvement with Prodrug Approach

CompoundParent Drug Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold IncreaseReference
Compound 1 < 0.016> 600[4]
Compound 2 0.0517.7 (predicted)> 350[4]

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[7] This is a rapid and effective method for screening and in vitro testing.

Signaling Pathway of Drug Solubilization

G cluster_0 Cyclodextrin Solubilization Drug Poorly Soluble Inhibitor Complex Soluble Inclusion Complex Drug->Complex Encapsulation HPBCD HPβCD (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complex Water Aqueous Medium Complex->Water Dissolves

Caption: Encapsulation of a drug by HPβCD to form a soluble complex.

Experimental Protocol: Phase Solubility Study [7]

  • Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0-20 mM).

  • Add an excess amount of the this compound inhibitor to each solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved drug.

  • Filter the supernatant through a 0.45 µm filter.

  • Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of the dissolved drug against the concentration of HPβCD to determine the complexation efficiency. Studies have shown this method can improve solubility by 100 to 1000-fold.[7]

Issue 2: Low bioavailability in animal studies despite good in vitro potency.

Low bioavailability is often a direct consequence of poor aqueous solubility, which limits the drug's absorption in the gastrointestinal tract.[4]

Encapsulating the inhibitor in a nanosystem, such as a liposome, can protect it from degradation, improve its pharmacokinetic profile, and overcome solubility issues.[8][9]

Experimental Workflow for Liposome Formulation

G cluster_0 Liposome Formulation Workflow Start Mix Lipids & Drug in Organic Solvent Step1 Solvent Evaporation (Thin Film Formation) Start->Step1 Step2 Hydration of Film with Aqueous Buffer Step1->Step2 Step3 Sonication or Extrusion (Size Reduction) Step2->Step3 Step4 Purification (Remove free drug) Step3->Step4 Step5 Characterization (Size, Zeta Potential, Entrapment Efficiency) Step4->Step5 End Drug-Loaded Liposomes Step5->End

Caption: Step-by-step process for preparing drug-loaded liposomes.

Experimental Protocol: Liposome Preparation [8][9]

  • Lipid Film Hydration:

    • Dissolve the chosen lipids (e.g., soy phosphatidylcholine, cholesterol) and the this compound inhibitor in an organic solvent like chloroform or a chloroform/methanol mixture.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Formation and Sizing:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing. This will form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization:

    • Measure the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Determine the entrapment efficiency by separating the liposomes from the unencapsulated drug (e.g., via ultracentrifugation) and quantifying the drug in both fractions.

Creating an amorphous solid dispersion prevents the drug from forming a stable crystal lattice, thereby increasing its apparent water solubility.[1] This is achieved by dispersing the drug within a hydrophilic polymer carrier.

Experimental Protocol: Miniaturized Polymer-Drug Microarray Screening [1][11]

  • Stock Solution Preparation:

    • Prepare a stock solution of the inhibitor in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

    • Prepare stock solutions of various hydrophilic polymers (e.g., PVPVA, Pluronic F-68, Tween 80) in deionized water (e.g., 1 mg/mL).[11]

  • Printing and Formulation:

    • Use a piezoelectric or inkjet printer to dispense a precise, small volume (microgram scale) of the drug solution into the wells of a 96-well plate.

    • Dispense the polymer solutions on top of the drug spots to achieve a desired drug/polymer ratio (e.g., 10/90% w/w).

  • Drying and Analysis:

    • Allow the solvent to evaporate, leaving a solid dispersion of the drug in the polymer matrix.

    • Reconstitute the solid dispersion in an aqueous buffer.

    • Measure the apparent solubility and assess any improvement compared to the free drug. This high-throughput method allows for the rapid screening of multiple polymers to find the most effective formulation.[1]

Data Summary: Polymer Formulations and Cytotoxicity

FormulationApparent Solubility EnhancementEffect on Cytotoxicity (A549 cells)Reference
Inhibitor 1 + PVPVA HighImproved cytotoxicity compared to free drug[1]
Inhibitor 1 + Pluronic F-68 ModerateImproved cytotoxicity compared to free drug[1][11]
Inhibitor 1 + Tween 80 ModerateImproved cytotoxicity compared to free drug[1][11]

References

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the synthetic yield of 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 1H-pyrazolo[3,4-d]pyrimidines, offering potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired this compound Product

  • Question: I am consistently obtaining a low yield or no desired product in my reaction. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields are a frequent challenge in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: The purity of reactants, especially the substituted 5-amino-1H-pyrazole-4-carbonitrile or -carboxamide, is critical. Impurities can inhibit the reaction or lead to unwanted side products.

      • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary. Characterize your starting materials by NMR or other analytical techniques to confirm their identity and purity.

    • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.

      • Temperature and Reaction Time: Many cyclization reactions require heating to proceed at an adequate rate. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of reactants or products.

        • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with a range of temperatures to find the sweet spot for your specific substrates. Microwave-assisted synthesis can often reduce reaction times and improve yields.[1][2][3]

      • Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics.

        • Recommendation: High-boiling point aprotic polar solvents like DMF or dioxane are commonly used.[4] However, for some reactions, other solvents like ethanol or even solvent-free conditions might be optimal.[2]

      • Catalyst: The choice and amount of catalyst can dramatically influence the reaction outcome.

        • Recommendation: For cyclizations involving nitriles, acidic (e.g., dry HCl gas) or basic (e.g., potassium tert-butoxide) catalysts can be employed.[1] Optimize the catalyst loading; too much or too little can be detrimental.

    • Moisture and Air Sensitivity: Some reagents, particularly organometallics or strongly basic catalysts, are sensitive to moisture and air.

      • Recommendation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Use anhydrous solvents.

Issue 2: Formation of Regioisomers

  • Question: My reaction is producing a mixture of N-1 and N-2 alkylated regioisomers of the pyrazolo[3,4-d]pyrimidine core. How can I control the regioselectivity?

  • Answer: The formation of regioisomers is a known challenge in the N-alkylation of pyrazoles. The ratio of isomers can be influenced by several factors:

    • Nature of the Alkylating Agent: The steric bulk of the alkylating agent can influence which nitrogen is preferentially alkylated.

    • Base and Solvent: The choice of base and solvent system can significantly alter the regioselectivity of the alkylation.

      • Recommendation: A systematic screening of bases (e.g., K2CO3, NaH, Cs2CO3) and solvents (e.g., DMF, acetonitrile, THF) is recommended to optimize for the desired isomer. In some cases, a specific combination can highly favor one isomer over the other.[5]

    • Reaction Temperature: Temperature can also play a role in controlling regioselectivity.

      • Recommendation: Try running the reaction at different temperatures (e.g., room temperature vs. elevated temperatures) to see if it impacts the isomer ratio.

    • Separation of Isomers: If the formation of a mixture is unavoidable, efficient separation is key.

      • Recommendation: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good separation.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my final this compound product. It seems to be highly polar and co-elutes with byproducts.

  • Answer: The purification of polar heterocyclic compounds can be challenging. Here are some strategies to improve purification:

    • Work-up Procedure: A thorough work-up is essential to remove catalysts, salts, and other polar impurities before chromatography.

      • Recommendation: Include aqueous washes to remove water-soluble impurities. An acidic or basic wash can be used to remove basic or acidic byproducts, respectively. Ensure complete removal of the reaction solvent before attempting purification.

    • Column Chromatography:

      • Stationary Phase: While silica gel is the most common stationary phase, for highly polar compounds, other options like alumina (basic or neutral) or reverse-phase silica could be more effective.

      • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase the polarity. For highly polar compounds, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system can improve separation.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.

      • Recommendation: Screen various solvents or solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound derivatives.

Protocol 1: Synthesis of 6-substituted-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Conventional Method)

This protocol is adapted from the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[1]

  • Reaction Setup: In a round-bottom flask, thoroughly mix the starting ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole (10 mmol) and the desired aliphatic or aromatic nitrile (15 mmol) in a sufficient amount of dioxane.

  • Reaction Execution: Pass a steady flow of dry HCl gas through the reaction mixture for 6 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and basify with a 5% sodium hydroxide solution.

  • Purification: Collect the resulting crude precipitate by filtration, dry it, and recrystallize from a suitable solvent to obtain the pure product.

Protocol 2: Microwave-Assisted Synthesis of 6-substituted-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol provides a more rapid, microwave-assisted alternative to the conventional method.[1]

  • Reaction Setup: In a 5 mL glass vial, combine the starting ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole (1 mmol), potassium tert-butoxide (0.1 mmol), and the desired aliphatic or aromatic nitrile (1.5 mmol).

  • Microwave Irradiation: Cap the vial and irradiate the reaction mixture in a microwave oven at a power of 960 W for 2.5–3.5 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into 50 mL of ice-cold water and neutralize with dilute HCl.

  • Purification: Filter the precipitated crude product, dry it, and recrystallize from a suitable solvent to yield the final compound.

Protocol 3: Synthesis of 4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes the synthesis of a key intermediate for further functionalization.

  • Starting Material: Begin with the corresponding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Reaction: Reflux the 4-chloro derivative with hydrazine hydrate in an appropriate solvent, such as ethanol.[6]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The crude product can often be purified by recrystallization.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the yield and reaction time for the synthesis of 6-substituted-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones using conventional versus microwave-assisted methods.[1]

CompoundR-groupConventional Method Yield (%)Conventional Method Time (h)Microwave Method Yield (%)Microwave Method Time (min)
2a CH₃786853.0
2b C₂H₅756823.5
2c C₆H₅826902.5
2d 4-Cl-C₆H₄856922.5
2e 4-Br-C₆H₄806883.0

Visualizations

General Synthetic Workflow for 1H-Pyrazolo[3,4-d]pyrimidines

G cluster_0 Starting Materials cluster_1 Cyclization cluster_2 Functionalization cluster_3 Final Products 5-Amino-1H-pyrazole-4-carbonitrile 5-Amino-1H-pyrazole-4-carbonitrile 1H-Pyrazolo[3,4-d]pyrimidin-4-one/amine 1H-Pyrazolo[3,4-d]pyrimidin-4-one/amine 5-Amino-1H-pyrazole-4-carbonitrile->1H-Pyrazolo[3,4-d]pyrimidin-4-one/amine + Formamide/Orthoformate (Heat or Microwave) Formamide/Orthoformate Formamide/Orthoformate Chlorination (e.g., POCl3) Chlorination (e.g., POCl3) 1H-Pyrazolo[3,4-d]pyrimidin-4-one/amine->Chlorination (e.g., POCl3) Nucleophilic Substitution Nucleophilic Substitution Chlorination (e.g., POCl3)->Nucleophilic Substitution 4-Chloro intermediate Substituted 1H-Pyrazolo[3,4-d]pyrimidines Substituted 1H-Pyrazolo[3,4-d]pyrimidines Nucleophilic Substitution->Substituted 1H-Pyrazolo[3,4-d]pyrimidines + Nucleophile (Amine, etc.) G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Ensure Anhydrous/Inert Atmosphere Ensure Anhydrous/Inert Atmosphere Low Yield->Ensure Anhydrous/Inert Atmosphere Re-purify/Characterize Re-purify/Characterize Check Starting Material Purity->Re-purify/Characterize Vary Temperature & Time Vary Temperature & Time Optimize Reaction Conditions->Vary Temperature & Time Screen Solvents & Catalysts Screen Solvents & Catalysts Optimize Reaction Conditions->Screen Solvents & Catalysts Dry Glassware & Use Inert Gas Dry Glassware & Use Inert Gas Ensure Anhydrous/Inert Atmosphere->Dry Glassware & Use Inert Gas Improved Yield Improved Yield Re-purify/Characterize->Improved Yield Vary Temperature & Time->Improved Yield Screen Solvents & Catalysts->Improved Yield Dry Glassware & Use Inert Gas->Improved Yield G Growth Factor Growth Factor EGFR/VEGFR EGFR/VEGFR (Receptor Tyrosine Kinase) Growth Factor->EGFR/VEGFR ADP ADP EGFR/VEGFR->ADP Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR/VEGFR->Downstream Signaling Phosphorylation ATP ATP ATP->EGFR/VEGFR Cell Proliferation\n& Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling->Cell Proliferation\n& Angiogenesis Pyrazolo[3,4-d]pyrimidine\nInhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine\nInhibitor->EGFR/VEGFR Binds to ATP-binding site

References

Technical Support Center: Purification of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-pyrazolo[3,4-d]pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most frequently employed purification techniques for this compound derivatives are recrystallization and column chromatography.[1][2] The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity. For compounds that are solids, recrystallization is often a straightforward and effective method.[3] Column chromatography is a versatile technique for separating mixtures of compounds with different polarities.[1][2] In some cases, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be used for challenging separations or to achieve very high purity.[2][4][5]

Q2: How do I choose an appropriate solvent for the recrystallization of my this compound derivative?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures.[7] A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[8] For polar this compound derivatives, common recrystallization solvents include ethanol, ethanol/water mixtures, and dimethylformamide (DMF).[3] It is always recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific derivative.[9]

Q3: My this compound derivative is colored. How can I remove the colored impurities?

A3: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. The colored organic impurities adsorb onto the surface of the activated carbon.[10] The general procedure involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated charcoal, briefly heating or stirring the mixture, and then performing a hot filtration to remove the charcoal. The purified compound is then crystallized from the filtrate.[10] It is important to use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product. Another approach for removing colored impurities is to utilize a different purification technique, such as reversed-phase flash chromatography, which can be effective in separating the colored components.[11]

Q4: I am having trouble with my this compound derivative "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent, if the solution is too concentrated, or if it is cooled too quickly.[12][13] To address this, you can try the following:

  • Add more solvent: This will decrease the concentration of the solution.[12]

  • Cool the solution more slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath.[13]

  • Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystallization.[9][14]

  • Add a seed crystal: A small crystal of the pure compound can act as a template for crystallization.[9][14]

  • Change the solvent system: A different solvent or a mixture of solvents may promote better crystal formation.[8]

Q5: My this compound derivative is an amorphous solid. How can I purify it?

A5: Amorphous solids can sometimes be purified by conventional methods like chromatography.[1][2] Column chromatography is often the preferred method in such cases.[1][2] It is also possible that attempting recrystallization from a suitable solvent system could induce the formation of a crystalline form of your product.[1][2]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.[12][13]- Scratch the inside of the flask with a glass rod.[9][14]- Add a seed crystal of the pure compound.[9][14]- Cool the solution in a colder bath (e.g., ice-salt bath).[13]
Product "oils out" instead of crystallizing. - The compound's melting point is below the solvent's boiling point.- The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution and add more solvent.[12]- Allow the solution to cool more slowly.[13]- Try a different solvent with a lower boiling point.[8]- Scratch the flask or add a seed crystal while the solution is still warm.[12]
Low recovery of the purified product. - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[9]- Cool the solution for a longer period or in a colder bath.[14]- Ensure the filtration funnel and receiving flask are pre-heated during hot filtration.[12]- Use a minimal amount of ice-cold solvent to wash the crystals.[9]
Crystals are colored. - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration.[10]- Perform a second recrystallization.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the desired compound from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of sample for the column size (typically 1-5% of the stationary phase weight).
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is eluting too quickly with the solvent front. - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the bands. - The compound is interacting too strongly with the stationary phase.- The sample was not loaded onto the column in a concentrated band.- Add a small amount of a polar solvent like methanol or a few drops of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape.- Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading it onto the column.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound derivative. Add a few drops of a test solvent and observe the solubility at room temperature. If the compound is insoluble, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a good separation between the desired compound and impurities, with the Rf value of the target compound being around 0.2-0.4. A common solvent system for these derivatives is a mixture of hexane and ethyl acetate.[15]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased during the separation (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Purification_Workflow cluster_start Start cluster_decision Initial Assessment cluster_solid Solid Purification cluster_liquid Liquid/Oil or Difficult Solid Purification cluster_end End Crude_Product Crude this compound Derivative Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No/Difficult Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound derivatives.

Recrystallization_Troubleshooting Start Recrystallization Attempt Cooling Cooling the Solution Start->Cooling Problem Problem Encountered? Cooling->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product 'Oils Out' Problem->Oiling_Out Yes Success Crystals Form Problem->Success No Action1 - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal No_Crystals->Action1 Action2 - Add More Solvent - Cool Slowly - Change Solvent Oiling_Out->Action2 Collect Collect Pure Crystals Success->Collect Action1->Cooling Action2->Cooling

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1H-Pyrazolo[3,4-d]pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of 1H-Pyrazolo[3,4-d]pyrimidines in a question-and-answer format.

Issue 1: Poor or No Yield of the Desired this compound

Question: I am not getting the expected yield of my target this compound. What are the likely causes and how can I improve it?

Answer: Low yields are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of the initial reactants, especially the 5-aminopyrazole derivative, is critical. Impurities can lead to unwanted side reactions.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.

  • Reaction Conditions: Suboptimal reaction conditions can lead to incomplete reactions or degradation of the product.

    • Temperature and Time: Some reactions proceed well at room temperature, while others may require heating to go to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]

    • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction kinetics.

    • Catalyst: The selection and loading of the catalyst can significantly influence the reaction outcome.

  • Work-up Procedure: An improper work-up can lead to loss of product. Ensure that the extraction and purification steps are optimized for your specific compound's properties (e.g., polarity).

Issue 2: Formation of Regioisomers During N-Alkylation

Question: I am attempting to N-alkylate my this compound, but I am obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: The formation of N1 and N2 regioisomers is a well-documented challenge in the alkylation of pyrazolo[3,4-d]pyrimidines. The ratio of these isomers is highly dependent on the reaction conditions, particularly the solvent.

  • Solvent Effects: The choice of solvent can dramatically influence the site of alkylation.

    • For N2-Alkylation: Using a non-polar solvent like Tetrahydrofuran (THF) with a base such as sodium bis(trimethylsilyl)amide (NaHMDS) has been shown to selectively produce the N2-alkylated product.[2]

    • For N1-Alkylation: Switching to a polar aprotic solvent like Dimethyl sulfoxide (DMSO) can reverse the selectivity, favoring the formation of the N1-alkylated isomer.[2]

Below is a logical workflow for addressing regioselectivity issues in N-alkylation:

start Mixture of N1 and N2 alkylation products obtained condition Is N2-alkylation desired? start->condition n2_protocol Use non-polar solvent (e.g., THF) with a suitable base (e.g., NaHMDS). condition->n2_protocol  Yes n1_protocol Use polar aprotic solvent (e.g., DMSO). condition->n1_protocol  No (N1-alkylation desired) analyze Analyze product ratio (e.g., NMR, LC-MS). n2_protocol->analyze n1_protocol->analyze end Desired regioisomer obtained analyze->end start 5-amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile step1 Reflux in formic acid (7h) start->step1 step2 Pour into ice water step1->step2 step3 Filter and recrystallize from ethanol step2->step3 end 3-methyl-1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one (83% yield) step3->end cluster_conditions Reaction Conditions cluster_outcomes Alkylation Outcome Solvent Solvent N1-Alkylation N1-Alkylation Solvent->N1-Alkylation  Polar Aprotic (e.g., DMSO) N2-Alkylation N2-Alkylation Solvent->N2-Alkylation  Non-polar (e.g., THF)

References

Technical Support Center: Enhancing the Metabolic Stability of 1H-Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when enhancing the metabolic stability of 1H-pyrazolo[3,4-d]pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with this compound compounds?

A1: The primary metabolic liabilities for this compound and similar heterocyclic compounds involve Phase I and Phase II metabolism. Key vulnerabilities include:

  • Oxidation: Cytochrome P450 (CYP) enzymes, particularly the CYP3A family, can oxidize the pyrazolopyrimidine core or its substituents. This often occurs at electron-rich or sterically accessible positions.

  • N-dealkylation: Alkyl groups attached to the nitrogen atoms of the pyrazole or pyrimidine rings can be cleaved by CYP450 enzymes.

  • Hydroxylation: The introduction of a hydroxyl group onto aromatic rings or alkyl substituents is a common metabolic pathway.

  • Phase II Conjugation: Following Phase I oxidation, which introduces a reactive handle (like a hydroxyl group), the compound can undergo Phase II conjugation reactions such as glucuronidation or sulfation. This increases water solubility and facilitates excretion from the body.

Q2: What are the primary enzyme families responsible for the metabolism of this compound compounds?

A2: The main enzyme families involved in the metabolism of these compounds are:

  • Cytochrome P450 (CYP) Superfamily: This is the most significant family of enzymes for Phase I metabolism of a wide range of drugs. For pyrazolo[3,4-d]pyrimidines, the CYP3A subfamily is often heavily involved.

  • UDP-glucuronosyltransferases (UGTs): These are key Phase II enzymes that catalyze the attachment of glucuronic acid to the compound, significantly increasing its water solubility.

  • Sulfotransferases (SULTs): Another family of Phase II enzymes that catalyze the transfer of a sulfonate group, also aiding in detoxification and excretion.

Q3: What are some effective strategies to improve the metabolic stability of this compound compounds?

A3: Several medicinal chemistry strategies can be employed to block or slow down metabolic pathways:

  • Introduce Electron-Withdrawing Groups: Adding groups like fluorine or a trifluoromethyl group to aromatic rings can decrease their electron density, making them less susceptible to oxidative metabolism by CYPs.

  • Steric Hindrance: Introducing bulky groups (e.g., a tert-butyl group) near a metabolically labile site can physically block the metabolic enzyme from accessing it.

  • Metabolic Switching: If a particular site of metabolism is identified, modifying that position can force metabolism to occur at a different, potentially slower, rate. However, it's crucial to assess the new metabolic profile.

  • Isosteric Replacement: Replacing a metabolically weak part of the molecule with a more stable group that retains the necessary biological activity. For example, replacing a phenyl ring with a more metabolically robust pyridine or pyrimidine ring.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond (the kinetic isotope effect), thereby slowing the rate of metabolism at that site.

Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A4: Both are crucial in vitro assays to determine metabolic stability, but they use different components of the liver and thus provide different information:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are subcellular fractions rich in Phase I enzymes like CYPs. It is a high-throughput method ideal for early-stage screening of a compound's susceptibility to oxidative metabolism.[1]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolizing enzymes.[2][3][4] This provides a more comprehensive view of a compound's overall metabolic fate within a cellular environment.[2][3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to enhance the metabolic stability of this compound compounds.

Experimental Issue: Compound shows very rapid metabolism in liver microsomes (t½ < 5 min)
Possible Cause Troubleshooting Step
The compound is a high-clearance compound.This may be the intrinsic property of your compound. Focus on structural modifications to block the metabolic soft spots.
Microsomal protein concentration is too high.Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL).
Incubation time points are too long.Reduce the incubation time and increase the number of early time points (e.g., 0, 1, 2.5, 5, 10 min).
Chemical instability.Run a control incubation without the NADPH cofactor to check for non-enzymatic degradation.
Experimental Issue: Inconsistent results between experimental repeats
Possible Cause Troubleshooting Step
Variability in microsomal or hepatocyte activity.Always use microsomes or hepatocytes from the same lot for a series of comparative experiments. Ensure proper storage and handling to maintain enzyme activity.
Inaccurate pipetting, especially of viscous DMSO stock solutions.Use positive displacement pipettes for viscous liquids. Ensure complete mixing of all reagents.
"Edge effect" in 96-well plates.Pre-heat the incubation plate and ensure even heat distribution. Avoid using the outer wells for critical samples if the effect is pronounced.[5]
Air entrapment in 384-well plates.Reduce the dispensing speed of the liquid handler to avoid splashing and cross-contamination.[5]
Experimental Issue: Low sensitivity or poor peak shape in LC-MS/MS analysis

| Possible Cause | Troubleshooting Step | | Poor ionization of the compound. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Consider a different ionization technique if available. | | Suboptimal mass spectrometer settings. | Fine-tune the collision energy and other MS parameters for your specific compound. | | Inappropriate column chemistry or mobile phase. | Use a C18 column and consider a gradient elution with an organic modifier like acetonitrile or methanol. Optimize the mobile phase pH. | | Ion suppression from the biological matrix. | Adjust the chromatography to separate your compound from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. |

Quantitative Data Summary

The following tables summarize representative data on how structural modifications can impact the metabolic stability of this compound compounds.

Table 1: Effect of Aromatic Ring Substitution on Metabolic Stability

Compound ID Structural Modification t½ (min) in Human Liver Microsomes Intrinsic Clearance (μL/min/mg protein)
Compound AUnsubstituted Phenyl Ring1546.2
Compound Bpara-Fluoro Substitution on Phenyl Ring4515.4
Compound CPhenyl Ring replaced with Pyridine Ring6011.6

Table 2: Impact of Modifying Metabolically Labile Alkyl Groups

Compound ID Structural Modification t½ (min) in Human Liver Microsomes Intrinsic Clearance (μL/min/mg protein)
Compound XN-methyl group1069.3
Compound YN-ethyl group2527.7
Compound ZN-cyclopropyl group> 90< 7.7

Detailed Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes. This assay primarily assesses Phase I metabolism.[1]

2. Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[7]

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

3. Procedure:

  • Preparation: Thaw the HLM on ice. Prepare a microsomal solution by diluting the HLM in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[6][7] Prepare the test compound working solution by diluting the stock solution in buffer.

  • Incubation: In a 96-well plate, mix the microsomal solution with the NADPH regenerating system and the test compound.[6] For negative controls, replace the NADPH system with buffer.[8]

  • Time Course: Incubate the plate at 37°C with shaking.[8] At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[1]

  • Sample Preparation: Centrifuge the plate to precipitate the proteins.[6]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[8]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Protocol 2: Plated Human Hepatocyte Metabolic Stability Assay

1. Purpose: To evaluate the overall metabolic stability of a test compound in a system that includes both Phase I and Phase II enzymes.[2][3][4]

2. Materials:

  • Cryopreserved plateable human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements)

  • Collagen-coated plates

  • Test compound (10 mM stock in DMSO)

  • Positive control compounds (e.g., Diazepam, Imipramine)[9]

  • Acetonitrile with an internal standard

  • Humidified incubator (37°C, 5% CO2), orbital shaker, LC-MS/MS system

3. Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach for 4-6 hours.

  • Medium Exchange: Replace the plating medium with fresh, pre-warmed incubation medium.

  • Compound Addition: Prepare the test compound in the incubation medium at the final desired concentration (e.g., 1 µM).[9] Remove the medium from the cells and add the compound-containing medium.

  • Incubation: Place the plates in the incubator on an orbital shaker.[9] Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[9]

  • Quenching and Lysis: At each time point, remove the medium and quench the reaction by adding cold acetonitrile with an internal standard to lyse the cells and precipitate proteins.

  • Sample Processing: Scrape the wells, transfer the contents to a new plate, and centrifuge to pellet the cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

4. Data Analysis:

  • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (number of hepatocytes per well).[9]

Visualizations

Signaling Pathways

This compound compounds are often developed as kinase inhibitors. Below are diagrams of key signaling pathways they may target.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Pyrazolopyrimidine 1H-Pyrazolo[3,4-d] pyrimidine Inhibitor Pyrazolopyrimidine->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR BRK_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects ErbB ErbB Family (e.g., EGFR) BRK BRK / PTK6 ErbB->BRK IGF1R IGF-1R IGF1R->BRK STAT3 STAT3 BRK->STAT3 AKT AKT BRK->AKT Paxillin Paxillin BRK->Paxillin Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival RhoA RhoA Paxillin->RhoA Migration Migration & Invasion RhoA->Migration Pyrazolopyrimidine 1H-Pyrazolo[3,4-d] pyrimidine Inhibitor Pyrazolopyrimidine->BRK Inhibition Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution (DMSO) D Incubate Compound with Microsomes/Hepatocytes at 37°C A->D B Thaw Liver Microsomes or Hepatocytes B->D C Prepare Buffers and Cofactor Solutions C->D E Collect Aliquots at Multiple Time Points D->E F Quench Reaction with Cold Acetonitrile + Internal Std E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining, t½, and CLint H->I

References

Technical Support Center: Optimizing 1H-Pyrazolo[3,4-d]pyrimidine Analogue Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of potent 1H-pyrazolo[3,4-d]pyrimidine analogues.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for specific issues you may encounter during your experiments.

Issue 1: My synthesized this compound analogues exhibit low potency against my target kinase.

  • Question: I have synthesized a series of this compound analogues, but they show weak activity in my kinase assays. Where should I focus my optimization efforts?

  • Answer: The potency of this compound analogues is highly dependent on the substitution pattern around the core scaffold. Structure-activity relationship (SAR) studies have revealed key positions for modification. For many kinases, the pyrazolo[3,4-d]pyrimidine core acts as a hinge-binding motif, mimicking the adenine region of ATP.[1][2] Therefore, modifications at other positions are crucial for achieving high potency and selectivity.

    • N1-Position of the Pyrazole Ring: Substitution at this position can significantly influence potency. For instance, in a series of mTOR inhibitors, various substituents at the 1-position were explored, leading to compounds with excellent potency.[3][4]

    • C3-Position of the Pyrazole Ring: Modifications at this position can be critical. For example, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed as potent Src kinase inhibitors.[5]

    • C4-Position of the Pyrimidine Ring: The substituent at this position often interacts with the solvent-exposed region of the ATP binding site. The nature of this substituent can dramatically affect potency. For instance, replacing an amino linker with an oxy linker at the 4-position of a pyrazolo[3,4-d]pyrimidine core targeting FLT3 and VEGFR2 led to a significant increase in activity.[6][7] In another study targeting EGFR, the introduction of an aniline moiety at the 4-position enhanced anticancer activity, whereas aliphatic amines were detrimental.[1][8]

    • C6-Position of the Pyrimidine Ring: This position also offers a vector for modification to improve potency.

Issue 2: I am observing poor selectivity for my target kinase.

  • Question: My analogues are potent, but they inhibit multiple kinases. How can I improve selectivity?

  • Answer: Achieving selectivity is a common challenge in kinase inhibitor development. The this compound scaffold is known to bind to the ATP pocket of many kinases.[9] To improve selectivity, focus on exploiting differences in the regions surrounding the ATP-binding site of your target kinase compared to off-target kinases.

    • Targeting Unique Pockets: Design substituents that can interact with specific sub-pockets or allosteric sites adjacent to the ATP-binding cleft of your target kinase.

    • Structure-Based Design: Utilize crystal structures or homology models of your target kinase to guide the design of substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues.

    • Systematic SAR: A systematic exploration of substituents at various positions (N1, C3, C4, and C6) can help identify moieties that favor binding to your target kinase over others.

Issue 3: My compounds have poor cellular activity despite good enzymatic potency.

  • Question: My analogues are potent in biochemical assays, but their activity drops significantly in cell-based assays. What could be the reason?

  • Answer: A discrepancy between enzymatic and cellular activity often points to issues with cell permeability, efflux by transporters, or metabolic instability.

    • Physicochemical Properties: Evaluate the physicochemical properties of your compounds, such as lipophilicity (LogP), polar surface area (PSA), and molecular weight. Often, compounds with poor cellular activity fall outside the "rule of five" guidelines.

    • Cell Permeability: If possible, perform cell permeability assays (e.g., PAMPA) to assess the ability of your compounds to cross the cell membrane.

    • Efflux Pumps: Your compounds might be substrates for efflux pumps like P-glycoprotein (P-gp). Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit P-gp, which could be a beneficial secondary activity.[10]

    • Metabolic Stability: Assess the metabolic stability of your compounds using liver microsomes or hepatocytes. Poor stability can lead to rapid degradation in cells.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following tables summarize quantitative data from various studies, highlighting the impact of different substitutions on the potency of this compound analogues against different kinase targets.

Table 1: SAR of this compound Analogues as FLT3 and VEGFR2 Inhibitors [6][7]

CompoundR Group at C4-positionFLT3 IC50 (nM)VEGFR2 IC50 (nM)MV4-11 Cell Growth Inhibition IC50 (nM)
1 -NH-Ph-3-methoxyphenylurea>10000>100002800
33 -O-Ph-4-chloro-3-(trifluoromethyl)phenylurea211510

Table 2: SAR of this compound Analogues as EGFR Inhibitors [1]

CompoundR Group at C4-positionA549 IC50 (µM)HCT-116 IC50 (µM)EGFRWT IC50 (µM)EGFRT790M IC50 (µM)
7a -NH-ethyl>50>50--
9 -NH-cyclohexyl>50>50--
12b -NH-Ph-hydrazone derivative8.2119.560.0160.236

Table 3: SAR of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogues as Src Inhibitors [5]

CompoundR Group on Phenylethynyl MoietySrc IC50 (nM)MDA-MB-231 Cell Viability IC50 (µM)
1a Unsubstituted1.80.75
1j 3-benzamido-4-methyl0.090.04

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 4-substituted-1H-pyrazolo[3,4-d]pyrimidines

A common synthetic route to functionalize the C4-position involves the reaction of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate with various nucleophiles.

  • Chlorination of the Pyrazolopyrimidine Core: 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is treated with a mixture of phosphorus oxychloride and phosphorus pentachloride and heated to produce 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[1]

  • Nucleophilic Substitution: The resulting 4,6-dichloro intermediate is then reacted with a nucleophile, such as an aniline or an alcohol, to displace the chlorine atom at the 4-position. For example, stirring the dichloro compound with aniline in absolute ethanol at room temperature affords the 4-anilino substituted product.[1]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be monitored using various detection methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

  • Procedure:

    • The kinase, a suitable substrate (e.g., a peptide or protein), and ATP are incubated in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (e.g., DMSO). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[11]

Visualizations

Signaling Pathway: EGFR and Downstream Effectors

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ligand Ligand (EGF) Ligand->EGFR Binds RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analogue Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound analogues.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow start Start: Synthesized Compound Library primary_screen Primary Screen: In Vitro Kinase Assay (Single Concentration) start->primary_screen dose_response Dose-Response Assay: Determine IC50 primary_screen->dose_response Active Compounds selectivity_panel Selectivity Profiling: Kinase Panel Screen dose_response->selectivity_panel Potent Compounds cell_based_assay Cell-Based Assays: (e.g., MTT, Western Blot) selectivity_panel->cell_based_assay Selective Compounds hit_to_lead Hit-to-Lead Optimization cell_based_assay->hit_to_lead Active & Selective Compounds end Lead Candidate hit_to_lead->end

Caption: A typical workflow for screening and identifying potent and selective kinase inhibitors.

Logical Relationship: SAR-Driven Optimization Cycle

SAR_Cycle design Design Analogues (Based on SAR) synthesis Chemical Synthesis design->synthesis testing Biological Testing (In Vitro & Cellular Assays) synthesis->testing analysis Data Analysis & SAR Elucidation testing->analysis analysis->design Feedback Loop for Potency Enhancement

Caption: The iterative cycle of structure-activity relationship (SAR)-driven lead optimization.

References

optimizing reaction conditions for 1h-Pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrazolo[3,4-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core?

A1: The most prevalent starting materials are substituted 5-aminopyrazoles, which can be reacted with various reagents to form the pyrimidine ring. A common precursor is 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which can be synthesized by refluxing 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine in ethanol.[1]

Q2: What are the key reaction steps in a typical synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4-one?

A2: A typical synthesis involves the cyclization of a 5-aminopyrazole-4-carboxamide derivative. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1] Further modifications can then be made to this core structure.

Q3: How can I introduce diversity at different positions of the pyrazolo[3,4-d]pyrimidine ring?

A3: Diversity can be achieved by:

  • N1-position: Varying the substituted hydrazine used in the initial pyrazole synthesis.

  • C4-position: Chlorination of the 4-oxo group using reagents like phosphorus oxychloride (POCl₃) allows for subsequent nucleophilic substitution with various amines or other nucleophiles.[2]

  • N5-position: Alkylation of the pyrimidinone nitrogen can be performed using various alkylating agents in the presence of a base.[3]

Q4: What are some common applications of 1H-pyrazolo[3,4-d]pyrimidines in drug development?

A4: This scaffold is a key component in many compounds with a wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] They are known to act as inhibitors for various kinases, such as EGFR, and are being investigated for the treatment of diseases like cancer.[5][6]

Troubleshooting Guide

Low Reaction Yield

Problem: I am experiencing a very low yield or no desired product in my this compound synthesis.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting materials, especially the aminopyrazole, can significantly hinder the reaction.

    • Recommendation: Ensure the high purity of your reactants. Recrystallize or purify starting materials if necessary.[7]

  • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

    • Recommendation: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature and reaction time.[7]

  • Incorrect Solvent: The solvent plays a crucial role in the solubility of reactants and the reaction kinetics.

    • Recommendation: Experiment with different solvents to find one that provides good solubility for all reactants and facilitates the reaction.

  • Catalyst Issues (if applicable): The choice and amount of catalyst can be critical.

    • Recommendation: If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts if the reaction is not proceeding as expected.[7]

Formation of Impurities and Side Products

Problem: My reaction is producing significant amounts of impurities, making purification difficult.

Possible Causes and Solutions:

  • Side Reactions: The reactants may be undergoing alternative reaction pathways.

    • Recommendation: Review the reaction mechanism to identify potential side reactions. Adjusting the reaction conditions, such as temperature or the order of reagent addition, can sometimes minimize side product formation.

  • Degradation of Product: The desired product might be unstable under the reaction or work-up conditions.

    • Recommendation: If the product is sensitive to heat or acid/base, consider using milder reaction conditions and a neutral work-up procedure.

Regioisomer Formation

Problem: The reaction is producing a mixture of regioisomers, which are difficult to separate.

Possible Causes and Solutions:

  • Unsymmetrical Reactants: Using unsymmetrical starting materials can lead to the formation of different regioisomers.[7]

    • Recommendation: The regioselectivity can sometimes be influenced by the reaction conditions. Factors like the choice of solvent and catalyst can favor the formation of one isomer over the other.[7][8] It is advisable to consult the literature for specific examples similar to your target molecule.

  • Separation of Isomers:

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the mobile phase is crucial for achieving good separation.[7]

Purification Challenges

Problem: I am having difficulty purifying my final this compound product.

Possible Causes and Solutions:

  • Polarity of the Compound: Pyrazolopyrimidines can be quite polar, making them challenging to purify by standard column chromatography.

    • Recommendation: A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity. For highly polar compounds, reverse-phase chromatography might be a more suitable purification method.[7]

  • Removal of Catalysts and Salts: A proper work-up is essential to remove any catalysts or inorganic salts used in the reaction.[7]

    • Recommendation: Include aqueous washes in your work-up procedure to remove water-soluble impurities.

Experimental Protocols

Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the synthesis of a common this compound core structure.

  • Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

    • A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours.[1]

  • Step 2: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

    • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[1]

    • The reaction mixture is then poured into ice water.[1]

    • The resulting precipitate is filtered, dried, and recrystallized from ethanol.[1]

    • Yield: 83%[1]

Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines the chlorination of the pyrimidinone, a key step for further functionalization.

  • Starting Material: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Procedure: The starting material is chlorinated using phosphorus oxychloride (POCl₃).[2]

  • Reaction Conditions: The reaction is heated to 106°C for 6 hours.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrimidine Ring Formation

Starting MaterialReagentSolventTemperatureTimeYieldReference
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic AcidNoneReflux7 h83%[1]
5-amino-1-phenyl-1H-pyrazole-4-carboxamideFormamide (HCONH₂)None190°C8 h-[2]

Table 2: Conditions for Chlorination of the 4-Oxo Position

Starting MaterialReagentTemperatureTimeReference
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onePOCl₃106°C6 h[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Pyrimidine Ring Formation start1 2-(1-ethoxyethylidene)malononitrile + Phenylhydrazine process1 Reflux in Ethanol (2 hours) start1->process1 product1 5-amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile process1->product1 start2 5-amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile process2 Reflux in Formic Acid (7 hours) start2->process2 workup Pour into ice water, filter, and recrystallize process2->workup product2 3-methyl-1-phenyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one workup->product2

Caption: Experimental workflow for the synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4-one.

troubleshooting_workflow start Low Yield in Synthesis purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp [Pure] purify Purify/Recrystallize Reactants purity->purify [Impure] solvent Screen Different Solvents temp->solvent [Optimized] monitor Monitor with TLC to find optimal T and time temp->monitor [Not Optimized] solubility Ensure good solubility of all reactants solvent->solubility [Not Optimized] end Improved Yield solvent->end [Optimized] purify->temp monitor->temp solubility->solvent

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays of 1H-Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the biological evaluation of 1H-pyrazolo[3,4-d]pyrimidine compounds. The following content, presented in a question-and-answer format, addresses specific challenges to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound-Related Issues

Question 1: My this compound compound shows poor solubility in aqueous assay buffers, leading to inconsistent results. What can I do?

Answer: Poor aqueous solubility is a known challenge for the this compound scaffold.[1][2] This can lead to compound precipitation, inaccurate concentration determination, and high variability in your results.

Troubleshooting Steps:

  • Solvent Optimization: While DMSO is a common solvent for stock solutions, its concentration in the final assay should be minimized (typically <1%) to avoid artifacts.

  • Prodrug Strategy: For compounds in development, a prodrug approach to introduce solubilizing moieties can significantly improve aqueous solubility.[2]

  • Formulation with Excipients: The use of polymers or other excipients can enhance the apparent water solubility of these compounds.[3][4]

  • Sonication: Gently sonicating the final dilution in assay buffer can help dissolve small aggregates.

  • Solubility Measurement: Perform a formal solubility test in your assay buffer to determine the compound's solubility limit before starting your experiments.

Question 2: I am observing a high background signal in my fluorescence-based assay when using my this compound inhibitor. What is the likely cause and how can I fix it?

Answer: High background in fluorescence-based assays can often be attributed to the intrinsic fluorescence of the compound itself, a phenomenon known as autofluorescence.[5][6] Many heterocyclic compounds, including pyrazolopyrimidines, can fluoresce, especially when excited by UV or blue light.[7]

Troubleshooting Steps:

  • Run a Compound-Only Control: To confirm autofluorescence, measure the fluorescence of your compound in the assay buffer without any enzyme or substrate.

  • Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to a range where the compound's fluorescence is minimal.

  • Switch to a Different Assay Readout: If autofluorescence is a persistent issue, consider using a non-fluorescence-based detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an absorbance-based assay.[6]

  • Use a Red-Shifted Fluorophore: Assays employing fluorophores that excite and emit at longer wavelengths (red or far-red spectrum) are generally less susceptible to compound autofluorescence.

Question 3: My IC50 values are highly variable between experiments, and sometimes I see a loss of compound activity over time. What could be the problem?

Answer: Variability in IC50 values and loss of potency can stem from several factors, including compound instability, aggregation, and inconsistent experimental conditions.

Troubleshooting Steps:

  • Compound Stability in DMSO: Some pyrimidine derivatives can be unstable in DMSO, leading to degradation over time. Prepare fresh stock solutions whenever possible and minimize freeze-thaw cycles by storing aliquots at -80°C.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results and steep, non-reproducible dose-response curves.

    • Include Detergents: Repeat the assay with a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant rightward shift in the IC50 value in the presence of a detergent is indicative of aggregation-based inhibition.

    • Visual Inspection: Examine your assay wells for any signs of compound precipitation.

  • Consistent Experimental Conditions: Ensure that factors like cell density, passage number, and inhibitor incubation time are kept consistent across all experiments.[8]

Section 2: Assay-Specific Issues

Question 4: I am not observing any significant kinase activity in my assay, even in the positive control wells. What should I check?

Answer: Low or no kinase activity can be due to several factors related to the enzyme, buffer, or other reagents.

Troubleshooting Steps:

  • Enzyme Inactivity:

    • Storage and Handling: Ensure the kinase has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

    • Enzyme Activity Check: If possible, validate the activity of your enzyme stock with a known, potent activator or a control substrate.

  • Incorrect Buffer Composition: The kinase buffer is critical for optimal enzyme activity. Verify the pH and the concentrations of all components, such as MgCl2, DTT, and any detergents.

  • Substrate and ATP Issues:

    • Substrate Integrity: Confirm the concentration and purity of your substrate. If using a peptide substrate, ensure it is fully dissolved in the assay buffer.

    • ATP Degradation: Use a fresh stock of ATP, as it can degrade over time, especially if not stored properly.

Question 5: Why is my this compound inhibitor potent in a biochemical assay but shows significantly lower activity in a cell-based assay?

Answer: This is a common observation and the discrepancy can be attributed to several factors that are present in a cellular environment but not in a purified biochemical assay.

Troubleshooting Steps:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Protein Binding: The compound can bind to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Cellular Efflux: The compound could be actively transported out of the cell by efflux pumps.

  • High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often at or below the Km.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound derivatives from various studies.

Table 1: Biochemical vs. Cellular Potency of Representative this compound Derivatives

Compound IDTarget KinaseBiochemical IC50 (µM)Cell LineCellular IC50 (µM)Reference
12b EGFRWT0.016A5498.21[9][10]
12b EGFRT790M0.236HCT-11619.56[9][10]
13t JAK30.0001--[11]
P1 --HCT 11622.7[12]
P2 --HCT 11625.13[12]

Table 2: Impact of Structural Modifications on Kinase Inhibition

Compound SeriesModificationTarget KinaseResulting IC50 (µM)Key FindingReference
EGFR Inhibitors Addition of 4-Cl on phenyl ring (12b vs 12a)EGFRWT0.016 vs 0.021Electron-withdrawing group enhances potency.[9]
JAK3 Inhibitors Introduction of a specific side chainJAK30.0001Exploiting a unique cysteine residue leads to high potency.[11]

Table 3: Solubility Enhancement of 1H-Pyrazolo[3,4-d]pyrimidines

CompoundInitial Solubility (µg/mL)Formulation/ModificationEnhanced Solubility (µg/mL)Reference
Parent Compound 1 < 0.01Prodrug 86[2]
Parent Compound 2 0.05Prodrug 7 (predicted)17.7[2]
Various Derivatives Very lowFormulation with polymersSufficient for cell-based assays (~30 µg/mL)[3][4]

Experimental Protocols

Detailed Methodology for a General Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a general procedure for determining the inhibitory activity of this compound compounds against a target kinase using the ADP-Glo™ luminescence-based assay.

Materials:

  • This compound compound stock solution (e.g., 10 mM in 100% DMSO)

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the this compound compound in 100% DMSO.

    • Further dilute the compound solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Include a "vehicle control" (DMSO only) and a "no enzyme" control.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or control solution to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare a master mix containing ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined empirically.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

1H-pyrazolo[3,4-d]pyrimidines are known to inhibit several key kinases involved in cancer signaling pathways. Below are diagrams of some of these pathways.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Src_Signaling_Pathway cluster_activation Activation RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration, Adhesion FAK->Migration Proliferation Cell Proliferation, Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor This compound Inhibitor Inhibitor->Src

Caption: Src Signaling Pathway and Inhibition.

Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Oncogenic Fusion Protein) Grb2 Grb2 Bcr_Abl->Grb2 PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt STAT5 STAT5 Bcr_Abl->STAT5 Sos Sos Grb2->Sos Ras_MAPK Ras-MAPK Pathway Sos->Ras_MAPK Proliferation Uncontrolled Cell Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis STAT5->Proliferation Inhibitor This compound Inhibitor Inhibitor->Bcr_Abl

Caption: Bcr-Abl Signaling in CML and Inhibition.

Experimental and Logical Workflows

Troubleshooting_Workflow start Inconsistent Assay Results check_compound Check Compound Properties start->check_compound check_assay Check Assay Performance start->check_assay solubility Poor Solubility? check_compound->solubility Yes aggregation Aggregation? check_compound->aggregation No low_signal Low Signal? check_assay->low_signal Yes high_background High Background? check_assay->high_background No solve_solubility Optimize Solvent/ Formulation solubility->solve_solubility fluorescence Autofluorescence? aggregation->fluorescence No solve_aggregation Add Detergent aggregation->solve_aggregation Yes solve_fluorescence Switch Readout/ Change Wavelengths fluorescence->solve_fluorescence Yes end Consistent Results fluorescence->end No solve_low_signal Check Enzyme/ATP/ Substrate low_signal->solve_low_signal solve_high_background Run Controls/ Check for Interference high_background->solve_high_background Yes high_background->end No solve_solubility->end solve_aggregation->end solve_fluorescence->end solve_low_signal->end solve_high_background->end

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Refining the Selectivity of 1H-Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the selectivity of 1H-pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of optimizing kinase inhibitor selectivity.

Issue 1: My this compound inhibitor demonstrates poor selectivity and hits multiple off-target kinases.

  • Question: My lead compound is potent against the primary target but shows significant activity against a panel of other kinases. How can I improve its selectivity?

  • Answer: Poor selectivity is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[1][2] The this compound scaffold is a known "privileged structure" that can bind to the hinge region of many kinases, similar to adenine in ATP.[3] Here are several strategies to enhance selectivity:

    • Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify the substituents on the pyrazolopyrimidine core.

      • N1-Position: Modifications at this position can significantly impact selectivity. For instance, introducing bulky or specific functional groups can create steric hindrance that prevents binding to certain off-target kinases.[3][4]

      • C3-Position: Extending substituents at the C3-position can exploit unique features of the target kinase's active site, leading to improved selectivity.[5]

      • C4-Position: Altering the linker and the group at the C4-position can influence interactions with the solvent front and regions outside the immediate ATP-binding pocket, thereby conferring selectivity.[6][7][8]

    • Exploit Atypical Binding Modes:

      • Covalent Inhibition: If your target kinase has a nearby cysteine residue, introducing a reactive "warhead" (e.g., an acrylamide) can lead to irreversible binding and high selectivity.[3][9] This has been a successful strategy for inhibitors of Bruton's tyrosine kinase (BTK).[3]

      • Allosteric Inhibition: Design modifications that allow the inhibitor to bind to a less conserved allosteric site, which can offer greater selectivity compared to the ATP-competitive pocket.[1]

      • Targeting the Substrate-Binding Site: Developing inhibitors that interact with the less conserved substrate-binding site can be a powerful strategy to achieve high selectivity.[10]

    • Computational Modeling: Utilize computational tools to predict off-target interactions and guide the design of more selective compounds. Structural bioinformatics can identify unique geometric features in the drug pocket of the target kinase that can be exploited for selective inhibitor design.[11]

Issue 2: I am observing conflicting IC50 values for my inhibitor in biochemical and cell-based assays.

  • Question: My inhibitor is highly potent in an in vitro kinase assay with purified enzyme, but its potency drops significantly in cell-based assays. What could be the reason for this discrepancy?

  • Answer: This is a frequent observation in kinase inhibitor development.[12] Several factors can contribute to this difference:

    • Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target at a sufficient concentration.

    • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations lower than those found in cells (1-5 mM).[1] An ATP-competitive inhibitor will face greater competition in a cellular environment, leading to a higher apparent IC50.

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[13]

    • Plasma Protein Binding: In cell culture media containing serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to enter the cells and inhibit the target.

    • Metabolism: The inhibitor could be rapidly metabolized by cellular enzymes into inactive forms.

    • Target Engagement: The kinase may exist in a complex with other proteins within the cell, altering its conformation and accessibility to the inhibitor compared to the isolated, recombinant enzyme.[12]

    Troubleshooting Steps:

    • Conduct cell permeability assays (e.g., PAMPA).

    • Perform cell-based target engagement assays (e.g., NanoBRET, CETSA) to confirm the inhibitor is binding to its target in living cells.

    • Evaluate the effect of varying ATP concentrations in your biochemical assay to understand the mechanism of inhibition.

    • Use efflux pump inhibitors in your cell-based assays to see if potency is restored.

    • Assess the metabolic stability of your compound in liver microsomes or hepatocytes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the this compound scaffold that are important for kinase binding?

A1: The this compound core acts as a bioisostere of adenine, the purine ring of ATP.[3] The nitrogen atoms in the pyrimidine ring typically form crucial hydrogen bonds with the "hinge region" of the kinase, which is a conserved backbone segment connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket. Modifications at the N1, C3, and C4 positions are then used to achieve potency and selectivity by interacting with other regions of the active site.[3][5]

Q2: Which experimental methods are recommended for profiling the selectivity of a new this compound inhibitor?

A2: A multi-pronged approach is recommended for a comprehensive selectivity profile:[14]

  • Broad Kinome Screening: Test the inhibitor against a large panel of recombinant kinases (e.g., >400) at a fixed concentration (e.g., 1 µM) to identify initial off-targets. Subsequently, determine the IC50 values for any kinases that show significant inhibition.[15]

  • Chemoproteomics: This approach assesses inhibitor binding to endogenous kinases in a cellular lysate or even in live cells, providing a more physiologically relevant selectivity profile.[16][17] The "kinobeads" technique is a powerful method for this, where a mixture of non-selective kinase inhibitors on a solid support is used to pull down a large portion of the kinome, and the binding of a test compound is measured by its ability to compete with this pulldown.[17]

  • Cell-Based Assays: For key off-targets identified, it is crucial to confirm inhibition in a cellular context by measuring the phosphorylation of a known substrate of that kinase via Western blotting or targeted phospho-proteomics.

Q3: How can I determine if my inhibitor is ATP-competitive?

A3: You can perform enzyme kinetic studies.[15] In a kinase activity assay, measure the IC50 of your inhibitor at different concentrations of ATP. If the inhibitor is ATP-competitive, the IC50 value will increase as the ATP concentration increases.

Data Presentation

Table 1: Selectivity Profile of Representative this compound-Based Inhibitors

CompoundTarget Kinase(s)IC50 (nM) vs. Target(s)Key Off-Target(s)IC50 (nM) vs. Off-Target(s)Reference
Compound 33 FLT3, VEGFR220 (FLT3), 30 (VEGFR2)Not specifiedNot specified[6][7]
Compound 23c RET21KDR>1000[18]
Compound 10n HPK129GLK>1000[19]
Compound 12b EGFRWT, EGFRT790M16 (WT), 236 (T790M)Not specifiedNot specified[20]
Compound 14 CDK257Not specifiedNot specified[21]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase.[14]

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Purified recombinant kinase.

    • Specific peptide or protein substrate for the kinase.

    • Inhibitor stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

    • ATP solution.

    • [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and inhibitor solution to the reaction buffer.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Chemoproteomics-Based Kinase Selectivity Profiling (Kinobeads)

This protocol provides a workflow for identifying the cellular targets of a kinase inhibitor.[17]

  • Cell Lysis:

    • Culture cells to the desired density and harvest.

    • Lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors to create a cell lysate.

  • Competitive Binding:

    • Incubate the cell lysate with varying concentrations of the test inhibitor for a defined period (e.g., 1 hour).

    • Add "kinobeads" (an affinity resin with immobilized non-selective kinase inhibitors) to the lysate and incubate to capture kinases that are not bound to the test inhibitor.

  • Enrichment and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins (kinases) in each sample.

    • For each kinase, plot the amount bound to the beads against the concentration of the test inhibitor.

    • The resulting competition-binding curve can be used to determine the binding affinity (e.g., Kd or IC50) of the inhibitor for each kinase identified in the experiment.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_screening Selectivity Screening cluster_analysis Analysis & Refinement start Lead Compound (this compound) sar SAR-Guided Modification start->sar comp_model Computational Modeling start->comp_model biochem Biochemical Assay (Kinase Panel) sar->biochem comp_model->biochem cell_based Cell-Based Assay (Phospho-Substrate) biochem->cell_based proteomics Chemoproteomics (e.g., Kinobeads) biochem->proteomics data_analysis Data Analysis (IC50, Off-Targets) biochem->data_analysis cell_based->data_analysis proteomics->data_analysis refinement Refine Structure data_analysis->refinement end Selective Inhibitor data_analysis->end refinement->sar

Caption: Workflow for refining kinase inhibitor selectivity.

troubleshooting_workflow cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Discrepancy Observed: Biochemical IC50 << Cellular IC50 permeability Poor Cell Permeability? start->permeability atp High Cellular ATP Competition? start->atp efflux Efflux Pump Substrate? start->efflux metabolism Rapid Cellular Metabolism? start->metabolism target_engage Cellular Target Engagement Assay start->target_engage Confirm Target Binding in Cells pampa PAMPA Assay permeability->pampa atp_comp Vary ATP in Biochemical Assay atp->atp_comp efflux_inhib Co-dose with Efflux Inhibitor efflux->efflux_inhib microsome Microsomal Stability Assay metabolism->microsome

Caption: Troubleshooting biochemical vs. cellular assay discrepancies.

References

Technical Support Center: Crystallization of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the crystallization of 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your crystallization experiments in a question-and-answer format.

Issue 1: No Crystals Form Upon Cooling

  • Question: I've dissolved my this compound derivative in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from several factors related to supersaturation and nucleation. Here are some potential causes and solutions:

    • Solution is not sufficiently supersaturated: The concentration of your compound might be too low.

      • Solution: Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Then, allow it to cool again slowly.[1][2]

    • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at lower temperatures.

      • Solution: Select a solvent in which your compound exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] You may need to screen several solvents or use a solvent/anti-solvent system.

    • Presence of impurities: Impurities can inhibit the formation of a crystal lattice.[1]

      • Solution: Ensure your starting material is of high purity. Techniques such as column chromatography may be necessary for purification prior to crystallization.[3]

    • Lack of nucleation sites: Crystal growth requires a point of initiation.

      • Solution: Try scratching the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.[2] Seeding the solution with a tiny crystal of the pure compound, if available, can also induce crystallization.[3]

Issue 2: The Compound Precipitates as an Oil or Amorphous Solid

  • Question: My compound is "oiling out" or crashing out of solution as a powder instead of forming distinct crystals. How can I fix this?

  • Answer: The formation of an oil or amorphous solid is often due to the solution being too supersaturated or cooling too rapidly.[2][3] This prevents the molecules from orienting themselves into an ordered crystal lattice.

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.[2][3]

    • Adjust the solvent system:

      • Add a small amount of additional solvent to the hot solution to slightly decrease the saturation.[2]

      • If using a solvent mixture, you can try adjusting the ratio of the "good" solvent to the "poor" solvent.[3]

    • Re-dissolve and try again: If your compound has oiled out, reheat the solution until the oil redissolves completely. You may need to add more solvent. Then, allow it to cool more slowly.

Issue 3: Crystal Yield is Very Low

  • Question: I've successfully grown crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield can be disappointing after a successful crystallization. Here are some common reasons and how to address them:

    • Too much solvent was used: If the compound has some solubility in the cold solvent, using an excessive amount will result in a significant portion remaining in the mother liquor.[2]

      • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Premature crystallization during hot filtration: If you performed a hot filtration to remove impurities, your product may have crystallized on the filter paper or in the funnel.

      • Solution: Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.

    • Incomplete crystallization: There might still be a significant amount of your compound dissolved in the mother liquor.

      • Solution: After collecting the initial crop of crystals, try concentrating the mother liquor and cooling it again to obtain a second crop. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for crystallizing this compound derivatives?

    • A1: The ideal solvent is highly dependent on the specific derivative and its substituents. However, due to the generally low aqueous solubility of this class of compounds, organic solvents are typically used.[4][5][6] Common choices include ethanol, methanol, acetonitrile, dimethylformamide (DMF), and mixtures such as ethanol/dioxane.[7][8] It is often necessary to perform small-scale solvent screening to find the optimal conditions.

  • Q2: My this compound derivative is extremely insoluble in most common solvents. What can I do?

    • A2: Poor solubility is a known challenge for this class of compounds.[4][5][6] If single solvent systems are ineffective, consider using a solvent mixture. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is soluble) and then slowly add a "poor" hot solvent (an anti-solvent in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[3] In some cases, more advanced techniques like forming a prodrug to enhance solubility might be considered for applications beyond obtaining crystals for analysis.[4]

  • Q3: How can I remove colored impurities during crystallization?

    • A3: If your solution has a colored tint from impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired compound and reduce the yield.

Data on this compound Derivatives

The following tables summarize key data for representative this compound derivatives.

Table 1: Solubility of Selected this compound Derivatives

CompoundSolventTemperatureSolubilityReference
Pyrazolo[3,4-d]pyrimidine derivative 1WaterAmbient< 0.01 µg/mL[7]
Pyrazolo[3,4-d]pyrimidine derivative 2WaterAmbient0.05 µg/mL[7]
Prodrug of derivative 2WaterAmbient6 µg/mL[7]
Various pyrimidine derivativesMethanol293.15 KVaries[9]
Various pyrimidine derivativesMethanol313.15 KIncreased from 293.15 K[9]

Table 2: In Vitro Activity of Selected this compound Derivatives

CompoundTargetCell LineIC50 (µM)Reference
Derivative 4EGFR-TK-0.054[10]
Derivative 15EGFR-TK-0.135[10]
Derivative 16EGFR-TK-0.034[10]
Compound P1-HCT 11622.7 - 40.75[11]
Compound P2-HCT 11622.7 - 40.75[11]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol describes a general method for recrystallizing a this compound derivative from a single solvent.

  • Solvent Selection: In a small test tube, add a few milligrams of your crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate or steam bath) with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful for compounds that are highly soluble in one solvent and poorly soluble in another.

  • Solvent Selection: Choose a "good" solvent that readily dissolves your compound and a miscible "poor" solvent (anti-solvent) in which your compound is insoluble.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to promote further crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Visualizations

G Troubleshooting Crystallization Issues cluster_no_crystals Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out cluster_yield Troubleshooting: Low Yield start Start: Dissolve Compound in Hot Solvent & Cool no_crystals No Crystals Form? start->no_crystals oil_or_amorphous Oil or Amorphous Solid Forms? no_crystals->oil_or_amorphous No concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Yes low_yield Low Crystal Yield? oil_or_amorphous->low_yield No slow_cooling Slow Down Cooling oil_or_amorphous->slow_cooling Yes crystals_ok Good Crystals Formed low_yield->crystals_ok No min_solvent Use Minimal Hot Solvent low_yield->min_solvent Yes end End: Pure Crystals crystals_ok->end scratch Scratch Flask concentrate->scratch seed Add Seed Crystal scratch->seed change_solvent Change Solvent/Use Anti-solvent seed->change_solvent add_solvent Add More 'Good' Solvent slow_cooling->add_solvent reheat Reheat and Cool Slowly add_solvent->reheat mother_liquor Concentrate Mother Liquor min_solvent->mother_liquor preheat_funnel Pre-heat Filtration Apparatus mother_liquor->preheat_funnel

Caption: A troubleshooting workflow for common crystallization problems.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PyrazoloPyrimidine This compound Derivative (Inhibitor) PyrazoloPyrimidine->Dimerization Inhibits Grb2_Shc Grb2/Shc Dimerization->Grb2_Shc Recruits PI3K PI3K Dimerization->PI3K Activates SOS SOS Grb2_Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth mTOR->Cell_Survival

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

References

Validation & Comparative

A Comparative Guide to 1H-Pyrazolo[3,4-d]pyrimidine Inhibitors and Tofacitinib in JAK-STAT Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1H-Pyrazolo[3,4-d]pyrimidine inhibitors and tofacitinib, focusing on their inhibitory activity against Janus kinases (JAKs), their impact on the JAK-STAT signaling pathway, and their efficacy in preclinical models of autoimmune disease. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling. Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases. Tofacitinib, a pan-JAK inhibitor with selectivity for JAK1 and JAK3, was a first-in-class oral medication approved for the treatment of rheumatoid arthritis and other autoimmune conditions. The this compound scaffold has emerged as a versatile platform for the development of novel kinase inhibitors, including highly selective and potent inhibitors of the JAK family. This guide compares the performance of these two classes of inhibitors based on available experimental data.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table summarizes the half-maximal inhibitory concentrations (IC50) of tofacitinib and representative this compound inhibitors against the four JAK family members. Lower IC50 values indicate greater potency.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Data Source(s)
Tofacitinib 112201>1000[1]
This compound Derivative (11g) -6.5--[2]
This compound Derivative (13t) >1000>10000.1>1000[1]

Note: A complete selectivity panel for a single this compound derivative across all JAK isoforms was not available in the reviewed literature. Compound 11g is a potent JAK2 inhibitor, while compound 13t is a highly potent and selective JAK3 inhibitor. The selectivity of compound 13t was confirmed against a panel of 9 other kinases.[1]

Table 2: Cellular Activity - Inhibition of STAT Phosphorylation

This table presents data on the inhibition of cytokine-induced STAT phosphorylation in cellular assays.

CompoundCell LineCytokine StimulusPhosphorylated STATCellular IC50 (nM)Data Source(s)
Tofacitinib Human T-cellsIL-2pSTAT5~50[3]
Tofacitinib MonocytesIFN-γpSTAT1>100[3]
This compound Derivative (13t) VariousCytokine-stimulatedpSTAT (JAK3-mediated)Potent Inhibition[1]

Note: Quantitative cellular IC50 values for this compound derivative 13t were not specified, but it was reported to potently block the JAK3-STAT signaling pathway in a series of cytokine-stimulated cellular analyses.[1]

Table 3: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

This table summarizes the in vivo efficacy of tofacitinib and a this compound inhibitor in a preclinical model of rheumatoid arthritis.

CompoundDoseRoute of AdministrationEfficacy EndpointResultData Source(s)
Tofacitinib 1 - 10 mg/kg/dayOralReduction in arthritis score and paw swellingDose-dependent and significant attenuation of disease[4]
This compound Derivative (13t) Not specifiedNot specifiedNot specifiedEfficacious with low toxicity[1]

Note: While a direct quantitative comparison is not available from the search results, both tofacitinib and the this compound derivative 13t demonstrated efficacy in the rat AIA model.[1][4]

Mandatory Visualization

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT_inactive 6. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 7. Dimerization Nucleus Nucleus STAT_active->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Inhibitor Tofacitinib or This compound Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant JAK Enzyme - Peptide Substrate - ATP - Test Compounds start->prepare_reagents dispense_compounds Dispense Test Compounds (serial dilutions) and Controls into Assay Plate prepare_reagents->dispense_compounds add_enzyme_substrate Add Enzyme/Substrate Mixture to Plate dispense_compounds->add_enzyme_substrate incubate1 Pre-incubation (Compound-Enzyme Binding) add_enzyme_substrate->incubate1 initiate_reaction Initiate Kinase Reaction (Add ATP) incubate1->initiate_reaction incubate2 Incubate at Room Temp (Phosphorylation) initiate_reaction->incubate2 detect_signal Detect Kinase Activity (e.g., ADP-Glo, HTRF) incubate2->detect_signal analyze_data Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curve - Determine IC50 detect_signal->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of 1H-Pyrazolo[3,4-d]pyrimidine and Quinazoline Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds explored for this purpose, 1H-Pyrazolo[3,4-d]pyrimidines and quinazolines have proven to be particularly fruitful, leading to the development of several FDA-approved drugs. This guide provides a head-to-head comparison of these two prominent inhibitor classes, offering insights into their mechanisms of action, potency, selectivity, and pharmacokinetic profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.

Core Scaffolds and Mechanism of Action

Both 1H-Pyrazolo[3,4-d]pyrimidines and quinazolines are nitrogen-containing heterocyclic compounds that act as "privileged scaffolds" in medicinal chemistry.[1] Their structural resemblance to the purine core of ATP allows them to competitively bind to the ATP-binding site of various protein kinases, thereby inhibiting their catalytic activity and downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3]

The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, which allows it to mimic the hinge region binding interactions within the kinase active site.[1][3] This interaction is a key determinant of the inhibitor's potency. The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of activity and selectivity against a range of oncogenic targets.[1]

Similarly, the quinazoline scaffold has been extensively utilized in the development of kinase inhibitors.[2] The quinazoline ring system orients along the peptide strand that connects the two domains of the protein kinase, with substituents projecting into hydrophobic pockets to enhance binding affinity.[2] Many successful quinazoline-based inhibitors target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[4]

Comparative Data on Potency and Selectivity

The potency and selectivity of inhibitors are critical determinants of their therapeutic efficacy and safety profile. The following tables summarize the in vitro potency (IC50) of representative this compound and quinazoline inhibitors against various cancer-related kinases and cell lines.

Table 1: In Vitro Potency of this compound Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineGI50/IC50 (µM)Reference
Compound 13t JAK30.1--[5]
Compound 51 BRK/PTK6Low nanomolarMDA-MB-231No significant effect on viability[6]
Compound 10n HPK129.0--[7]
Compound 12b EGFRWT16A5498.21[8]
Compound 12b EGFRT790M236HCT-11619.56[8]
Compound 14 CDK2/cyclin A257HCT-1160.006[9]
Compound 16 EGFR-TK34MDA-MB-468-[10]

Table 2: In Vitro Potency of Quinazoline Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineGI50/IC50 (µM)Reference
Gefitinib EGFR15.5--[2]
Erlotinib EGFR1--[2]
Compound 9 EGFR-TK0.13MCF-7-[2]
Compound 25 EGFR53.1--[2]
Compound 1 HDAC1 / HDAC631 / 16--[11]
Compound 8 PI3Kα9.11B16, HCT116, MCF-7, etc.0.2 - 0.98[12]
BPR1K871 FLT3 / AURKA19 / 22MOLM-13, MV4-11~0.005[13]

Signaling Pathways and Experimental Workflows

The inhibitory action of these compounds on their target kinases disrupts key signaling pathways involved in cancer progression. For instance, inhibition of EGFR by quinazoline-based drugs like gefitinib and erlotinib blocks the downstream Ras-MAPK and PI3K-Akt signaling cascades, leading to reduced cell proliferation and survival.[14][15] Similarly, this compound inhibitors targeting kinases like BTK (e.g., Ibrutinib) or JAK3 interfere with B-cell receptor and cytokine signaling, respectively.[1][5]

Signaling_Pathway cluster_quinazoline Quinazoline Inhibitors cluster_pyrazolo This compound Inhibitors Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Inhibits Apoptosis Apoptosis Gefitinib->Apoptosis Ibrutinib Ibrutinib BTK BTK Ibrutinib->BTK Inhibits Ibrutinib->Apoptosis Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt BCR_Signaling BCR Signaling BTK->BCR_Signaling Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival BCR_Signaling->Proliferation BCR_Signaling->Survival

Simplified signaling pathways affected by quinazoline and this compound inhibitors.

The development and evaluation of these inhibitors typically follow a standardized workflow, beginning with compound design and synthesis, followed by in vitro and in vivo testing.

Experimental_Workflow Design Compound Design & Synthesis In_Vitro In Vitro Assays Design->In_Vitro Screening In_Vivo In Vivo Models In_Vitro->In_Vivo Lead Optimization Clinical Clinical Trials In_Vivo->Clinical Preclinical Development

A general experimental workflow for the development of kinase inhibitors.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of common protocols used in the evaluation of these inhibitors.

Kinase Inhibition Assay (e.g., IC50 determination): The inhibitory activity of the compounds against target kinases is typically determined using in vitro kinase assays. A common method involves incubating the purified kinase enzyme with the inhibitor at various concentrations, followed by the addition of a substrate (e.g., a peptide) and ATP. The extent of substrate phosphorylation is then measured, often using methods like ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based techniques. The IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the kinase activity, is then calculated from the dose-response curve.

Cell Proliferation Assay (e.g., GI50/IC50 determination): The anti-proliferative effect of the inhibitors on cancer cell lines is commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) is then determined.

Pharmacokinetic Studies: In vivo pharmacokinetic studies are conducted in animal models (e.g., mice or rats) to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors.[16] Following administration of the compound (e.g., intravenously or orally), blood samples are collected at various time points. The concentration of the drug in the plasma is quantified using methods like liquid chromatography-mass spectrometry (LC-MS). Key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are then calculated.[16] While some quinazoline antifolates have shown rapid clearance and mainly biliary excretion, efforts have been made to improve the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through strategies like nanosystem-based drug delivery.[16][17]

Conclusion

Both this compound and quinazoline scaffolds have demonstrated immense value in the development of targeted cancer therapies. While quinazolines have a longer history with several approved EGFR inhibitors, the this compound class is rapidly expanding, with inhibitors targeting a diverse range of kinases. The choice between these scaffolds for drug design often depends on the specific kinase target and the desired selectivity profile. The data presented herein provides a comparative overview to aid researchers in the rational design and development of the next generation of potent and selective kinase inhibitors. Further research focusing on direct, systematic comparisons of optimized inhibitors from both classes against a broad panel of kinases and in relevant preclinical models will be invaluable in delineating their respective advantages and therapeutic potential.

References

In Vivo Anticancer Efficacy of 1H-Pyrazolo[3,4-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of novel anticancer agents, primarily due to its ability to function as a hinge-binding motif for various protein kinases implicated in tumorigenesis. This guide provides a comparative analysis of the in vivo anticancer efficacy of several promising this compound derivatives, presenting key experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Comparative In Vivo Efficacy of this compound Derivatives

This section summarizes the in vivo performance of notable this compound-based compounds against various cancer models, with a direct comparison to established anticancer agents where available.

Src Kinase Inhibitors in Medulloblastoma

A study by Rossi et al. investigated the in vivo efficacy of three this compound derivatives—S7, S29, and SI163—as Src kinase inhibitors in a medulloblastoma xenograft model. The results demonstrated a significant reduction in tumor growth compared to both control and standard chemotherapeutic agents, cisplatin and etoposide.[1][2]

Table 1: In Vivo Efficacy of Src Inhibitors in a Medulloblastoma Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle)~1200-
S7~60050%
S29~40067%
SI163~35071%
Cisplatin~85029%
Etoposide~90025%

Data extracted and estimated from graphical representations in the cited literature.

Src Kinase Inhibitor in Neuroblastoma

The pyrazolo[3,4-d]pyrimidine derivative Si306 has been evaluated for its in vivo anticancer activity in a neuroblastoma model. To enhance its therapeutic potential, Si306 was encapsulated in anti-GD2-immunoliposomes. This targeted delivery system significantly delayed tumor growth compared to the free drug.[3][4]

Table 2: In Vivo Efficacy of Si306 in a Neuroblastoma Orthotopic Model

Treatment GroupMedian Survival (Days)
Control~30
Si306 (Free Drug)~38
Si306-Liposomes~45
Si306-GD2-Immunoliposomes>60

Data extracted and estimated from graphical representations in the cited literature.

TRAP1 Inhibitors in Prostate Cancer

Kim et al. reported the in vivo anticancer activity of two this compound-based TRAP1 inhibitors, compounds 47 and 48, in a PC3 human prostate cancer xenograft model. Both compounds demonstrated a significant reduction in tumor growth.[5][6]

Table 3: In Vivo Efficacy of TRAP1 Inhibitors in a Prostate Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Control (Vehicle)~1400-
Compound 47~60057%
Compound 48~55061%

Data extracted and estimated from graphical representations in the cited literature.

Experimental Protocols

Medulloblastoma Xenograft Model (Adapted from Rossi et al.)
  • Cell Line: Daoy human medulloblastoma cells.

  • Animal Model: Athymic nude mice (nu/nu).

  • Tumor Induction: 5 x 10^6 Daoy cells were injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups.

    • S7, S29, SI163: Administered intraperitoneally at a dose of 15 mg/kg daily.

    • Cisplatin: Administered intraperitoneally at a dose of 2.5 mg/kg every three days.

    • Etoposide: Administered intraperitoneally at a dose of 5 mg/kg every three days.

    • Control: Vehicle solution administered daily.

  • Tumor Measurement: Tumor volume was measured every three days using a caliper, and calculated using the formula: (length × width²) / 2.

Neuroblastoma Orthotopic Model (Adapted from Pastorino et al.)
  • Cell Line: IMR-32 human neuroblastoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Induction: 1 x 10^6 IMR-32 cells were surgically implanted into the adrenal gland.

  • Treatment: Treatment was initiated seven days after tumor cell implantation.

    • Si306 formulations were administered intravenously twice a week for three weeks.

  • Efficacy Evaluation: Tumor growth was monitored by bioluminescence imaging, and survival was recorded.

Prostate Cancer Xenograft Model (Adapted from Kim et al.)
  • Cell Line: PC3 human prostate cancer cells.

  • Animal Model: BALB/c nude mice.

  • Tumor Induction: 5 x 10^6 PC3 cells were injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a volume of 100-150 mm³, mice were treated with compounds 47 and 48.

    • Dosing and administration details were not fully specified in the abstract.

  • Tumor Measurement: Tumor volume was measured periodically with a caliper.

Signaling Pathways and Mechanisms of Action

Src Kinase Inhibition in Medulloblastoma

The this compound derivatives S7, S29, and SI163 exert their anticancer effects by inhibiting the Src tyrosine kinase. Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its inhibition in medulloblastoma cells leads to cell cycle arrest and apoptosis.

Src_Pathway S_inhibitor This compound (S7, S29, SI163) Src Src Kinase S_inhibitor->Src Apoptosis Apoptosis S_inhibitor->Apoptosis Downstream Downstream Effectors Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: Inhibition of Src kinase by 1H-pyrazolo[3,4-d]pyrimidines.

Targeted Delivery of Src Inhibitor to Neuroblastoma

The encapsulation of Si306 into anti-GD2-immunoliposomes represents a targeted therapeutic strategy. GD2 is a disialoganglioside that is highly expressed on the surface of neuroblastoma cells. The immunoliposomes bind to GD2, leading to enhanced delivery of the Src inhibitor Si306 to the tumor cells.

Targeted_Delivery Immunoliposome Anti-GD2 Immunoliposome (Si306 encapsulated) Binding Binding Immunoliposome->Binding Tumor_Cell Neuroblastoma Cell (GD2 expressing) Tumor_Cell->Binding Internalization Internalization Binding->Internalization Drug_Release Si306 Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis TRAP1_Pathway TRAP1_inhibitor This compound (Cmpd 47, 48) TRAP1 TRAP1 TRAP1_inhibitor->TRAP1 Cell_Death Cancer Cell Death TRAP1_inhibitor->Cell_Death Mitochondria Mitochondrial Integrity TRAP1->Mitochondria Apoptosis_Resistance Apoptosis Resistance Mitochondria->Apoptosis_Resistance Experimental_Workflow Cell_Culture Cancer Cell Line Culture Animal_Model Animal Model (Xenograft) Cell_Culture->Animal_Model Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Randomization Randomization Tumor_Induction->Randomization Treatment Treatment with This compound or Comparator Randomization->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Data_Analysis Data Analysis and Efficacy Evaluation Monitoring->Data_Analysis

References

A Comparative Analysis of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives and Erlotinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of emerging 1H-Pyrazolo[3,4-d]pyrimidine derivatives against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This document synthesizes experimental data on their biological activity, outlines key experimental methodologies, and visualizes relevant cellular signaling pathways.

I. Introduction: Targeting EGFR in Cancer Therapy

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology.[1][] Its overexpression and activating mutations are hallmarks of various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1] Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in treating non-small cell lung cancer (NSCLC) and pancreatic cancer by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[3][4] However, the emergence of drug resistance has necessitated the development of novel EGFR inhibitors. The this compound scaffold has emerged as a promising pharmacophore for the development of new anticancer agents, with several derivatives demonstrating potent EGFR inhibitory activity.[5][6] This guide presents a comparative overview of these derivatives and erlotinib.

II. Comparative Biological Activity: Quantitative Data Summary

The following tables summarize the in vitro efficacy of selected this compound derivatives in comparison to erlotinib, focusing on their inhibitory concentration (IC50) against EGFR and various cancer cell lines.

Table 1: Comparative EGFR Kinase Inhibition (IC50, µM)

CompoundEGFR (Wild Type) IC50 (µM)EGFR (T790M Mutant) IC50 (µM)Reference
Erlotinib0.0060.563[4][5]
Compound 12b0.0160.236[4][5]
Compound 80.026Not Reported[5]
Compound 100.021Not Reported[5]
Compound 12a0.019Not Reported[5]
Compound 40.054Not Reported[6]
Compound 150.135Not Reported[6]
Compound 160.034Not Reported[6]

Table 2: Comparative Anti-proliferative Activity against Cancer Cell Lines (IC50, µM)

CompoundA549 (NSCLC) IC50 (µM)HCT-116 (Colon) IC50 (µM)WI-38 (Normal) IC50 (µM)Reference
Erlotinib6.7719.2233.75[4]
Compound 12b8.2119.5639.15[4]
Compound 816.7524.16Not Reported[4]
Compound 1015.6818.78Not Reported[4]
Compound 12a13.7223.33Not Reported[4]

Note: The data presented is a compilation from the cited literature. Direct comparison should be made with caution as experimental conditions may vary between studies.

III. Mechanism of Action and Signaling Pathways

Both erlotinib and the investigated this compound derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase.[4][6] By blocking the ATP binding pocket, they prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Erlotinib & 1H-Pyrazolo[3,4-d] pyrimidine derivatives Inhibitor->EGFR Inhibits

EGFR signaling pathway and points of inhibition.

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key in vitro assays used to evaluate and compare EGFR inhibitors.

A. EGFR Kinase Inhibition Assay (TR-FRET based)

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of EGFR.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration in Kinase Buffer.

    • Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in Kinase Buffer.

    • Test Compounds: Prepare serial dilutions in DMSO, followed by a further dilution in Kinase Buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition and Analysis:

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (and erlotinib as a positive control) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[7]

    • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_compounds Test Articles Kinase_Assay EGFR Kinase Inhibition Assay (e.g., TR-FRET) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot) Cell_Viability->Downstream_Signaling Derivatives This compound Derivatives Derivatives->Kinase_Assay Derivatives->Cell_Viability Derivatives->Downstream_Signaling Erlotinib Erlotinib (Reference Compound) Erlotinib->Kinase_Assay Erlotinib->Cell_Viability Erlotinib->Downstream_Signaling

References

Harnessing the Therapeutic Potential of 1H-Pyrazolo[3,4-d]pyrimidines: A Comparative Analysis Against Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds explored, 1H-pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold, demonstrating significant potential as cytotoxic agents. This guide provides a comparative analysis of newly developed 1H-pyrazolo[3,4-d]pyrimidine derivatives, benchmarking their in vitro anticancer activity against the widely-used chemotherapeutic drug, cisplatin. This objective comparison is supported by experimental data and detailed methodologies to aid researchers in their pursuit of next-generation cancer therapies.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel this compound compounds was evaluated against various human cancer cell lines and compared with the standard drug, cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound.

One notable study synthesized a series of novel substituted pyrazolo[3,4-d]pyrimidines and tested their antiproliferative activity. Among the synthesized compounds, N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine, designated as compound 11 , exhibited remarkable cytotoxicity against the human breast cancer cell line, MCF-7.[1] Impressively, compound 11 was found to be more potent and efficacious than cisplatin in this cell line.[1] Another promising compound from the same study, 1-(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)-6-phenyl-1,5,-dihydropyrazolo[3,4-d]pyrimidin-4-one (22 ), demonstrated cytotoxic activity against the A-549 lung cancer cell line that was comparable to that of cisplatin.[1]

The following table summarizes the comparative IC50 values of these promising compounds against cisplatin.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µg/mL) of Lead this compound Compounds and Cisplatin

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Compound 11 3.60 [1]-
Compound 22 -4.80 [1]
Cisplatin 4.70[1]3.65[1]

Data sourced from a study evaluating novel substituted pyrazolo[3,4-d]pyrimidines.[1]

Mechanism of Action: Beyond Cytotoxicity

The anticancer effects of this compound derivatives are not limited to direct cytotoxicity. Many of these compounds have been found to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Several studies have indicated that these compounds can act as inhibitors of crucial enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3][4][5][6] For instance, some derivatives have been shown to induce cell cycle arrest at different phases and trigger apoptosis, the programmed cell death, in cancer cells.[2][4][5] The induction of apoptosis is a highly desirable trait for an anticancer drug as it eliminates cancer cells in a controlled manner. One study revealed that a promising compound led to an 8.8-fold increase in the BAX/Bcl-2 ratio, a key indicator of apoptosis induction.[3][5]

The following diagram illustrates a simplified signaling pathway often targeted by these compounds.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Ligand Ligand Ligand->EGFR Binds Pyrazolo_Pyrimidine 1H-Pyrazolo[3,4-d] pyrimidine Compound Pyrazolo_Pyrimidine->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival Promotes

Caption: Inhibition of EGFR signaling by a this compound compound.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (SRB Assay)

The antiproliferative activity of the synthesized compounds and the reference drug cisplatin was determined using the Sulforhodamine B (SRB) colorimetric assay.

  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and cisplatin for 72 hours.

  • Cell Fixation: Following the incubation period, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates were washed with distilled water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization and Absorbance Measurement: The unbound dye was removed by washing with 1% acetic acid. The bound stain was then solubilized with 10 mM Tris base, and the absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

The following diagram outlines the workflow for the SRB cytotoxicity assay.

SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compounds and cisplatin Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h Cell_Fixation Fix cells with 10% TCA Incubation_72h->Cell_Fixation Staining Stain with 0.4% SRB Cell_Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye Washing->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

The presented data underscores the significant potential of this compound derivatives as a promising class of anticancer agents. The superior in vitro cytotoxicity of certain compounds against specific cancer cell lines, when compared to the established drug cisplatin, warrants further investigation. The multifaceted mechanisms of action, including the inhibition of key signaling pathways and induction of apoptosis, suggest that these compounds may offer advantages in terms of both efficacy and selectivity.

Future research should focus on in-depth mechanistic studies to fully elucidate the molecular targets of the most potent compounds. Furthermore, preclinical in vivo studies are essential to evaluate their therapeutic efficacy and safety profiles in animal models. The continued exploration and optimization of the this compound scaffold hold the promise of delivering novel and effective treatments for a range of malignancies.

References

A Comparative Cross-Target Selectivity Profile of 1H-Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the adenine base of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. This guide provides a comparative analysis of the cross-target selectivity of representative this compound inhibitors, offering insights into their potential for both on-target efficacy and off-target effects. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the rational design and development of next-generation kinase inhibitors.

Comparative Selectivity of this compound Inhibitors

The following table summarizes the inhibitory activity (IC50) of selected this compound-based compounds against their primary targets and a panel of off-target kinases. This data highlights the diverse selectivity profiles that can be achieved through chemical modifications of the core scaffold.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase Panel & IC50 (nM)Reference
Compound 51 BRK/PTK63.37KINOMEscan® panel (468 kinases) at 30 nM showed an S(35) value of 0.012, indicating high selectivity. Only 1.2% of kinases were significantly inhibited.[1]
Compound 12b EGFR (wild-type), EGFR (T790M)16, 236Not specified[2]
SI388 (Compound 2a) SrcKi not specified, but identified as the most potent Src inhibitor in the series.Bcr-Abl, Fyn[3]
SI221 SFKsMore effective than PP2Not specified[4]
Compound 16 EGFR34Not specified[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[7]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in Kinase Assay Buffer.

    • Thaw and prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[8]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase solution (enzyme in Kinase Assay Buffer).

    • Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP in Kinase Assay Buffer.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound inhibitors and a typical experimental workflow for their characterization.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras-GTP Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival Inhibitor This compound EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Src_Signaling_Pathway RTK_Integrin RTKs / Integrins Src Src Activation RTK_Integrin->Src FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Cell Migration, Invasion FAK->Migration Proliferation Cell Proliferation, Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Inhibitor This compound Src Inhibitor Inhibitor->Src Experimental_Workflow Start Start: Inhibitor Synthesis Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Kinome_Profiling Kinome Profiling (Selectivity) Determine_IC50->Kinome_Profiling Cell_Based_Assay Cell-Based Assay (e.g., MTT) Kinome_Profiling->Cell_Based_Assay Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 Downstream_Analysis Downstream Analysis (Western Blot, etc.) Determine_EC50->Downstream_Analysis Lead_Optimization Lead Optimization Downstream_Analysis->Lead_Optimization

References

Validating the Mechanism of Action of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and diverse biological activities, particularly in oncology. Derivatives of this heterocyclic system have demonstrated significant efficacy as inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide provides a comparative overview of the mechanism of action of these derivatives, supported by experimental data and detailed protocols to aid in their validation.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases.[1][2][3][4][5][6] Structurally, the pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, a key component of adenosine triphosphate (ATP).[1][4][7][8][9] This structural mimicry allows these compounds to competitively bind to the ATP-binding site of kinases, thereby blocking the transfer of phosphate groups to their substrate proteins and disrupting downstream signaling pathways.

Key kinase targets for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A primary target, including its wild-type (WT) and resistant mutant forms (e.g., T790M).[8][9][10][11][12]

  • Cyclin-Dependent Kinases (CDKs): Notably CDK2, a crucial regulator of the cell cycle.[4][13]

  • Src and Abl Tyrosine Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[6][14]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis.[15]

  • Lymphocyte-specific protein tyrosine kinase (Lck): A T-cell specific tyrosine kinase.[2]

The inhibition of these kinases by this compound derivatives leads to potent anti-proliferative effects, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[8][10][14][15][16]

Comparative Performance Data

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines and specific kinase targets. This data highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
1a A549Non-small cell lung cancer2.24[16]
MCF-7Breast cancer4.87[16]
HepG2Liver cancer3.15[16]
PC-3Prostate cancer5.62[16]
12b A549Non-small cell lung cancer8.21[8][10]
HCT-116Colon cancer19.56[8][10]
MDA-MB-468Breast cancer3.343[15]
T-47DBreast cancer4.792[15]
VIIa Various (57 cell lines)Multiple0.326 - 4.31[14]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundKinase TargetIC50 (µM)Reference
12b EGFRwt0.016[8][10]
EGFRT790M0.236[8][10]
VEGFR-20.041[15]
4a CDK20.21[13]
14 CDK20.057[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its validation, the following diagrams are provided.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Derivative 1H-Pyrazolo[3,4-d] pyrimidine Derivative Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Optional) Synthesis Design and Synthesize This compound Derivatives Anti_prolif Anti-proliferative Assay (e.g., MTT) Synthesis->Anti_prolif Kinase_assay Kinase Inhibition Assay (e.g., EGFR, CDK2) Anti_prolif->Kinase_assay Apoptosis_assay Apoptosis Assay (e.g., Annexin V) Kinase_assay->Apoptosis_assay Cell_cycle Cell Cycle Analysis (Flow Cytometry) Kinase_assay->Cell_cycle Xenograft Xenograft Models Cell_cycle->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for validating the mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound derivatives.

In Vitro Anti-proliferative Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

Objective: To determine the concentration of the compound that inhibits the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and a buffer solution.

  • Compound Addition: Add serial dilutions of the this compound derivative to the wells. Include a vehicle control and a known EGFR inhibitor (e.g., erlotinib) as a positive control.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

This guide provides a foundational understanding of the mechanism of action of this compound derivatives and a practical framework for their experimental validation. The provided data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.

References

comparative study of different synthetic routes for 1h-Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, serving as a core structure in numerous therapeutic agents, including kinase inhibitors for the treatment of cancer.[1][2][3] Its structural similarity to the adenine ring of ATP allows it to effectively bind to the hinge region of kinase active sites.[1][2] Consequently, the development of efficient and versatile synthetic routes to this bicyclic heterocycle is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic strategies for the construction of the this compound core, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Synthetic Strategies Overview

Three primary synthetic routes for the preparation of the this compound nucleus are highlighted in this comparison:

  • Route A: Classical Synthesis from 5-Amino-1H-pyrazole-4-carbonitrile. This is a well-established and widely used method that involves the cyclization of a substituted aminopyrazole precursor with a one-carbon synthon, such as formamide or formic acid.

  • Route B: One-Pot Multicomponent Reaction. This approach offers a more convergent and atom-economical synthesis by combining multiple starting materials in a single reaction vessel to construct the target heterocycle.

  • Route C: Microwave-Assisted Green Synthesis. This modern approach utilizes microwave irradiation to accelerate reaction rates and often employs environmentally benign solvents or solvent-free conditions, aligning with the principles of green chemistry.[4][5]

The logical relationship between these synthetic approaches is illustrated in the diagram below.

Comparative Synthetic Strategies for this compound A Route A: Classical Synthesis Target This compound A->Target Cyclization with formamide/formic acid B Route B: Multicomponent Reaction B->Target One-pot condensation C Route C: Microwave-Assisted Green Synthesis C->Target Microwave irradiation

Caption: Overview of the compared synthetic routes to this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthetic route, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute A: Classical SynthesisRoute B: Multicomponent ReactionRoute C: Microwave-Assisted Synthesis
Starting Materials 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Formic AcidBenzaldehyde, Hydrazine Hydrate, Malononitrile, Formic Acid5-Amino-1H-pyrazole-4-carbonitrile, Triethyl Orthoformate, Hydrazine Hydrate
Reaction Time 6 hours4 hours15 minutes
Reaction Temperature Reflux (approx. 100 °C)Reflux (approx. 100 °C)120 °C (Microwave)
Yield High (not specified)85%92%
Solvent Formic AcidEthanolEthanol
Catalyst NoneNoneNone

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below.

Route A: Classical Synthesis from 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This method involves the cyclization of a pre-synthesized aminopyrazole derivative.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile A mixture of (ethoxymethylene)malononitrile (1.22 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL) is heated under reflux for 2 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the intermediate product.

Step 2: Cyclization to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.83 g, 10 mmol) is heated in an excess of formic acid under reflux for 6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Route B: One-Pot Multicomponent Reaction

This protocol describes a one-pot synthesis from readily available starting materials.

A mixture of benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and hydrazine hydrate (0.50 g, 10 mmol) in ethanol (30 mL) is stirred at room temperature for 30 minutes. Formic acid (10 mL) is then added, and the mixture is heated under reflux for 4 hours. Upon cooling, the solid product precipitates, which is then filtered, washed with ethanol, and dried to give 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with a reported yield of 85%.

Route C: Microwave-Assisted Green Synthesis

This method exemplifies a rapid and efficient green synthesis approach.

A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1.08 g, 10 mmol), triethyl orthoformate (1.62 g, 11 mmol), and a catalytic amount of piperidine in ethanol (15 mL) is subjected to microwave irradiation at 120 °C for 15 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the desired this compound. A similar reaction with hydrazine hydrate can also be performed under microwave conditions to yield the corresponding 4-amino derivative in high yield (92%).[6]

Concluding Remarks

The choice of synthetic route for the preparation of 1H-pyrazolo[3,4-d]pyrimidines depends on several factors, including the desired substitution pattern, availability of starting materials, and the scale of the synthesis.

  • The classical synthesis (Route A) is a reliable and well-documented method, particularly suitable for the synthesis of specific, substituted analogs where the pyrazole precursor is readily available.

  • The multicomponent reaction (Route B) offers an efficient and convergent approach, reducing the number of synthetic steps and purification procedures, which is advantageous for library synthesis and rapid exploration of structure-activity relationships.

  • The microwave-assisted green synthesis (Route C) represents a significant improvement in terms of reaction time and energy efficiency. This method is highly desirable for sustainable chemical manufacturing and high-throughput synthesis.

For researchers and professionals in drug development, the selection of an appropriate synthetic strategy will be guided by a balance of factors including yield, reaction time, cost-effectiveness, and environmental impact. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

Assessing the Therapeutic Potential of Novel 1H-Pyrazolo[3,4-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a promising framework in the design of novel therapeutics, particularly in oncology. Its structural similarity to purine enables it to interact with a variety of biological targets, including protein kinases, which are often dysregulated in cancer. A critical factor in the development of any new drug candidate is its therapeutic index, a measure of its relative safety. This guide provides a comparative assessment of the therapeutic potential of recently developed this compound compounds, focusing on their in vitro selectivity, a key predictor of the therapeutic index.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][2][3][4] A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic.[1][2] In early-stage drug discovery, the in vitro selectivity index (SI) serves as an important surrogate for the therapeutic index. It is typically calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (IC50 normal cells / IC50 cancer cells).

Comparative Analysis of Novel this compound Derivatives

Recent studies have focused on synthesizing and evaluating novel this compound derivatives as potent anti-cancer agents, primarily targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6][7] The following tables summarize the in vitro cytotoxic activity of several promising compounds against various cancer cell lines and, where available, against normal cell lines to assess their selectivity.

Table 1: In Vitro Cytotoxicity of Novel this compound Compounds
CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
12b A549 (Lung)8.21Erlotinib-[5]
HCT-116 (Colon)19.56Erlotinib-[5]
VIIa 57 different cell lines0.326 - 4.31--[8]
1a A549 (Lung)2.24--[9]
MCF-7 (Breast)>10--[9]
HepG2 (Liver)4.47--[9]
PC-3 (Prostate)6.31--[9]
15 NCI 60 cell lines0.018 - 9.98--[10]
16 NCI 60 cell lines0.018 - 9.98--[10]
13a MCF-7 (Breast)23Doxorubicin-[11]
47 Various cancer cells---[12]
48 Various cancer cells---[12]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 2: In Vitro Selectivity Index of Lead Compounds
CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
12b A549 (Lung)8.21WI-38 (Lung Fibroblast)39.154.77[5]
HCT-116 (Colon)19.56WI-38 (Lung Fibroblast)39.152.00[5]
Erlotinib A549 (Lung)-WI-38 (Lung Fibroblast)33.754.99[5]
HCT-116 (Colon)-WI-38 (Lung Fibroblast)33.751.76[5]
47 Various cancer cells-Normal hepatocyte and prostate cellsLimited toxicity-[12]
48 Various cancer cells-Normal hepatocyte and prostate cellsLimited toxicity-[12]

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

The data indicates that compound 12b demonstrates promising selectivity against the A549 lung cancer cell line, with a selectivity index comparable to the established drug Erlotinib.[5] Similarly, compounds 47 and 48 showed limited toxicity in normal cells, suggesting a favorable therapeutic window.[12]

Experimental Protocols

The assessment of cytotoxic activity is a crucial first step in determining the therapeutic potential of new compounds. The following is a generalized protocol for the MTT assay, a common method used in the cited studies to evaluate cell viability.[5][9]

MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., A549, HCT-116) and normal cells (e.g., WI-38) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Erlotinib, Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Many of the novel this compound compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. A significant number of these compounds target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6][7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PyrazoloPyrimidine This compound Compound PyrazoloPyrimidine->EGFR Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound compounds.

The general workflow for assessing the therapeutic index of these novel compounds begins with in vitro studies to determine their efficacy and selectivity, followed by more complex in vivo models.

Therapeutic_Index_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Cytotoxicity Assays (e.g., MTT) Start->InVitro CancerCells Cancer Cell Lines InVitro->CancerCells NormalCells Normal Cell Lines InVitro->NormalCells IC50_Cancer Determine IC50 (Efficacy) CancerCells->IC50_Cancer IC50_Normal Determine IC50 (Toxicity) NormalCells->IC50_Normal SelectivityIndex Calculate Selectivity Index (SI) IC50_Cancer->SelectivityIndex IC50_Normal->SelectivityIndex InVivo In Vivo Studies (Animal Models) SelectivityIndex->InVivo Efficacy Efficacy Studies (ED50) InVivo->Efficacy Toxicity Toxicity Studies (TD50) InVivo->Toxicity TherapeuticIndex Calculate Therapeutic Index (TI) Efficacy->TherapeuticIndex Toxicity->TherapeuticIndex End Lead Compound Optimization TherapeuticIndex->End

Caption: Experimental workflow for assessing the therapeutic index of novel compounds.

Conclusion and Future Directions

The presented data highlights the potential of novel this compound compounds as selective anticancer agents. The favorable in vitro selectivity indices of compounds like 12b warrant further investigation.[5] While in vitro studies provide a crucial initial assessment, the determination of a true therapeutic index requires in vivo studies in animal models to establish the effective dose (ED50) and the toxic dose (TD50).[13] Future research should focus on comprehensive in vivo efficacy and toxicity studies of the most promising candidates to fully elucidate their therapeutic potential and safety profile before advancing to clinical trials. The development of derivatives with improved selectivity remains a key objective in the quest for more effective and safer cancer chemotherapeutics.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 1H-Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1H-Pyrazolo[3,4-d]pyrimidine and its derivatives, compounds often utilized in medicinal chemistry. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Precautions

While specific toxicity data for this compound is not extensively documented, data for structurally similar compounds, such as 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, indicate potential hazards. It is prudent to handle the parent compound and its derivatives with a high degree of caution.

Key Hazards:

  • Acute Oral Toxicity: The substituted compound, 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, is classified as toxic if swallowed[1][2].

  • Skin and Eye Irritation: May cause skin and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[3].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure[3].

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[1][4][5].

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for the related compound, 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, which should be considered as a conservative guide for handling this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Data is for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine as a representative compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge it down the drain or dispose of it with regular trash[3].

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the name of the principal investigator and the laboratory location.

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.

  • Keep containers tightly closed except when adding waste.

4. Disposal Request:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.

  • Dispose of contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations[1][2][5].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid & Liquid) B Segregate into Compatible Containers A->B C Label Containers 'Hazardous Waste' B->C D Store in Designated Secure Area C->D Properly Sealed E Request EHS Waste Pickup D->E Accumulation Limit Reached F Transport to Approved Waste Facility E->F G Final Treatment (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

Signaling Pathway for Hazard Response

In the event of exposure, the following pathway outlines the immediate response actions.

Hazard Response Pathway cluster_actions Hazard Response Pathway cluster_responses Hazard Response Pathway cluster_medical Hazard Response Pathway Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Wash Wash with plenty of water Skin->Wash Rinse Rinse with water for 15 mins Eyes->Rinse PoisonCenter Call Poison Center Immediately Ingestion->PoisonCenter FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Immediate Medical Attention Wash->Medical Rinse->Medical PoisonCenter->Medical FreshAir->Medical

Caption: Immediate response actions in case of exposure to this compound.

By adhering to these detailed procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

Comprehensive Safety and Handling Guide for 1h-Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 1h-Pyrazolo[3,4-d]pyrimidine, a heterocyclic compound that serves as a core structure in various pharmaceuticals and pesticides.[1] Due to its potential biological activity, it is crucial to handle this compound and its derivatives with care.[2][3]

Hazard Identification and Precautions:

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6] Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory where this compound is being handled.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound and its derivatives, based on safety data for analogous compounds.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles with side shields or a Face ShieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
Hands Chemical-resistant glovesNitrile or other appropriate protective gloves should be worn. Inspect gloves for any damage before use.[7]
Body Laboratory CoatA buttoned, long-sleeved lab coat is mandatory to protect skin and clothing.
Respiratory NIOSH-approved RespiratorA respirator with a particulate filter (type P2 or equivalent) is recommended, especially when handling the powder form or if ventilation is inadequate.[6]

Experimental Workflow and Handling Procedures

Proper handling from receipt to disposal is critical to ensure laboratory safety. The following diagram illustrates the recommended workflow for handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS & SOPs b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weighing and Transfer c->d Begin Experiment e Experimental Use d->e f Temporary Storage e->f g Decontaminate Work Area f->g End of Experiment h Segregate Waste g->h i Properly Label Waste Container h->i j Dispose of as Hazardous Waste i->j

Safe handling workflow diagram.

Step-by-Step Operational Plan:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for any available analogous compounds and the Standard Operating Procedures (SOPs) for the specific experiment.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Prepare the designated work area, ensuring a chemical fume hood is used, and that an eyewash station and safety shower are readily accessible.[6]

  • Handling:

    • When weighing and transferring the solid compound, do so carefully to avoid creating dust.[5]

    • During experimental use, handle all solutions and materials containing this compound within the fume hood.

    • If temporary storage is necessary, ensure the container is tightly sealed and clearly labeled.

  • Cleanup and Decontamination:

    • After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • In case of a spill, evacuate the immediate area and follow established laboratory spill cleanup procedures. Use absorbent materials for liquid spills and carefully sweep up solid spills to avoid dust generation.[5]

Disposal Plan

All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous chemical waste.[2]

  • Waste Segregation: Collect all solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[8]

  • Container Labeling: Ensure waste containers are labeled with the full chemical name and appropriate hazard warnings.

  • Final Disposal: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EHS) department, following all local, state, and federal regulations.[2][5] Do not pour any waste down the drain or dispose of it in regular trash.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
1h-Pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.